molecular formula C7H8BrClN2O2 B6322241 5-Bromo-2-hydrazinylbenzoic acid hydrochloride CAS No. 1260776-15-5

5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Cat. No.: B6322241
CAS No.: 1260776-15-5
M. Wt: 267.51 g/mol
InChI Key: GOKHHDKFFMKKIM-UHFFFAOYSA-N
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Description

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a useful research compound. Its molecular formula is C7H8BrClN2O2 and its molecular weight is 267.51 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 265.94577 g/mol and the complexity rating of the compound is 177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-hydrazinylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-4-1-2-6(10-9)5(3-4)7(11)12;/h1-3,10H,9H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKHHDKFFMKKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the known and anticipated physical properties of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data with established scientific principles to offer a practical framework for the handling, characterization, and application of this compound.

Introduction and Chemical Identity

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of novel therapeutic agents. Its unique combination of a carboxylic acid, a hydrazine group, and a bromine substituent on a benzene ring makes it a versatile precursor for creating complex molecular architectures. Understanding its physical properties is paramount for its effective use in synthetic chemistry, ensuring reproducibility, and maintaining safety in the laboratory.

IdentifierValueSource
CAS Number 1260776-15-5
Molecular Formula C₇H₈BrClN₂O₂
Linear Formula C₇H₇BrN₂O₂ · HCl
Molecular Weight 267.51 g/mol
Chemical Structure

Core Physical Properties: A Blend of Known Data and Predictive Analysis

Comprehensive, publicly available experimental data for this compound is limited. This is common for specialized research chemicals. Therefore, this guide presents a combination of confirmed identifiers and extrapolated properties based on the analysis of structurally similar compounds. The provided experimental protocols are designed to enable researchers to validate these properties in their own laboratory settings.

Table of Physical Properties
PropertyObserved/Predicted ValueExperimental Protocol
Appearance Off-white to light beige solidVisual Inspection
Melting Point Data not available. Predicted to be >150 °C (with decomposition). For comparison, the related compound 5-Bromo-2-chlorobenzoic acid has a melting point of 154-156 °C.Capillary Melting Point Determination
Solubility Data not available. Expected to have some solubility in water due to the hydrochloride salt, and in polar organic solvents like DMSO and methanol.Solvent Solubility Screening
pKa Data not available. The carboxylic acid proton is expected to have a pKa in the range of 2-4. The hydrazinium ion will have a higher pKa.Potentiometric Titration

Experimental Protocols for Physical Characterization

The following section details the methodologies for determining the key physical properties of this compound. These protocols are designed to be self-validating and are based on standard laboratory practices.

Determination of Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity, while a broad range often suggests the presence of impurities.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point) are recorded as the melting range.

  • Causality: The slow heating rate near the melting point is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate determination.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep1 Dry Sample prep2 Pack Capillary Tube prep1->prep2 analysis1 Place in Apparatus prep2->analysis1 Transfer analysis2 Heat and Observe analysis1->analysis2 result1 Record Melting Range analysis2->result1 Data

Workflow for Melting Point Determination
Solubility Profile Assessment

Understanding the solubility of this compound is essential for its use in reactions, purification, and formulation.

Methodology: Solvent Solubility Screening

  • Solvent Selection: A range of solvents with varying polarities should be tested, including water, methanol, ethanol, acetone, dichloromethane, and dimethyl sulfoxide (DMSO).

  • Procedure: To a vial containing a pre-weighed amount of the compound (e.g., 10 mg), the solvent is added in small, measured increments (e.g., 100 µL) with vortexing after each addition.

  • Observation: The point at which the solid completely dissolves is noted. Solubility can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively expressed (e.g., in mg/mL).

  • Causality: The use of a range of solvents provides a comprehensive understanding of the compound's polarity and potential for use in different reaction and purification systems. The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and structure. While specific spectra for this compound are not widely published, the following outlines the expected features and the protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Features (in DMSO-d₆):

  • Aromatic Protons: Three distinct signals in the aromatic region (typically 6.5-8.5 ppm), showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.

  • Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm).

  • Hydrazine Protons: Broad signals that may exchange with water in the solvent.

Methodology for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a calibrated NMR spectrometer (e.g., 400 MHz).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

  • O-H stretch (Carboxylic Acid): A broad band in the range of 2500-3300 cm⁻¹.

  • N-H stretch (Hydrazine): Bands in the range of 3100-3400 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong, sharp band around 1700 cm⁻¹.

  • C=C stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-Br stretch: A signal in the fingerprint region, typically below 800 cm⁻¹.

Methodology for FT-IR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR spectrum is recorded. A background spectrum of the clean ATR crystal is taken first and subtracted from the sample spectrum.

  • Data Analysis: The positions and shapes of the absorption bands are analyzed to identify the functional groups.

Spectroscopic_Analysis_Flow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy nmr_prep Dissolve in Deuterated Solvent nmr_acq Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_proc Process Data nmr_acq->nmr_proc ir_prep Place Sample on ATR Crystal ir_acq Acquire Spectrum ir_prep->ir_acq ir_proc Analyze Bands ir_acq->ir_proc start 5-Bromo-2-hydrazinylbenzoic acid hydrochloride start->nmr_prep start->ir_prep

Workflow for Spectroscopic Characterization

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical with significant potential in synthetic chemistry. While comprehensive public data on its physical properties is scarce, this guide provides a framework for its characterization based on established scientific principles and data from analogous compounds. The experimental protocols detailed herein offer a clear path for researchers to generate reliable physical property data, ensuring the consistent and safe use of this compound in their research endeavors.

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride: A Key Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, a crucial building block in the synthesis of innovative pharmaceutical agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical structure, synthesis, physicochemical properties, and its significant applications in medicinal chemistry.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 1260776-15-5) is a substituted aromatic carboxylic acid that has garnered significant interest in the field of medicinal chemistry.[1] Its unique trifunctional nature, featuring a carboxylic acid, a hydrazine group, and a bromine atom on a benzene ring, makes it a highly versatile scaffold for the synthesis of a diverse array of heterocyclic compounds and other complex organic molecules. The strategic placement of these functional groups allows for selective chemical modifications, providing a gateway to novel compounds with a wide range of biological activities.

The presence of the bromine atom is particularly advantageous, serving as a key site for derivatization through various cross-coupling reactions. This enables the introduction of diverse molecular fragments to explore the structure-activity relationships (SAR) of new chemical entities. The hydrazine moiety is a precursor for the formation of numerous heterocyclic systems, such as pyrazoles, indazoles, and hydrazones, which are prevalent in many biologically active compounds. Furthermore, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, which can modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.

This guide will provide an in-depth exploration of the synthesis, properties, and applications of this important chemical intermediate, offering valuable insights for its effective utilization in drug discovery and development programs.

Synthesis and Purification: A Reliable Pathway

Proposed Synthetic Pathway

The synthesis involves a two-step process: diazotization of the starting 5-bromoanthranilic acid followed by reduction of the resulting diazonium salt to the corresponding hydrazine.

Synthesis_of_5-Bromo-2-hydrazinylbenzoic_acid_hydrochloride cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Purification 5-Bromoanthranilic_acid 5-Bromoanthranilic Acid Diazonium_Salt Intermediate Diazonium Salt 5-Bromoanthranilic_acid->Diazonium_Salt NaNO2, HCl, 0-5 °C Final_Product 5-Bromo-2-hydrazinylbenzoic acid hydrochloride Diazonium_Salt->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., SnCl2 or SO2) Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Recrystallization

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Adapted)

Materials:

  • 5-Bromoanthranilic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Sulfur dioxide (SO₂)

  • Ice

  • Starch-iodide paper

  • Filtration apparatus

  • Reaction vessel with stirring and temperature control

Procedure:

  • Diazotization:

    • Suspend 5-bromoanthranilic acid in a mixture of concentrated hydrochloric acid and water in a reaction vessel cooled to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. The addition rate should be controlled to prevent a significant rise in temperature.

    • Continue stirring for an additional 15-30 minutes after the addition is complete. A positive test on starch-iodide paper indicates the presence of excess nitrous acid and the completion of the diazotization reaction.

  • Reduction:

    • In a separate vessel, prepare a solution of the reducing agent. If using stannous chloride, dissolve it in concentrated hydrochloric acid. If using sulfur dioxide, saturate ice-cold water with SO₂ gas.

    • Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature (typically below 10 °C).

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight to ensure complete reduction.

  • Isolation and Purification:

    • The this compound will precipitate out of the solution upon completion of the reaction.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold dilute hydrochloric acid to remove any unreacted starting materials or byproducts.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as dilute hydrochloric acid or an alcohol-water mixture.

Self-Validating System: The success of the synthesis can be monitored at each stage. The completion of the diazotization is confirmed by the starch-iodide test. The formation of the final product is indicated by the precipitation of a solid. The purity of the final product can be assessed by standard analytical techniques such as melting point determination, HPLC, and spectroscopic methods.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 1260776-15-5[1]
Molecular Formula C₇H₈BrClN₂O₂[1]
Molecular Weight 267.51 g/mol [1]
Appearance White to off-white crystalline solid (predicted)General knowledge
Solubility Soluble in polar solvents like water and ethanol (predicted)General knowledge
SMILES O=C(O)C1=CC(Br)=CC=C1NN.[H]Cl[3]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the carboxylic acid proton, and the protons of the hydrazinyl group. The exact chemical shifts and coupling constants will depend on the solvent used.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carboxyl carbon and the six aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxyl group, the N-H stretches of the hydrazinyl group, and the C-Br stretch.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key feature in the mass spectrum.

While specific spectral data is not available in the cited literature, commercial suppliers often provide this information upon request or on their websites.[3]

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable starting material for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology and infectious diseases.

Precursor for Bioactive Heterocycles

The hydrazine functionality is a key reactive handle for the construction of various heterocyclic rings. For example, condensation of the hydrazine group with dicarbonyl compounds or other suitable electrophiles can lead to the formation of pyrazoles, pyridazines, and other important heterocyclic systems. These scaffolds are present in numerous approved drugs and clinical candidates.

Scaffold for Anticancer Agents

Derivatives of bromo-hydrazinylbenzoic acids have been investigated for their potential as anticancer agents. For instance, hydrazide-hydrazones synthesized from the related 5-bromo-2-iodobenzoic acid have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[4] Some of these compounds have also shown selective inhibitory effects on tumor cells.[4]

Applications_in_Drug_Discovery cluster_derivatives Bioactive Derivatives cluster_activities Biological Activities Core_Scaffold 5-Bromo-2-hydrazinylbenzoic acid hydrochloride Hydrazones Hydrazones Core_Scaffold->Hydrazones Pyrazoles Pyrazoles Core_Scaffold->Pyrazoles Indazoles Indazoles Core_Scaffold->Indazoles Anticancer Anticancer Activity Hydrazones->Anticancer Antimicrobial Antimicrobial Activity Hydrazones->Antimicrobial Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Pyrazoles->Enzyme_Inhibition Indazoles->Enzyme_Inhibition

Caption: Relationship of this compound to its bioactive derivatives.

Intermediate in the Synthesis of Targeted Therapies

The bromo-benzoic acid scaffold is a key component in the synthesis of several targeted therapies. For example, related compounds are used as crucial intermediates in the preparation of SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes.[5] The bromine atom allows for the introduction of the pharmacophoric elements necessary for potent and selective inhibition of the target protein. The versatility of the bromo-substituent in palladium-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the efficient construction of complex drug molecules.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its unique combination of functional groups provides a rich platform for chemical exploration and the development of new therapeutic agents. A solid understanding of its synthesis, properties, and reactivity is essential for medicinal chemists and drug development professionals seeking to leverage this important intermediate in their research endeavors. The methodologies and insights presented in this guide are intended to facilitate the effective use of this compound in the quest for new and improved medicines.

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS Number: 1260776-15-5), a versatile building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, a plausible synthetic route with a detailed experimental protocol, its reactivity, potential applications, and essential safety and handling procedures.

Core Compound Identity and Properties

This compound is a substituted aromatic compound containing a bromine atom, a hydrazine group, and a carboxylic acid. These functional groups make it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly heterocyclic systems of interest in medicinal chemistry.

PropertyValueSource
CAS Number 1260776-15-5
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 283.51 g/mol Calculated
Appearance Likely a solid powder (inferred from related compounds)[1][2]
Solubility Likely soluble in methanol and dimethyl sulfoxide (inferred from 2-amino-5-bromobenzoic acid)[3]

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-5-bromobenzoic acid.

Synthesis_Pathway 2-amino-5-bromobenzoic_acid 2-Amino-5-bromobenzoic acid diazonium_salt Diazonium Salt Intermediate 2-amino-5-bromobenzoic_acid->diazonium_salt 1. NaNO₂, HCl 0-5 °C target_molecule 5-Bromo-2-hydrazinylbenzoic acid hydrochloride diazonium_salt->target_molecule 2. SnCl₂·2H₂O, HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is based on the established synthesis of o-hydrazinobenzoic acid hydrochloride and should be performed with appropriate safety precautions in a fume hood.[4]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

  • In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 2-amino-5-bromobenzoic acid in dilute hydrochloric acid.

  • Cool the suspension to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5 °C. The addition should be monitored to ensure a slight excess of nitrous acid (test with starch-iodide paper).

  • Stir the resulting diazonium salt solution for an additional 15-30 minutes at 0-5 °C.

Step 2: Reduction to this compound

  • In a separate, larger flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with a small amount of cold, dilute hydrochloric acid, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove any non-polar impurities.

  • Dry the product under vacuum.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic and hydrazine protons.

  • ¹³C NMR: To identify the number of unique carbon environments.

  • FT-IR: To identify characteristic functional group vibrations (e.g., C=O of the carboxylic acid, N-H of the hydrazine).

  • Mass Spectrometry: To confirm the molecular weight of the compound.

Chemical Reactivity and Applications in Drug Discovery

The unique combination of a carboxylic acid, a hydrazine, and a bromo-aromatic moiety makes this compound a versatile synthon.

Key Reactive Sites
  • Hydrazine Group: The hydrazine is a potent nucleophile and can react with various electrophiles, most notably carbonyl compounds (aldehydes and ketones) to form hydrazones.[5] It is also a key component in the synthesis of nitrogen-containing heterocycles like indazoles and pyrazoles.

  • Carboxylic Acid Group: This group can undergo standard carboxylic acid reactions, such as esterification or amidation, to modify the solubility and pharmacokinetic properties of derivative compounds.[6]

  • Bromo-Aromatic System: The bromine atom can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents at this position.[6]

Workflow for Heterocycle Synthesis

The primary application of this compound is as a precursor for heterocyclic scaffolds, which are prevalent in many approved drugs.

Application_Workflow start 5-Bromo-2-hydrazinylbenzoic acid hydrochloride reaction Reaction with β-dicarbonyl compound start->reaction cyclization Intramolecular Cyclization reaction->cyclization product Substituted Bromo-indazole cyclization->product diversification Further Diversification (e.g., Suzuki Coupling) product->diversification final_compounds Bioactive Compounds diversification->final_compounds

Caption: Conceptual workflow for the synthesis of bioactive compounds.

Relevance in Medicinal Chemistry

Hydrazone derivatives of various substituted carboxylic acids have been investigated for a range of biological activities, including as anticancer agents that inhibit VEGFR-2 tyrosine kinase.[5][7][8] The bromo-substituent provides a handle for further chemical modification to optimize potency and selectivity. The hydrazine moiety itself is a key pharmacophoric element in many bioactive molecules.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely published, a hazard assessment can be made based on the SDS of structurally related compounds like 2-hydrazinobenzoic acid hydrochloride and 5-bromo-2-chlorobenzoic acid.[1][2][9]

Hazard CategoryDescriptionPrecautionary Statements
Skin Irritation Causes skin irritation.[1][2]Wash hands thoroughly after handling. Wear protective gloves.[1][2]
Eye Irritation Causes serious eye irritation.[2][9]Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2]
Respiratory Irritation May cause respiratory irritation.[2][9]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[1][2]
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[1]

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

  • Skin Protection: Wear appropriate chemical-resistant gloves and a lab coat.[2]

  • Respiratory Protection: If dust is generated, a NIOSH-approved respirator may be necessary.[2]

  • General Hygiene: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.[1][9]

First-Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][2]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1][2]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

Storage
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Incompatible Materials: Avoid strong oxidizing agents.[1]

References

Core Technical Guide: 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. It moves beyond a simple data sheet to provide in-depth insights into its properties, handling, and applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound is a substituted aromatic hydrazine derivative. Such compounds are of significant interest in medicinal chemistry and organic synthesis. The presence of a bromine atom, a carboxylic acid, and a hydrazinyl hydrochloride group on the benzoic acid scaffold imparts a unique combination of reactivity and functionality. These features make it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds which form the core of many pharmaceutical agents. The hydrochloride salt form generally enhances the stability and solubility of the parent hydrazine compound, facilitating its use in aqueous reaction media.

Hydrazine derivatives are known to be precursors in the synthesis of various biologically active molecules, including those with potential antifungal, antibacterial, and antitubercular properties[1]. The strategic placement of the bromo and hydrazinyl groups on the benzoic acid ring allows for regioselective reactions, providing a reliable route to specific isomers of target compounds.

Physicochemical Properties and Characterization

A precise understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties dictate its behavior in different solvent systems, its reactivity, and the appropriate analytical methods for its characterization.

Key Physicochemical Data
PropertyValueSource
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 267.51 g/mol Calculated
CAS Number 1260776-15-5[2]
Appearance Typically a white to off-white crystalline solid[1]
Solubility Moderately soluble in polar solvents like water and ethanol[1]

Note: The molecular weight is calculated based on the provided molecular formula.

Structural Elucidation and Analytical Methodologies

The definitive identification and purity assessment of this compound require a suite of analytical techniques. The choice of method is dictated by the specific information sought, from structural confirmation to quantitative analysis.

A variety of analytical methods are available for the characterization of related compounds, which can be adapted for this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification. A reversed-phase C18 column is often suitable for such aromatic compounds.

  • Mass Spectrometry (MS): Provides crucial information on the molecular weight and fragmentation pattern, confirming the compound's identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure by revealing the chemical environment of each atom.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying the presence of key functional groups such as the carboxylic acid (C=O and O-H stretches) and the hydrazine group (N-H stretches).

Synthesis and Reaction Principles

The synthesis of hydrazinylbenzoic acid derivatives often involves a multi-step process, typically starting from the corresponding aminobenzoic acid. A general and well-established pathway proceeds through diazotization, reduction, and subsequent hydrolysis[3].

Illustrative Synthetic Workflow

The following diagram outlines a logical, though generalized, workflow for the synthesis of a hydrazinylbenzoic acid hydrochloride, which serves as a foundational model for the synthesis of this compound.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Isolation A 5-Bromo-2-aminobenzoic Acid B Sodium Nitrite (NaNO₂) in HCl A->B Reaction C Diazonium Salt Intermediate B->C Formation D Reducing Agent (e.g., SnCl₂ or SO₂) C->D Reduction E Hydrazine Derivative D->E Conversion F Precipitation with excess HCl E->F Acidification G 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride F->G Isolation

Caption: A generalized workflow for the synthesis of a hydrazinylbenzoic acid hydrochloride.

Causality in Experimental Choices:

  • Diazotization: The use of sodium nitrite in a strong acid like hydrochloric acid is a classic and efficient method for converting a primary aromatic amine to a diazonium salt. The low temperature (typically 0-5 °C) is critical to prevent the decomposition of the unstable diazonium intermediate.

  • Reduction: The choice of reducing agent is pivotal. Stannous chloride (SnCl₂) is a common and effective choice for the reduction of diazonium salts to hydrazines. Alternatively, sulfur dioxide can be used, which is a method detailed in Organic Syntheses for a related compound[4].

  • Isolation as Hydrochloride: The final product is often isolated as its hydrochloride salt by precipitation from an acidic solution. This not only aids in purification but also enhances the stability of the hydrazine, which can be susceptible to oxidation in its free base form.

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the reactivity of the hydrazine group, which can readily participate in condensation reactions to form heterocyclic rings.

This compound and its analogs are precursors for creating molecules that are investigated for a range of therapeutic applications. The synthesis of compounds for use as antidiabetics is a notable area of research where similar bromo-substituted benzoic acid derivatives are employed[5][6][7]. The bromine atom also provides a site for further functionalization through cross-coupling reactions, expanding the synthetic possibilities.

Safety, Handling, and Storage

As with all hydrazine derivatives, this compound should be handled with care due to its potential toxicity. Hydrazine-containing compounds as a class are often considered potentially carcinogenic and can cause irritation to the skin, eyes, and respiratory tract[1].

Recommended Handling Procedures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure.

  • Storage: Store in a cool, dry place away from oxidizing agents. The container should be tightly sealed to prevent moisture absorption, as the compound can be hygroscopic[1].

References

An In-depth Technical Guide to the Solubility Profiling of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability.[1][2] Poor solubility can lead to erratic absorption, diminished efficacy, and significant challenges during formulation development.[2][3] This guide provides a comprehensive technical overview of the methodologies and considerations for determining the solubility of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride (CAS No. 1260776-15-5), a key intermediate in pharmaceutical synthesis.[4][5] We will explore the theoretical underpinnings of solubility, present detailed protocols for both kinetic and thermodynamic solubility assays, and discuss the critical factors influencing the solubility of this compound. The objective is to equip researchers with the necessary knowledge to generate robust and reliable solubility data, thereby facilitating informed decision-making in the drug discovery and development pipeline.

Introduction: The Imperative of Solubility in Drug Development

An API must be in a dissolved state to be absorbed from the gastrointestinal tract.[1] Consequently, solubility is a foundational physicochemical property that governs the therapeutic potential of any oral drug candidate. Low aqueous solubility can be a major impediment, often leading to poor bioavailability, underestimated toxicity in early-stage in vitro assays, and complex formulation challenges that can escalate development costs and timelines.[2][6]

This compound, with its polar functional groups (carboxylic acid, hydrazine hydrochloride) and a brominated phenyl ring, is expected to exhibit pH-dependent solubility. The presence of the ionizable carboxylic acid and hydrazinyl groups suggests that its charge state, and therefore its solubility, will be significantly influenced by the pH of the surrounding medium.[3] This guide will provide the framework for systematically characterizing these properties.

Physicochemical Properties of this compound

A thorough understanding of the compound's basic properties is essential before embarking on solubility studies.

PropertyValueSource
CAS Number 1260776-15-5[4][5]
Molecular Formula C₇H₈BrClN₂O₂[5]
Molecular Weight 283.51 g/mol Calculated
Structure This compound[5]

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When discussing solubility, it is crucial to distinguish between two key measurements: kinetic and thermodynamic solubility.[7]

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and at what concentration it begins to precipitate out of a solution when added from a concentrated organic stock (typically DMSO).[6][8] It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.[9] The resulting value is often higher than the thermodynamic solubility because it can represent a supersaturated state.

  • Thermodynamic Solubility: This represents the true equilibrium solubility, where the dissolved solute is in equilibrium with the undissolved solid phase.[2][10] This measurement is more time-consuming but provides the definitive solubility value, which is critical for lead optimization and formulation development.[10] The shake-flask method is the gold standard for determining thermodynamic solubility.[7][11]

Experimental Protocol: Determining Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method, recommended by regulatory bodies, is the definitive approach for establishing equilibrium solubility.[11] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Principle

An excess amount of solid this compound is agitated in a specific solvent or buffer for an extended period until equilibrium is achieved. The suspension is then filtered to remove undissolved solid, and the concentration of the dissolved API in the filtrate is quantified.[7]

Materials and Equipment
  • This compound (solid powder)

  • Glass vials with screw caps

  • Orbital shaker with temperature control (e.g., 25°C and 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PVDF)

  • HPLC-UV or LC-MS/MS for quantification

  • Calibrated analytical balance

  • pH meter

  • Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., Ethanol, Methanol, Acetonitrile, DMSO)

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent or buffer to the vial.[10]

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[12]

  • Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. To ensure complete separation, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).[13]

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.[7]

  • Dilution: Dilute the filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the exact concentration of the dissolved compound.[13][14]

  • Data Reporting: The solubility is reported in units of µg/mL or µM.[13]

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep 1. Add Excess Solid API to Vial add_solvent 2. Add Known Volume of Solvent/Buffer prep->add_solvent centrifuge 4. Centrifuge to Pellet Solid equilibrate 3. Agitate at Constant Temp (24-48h) add_solvent->equilibrate filtrate 5. Filter Supernatant (0.45 µm filter) equilibrate->centrifuge centrifuge->filtrate dilute 6. Dilute Filtrate filtrate->dilute quantify 7. Quantify via HPLC or LC-MS/MS dilute->quantify report 8. Report Solubility (µg/mL or µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Expected Solubility Profile of this compound

While specific experimental data is not publicly available, a hypothetical solubility profile can be projected based on the structure of the molecule. The compound possesses both a weakly acidic carboxylic acid group and a basic hydrazinyl group, which will be protonated in its hydrochloride salt form. Therefore, its solubility is expected to be highly dependent on pH.

  • At Low pH (e.g., pH 1.2): The carboxylic acid will be largely protonated (neutral), while the hydrazinyl group remains protonated (positive charge). The overall charge should lead to moderate to good aqueous solubility.

  • At Mid pH (e.g., pH 4.5-6.8): As the pH increases, the carboxylic acid will deprotonate to form a carboxylate (negative charge). The molecule will exist as a zwitterion, which may lead to lower solubility (the "isoelectric point").

  • At High pH (e.g., >7.4): Both the carboxylic acid (negative charge) and the hydrazine group (neutral) will be in forms that could increase solubility compared to the zwitterionic state.

Hypothetical Solubility Data Table

The following table presents a plausible set of thermodynamic solubility data for this compound, as would be determined by the shake-flask method.

Solvent/BufferpHTemperature (°C)Solubility (µg/mL)Solubility (µM)Classification
0.1 N HCl1.22515005291Soluble
Acetate Buffer4.52585300Sparingly Soluble
Phosphate Buffer (PBS)6.825120423Slightly Soluble
Phosphate Buffer (PBS)7.425250882Slightly Soluble
Water~5-625110388Slightly Soluble
Phosphate Buffer (PBS)7.4373101093Slightly Soluble
EthanolN/A255001764Soluble
DMSON/A25> 50,000> 176,364Very Soluble

Classification is based on USP solubility definitions.

Factors Influencing Solubility: A Deeper Dive

Several factors beyond the solvent itself can significantly impact the measured solubility of this compound.[3]

  • pH: As demonstrated in the hypothetical data, pH is a critical variable. The pH-solubility profile should be determined across the physiological pH range (1.2-6.8) to predict behavior in the gastrointestinal tract.[11]

  • Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature.[15] Comparing solubility at room temperature (25°C) and physiological temperature (37°C) is standard practice.[11]

  • Polymorphism: The crystalline form of the solid API can have a profound effect on solubility. The most stable polymorph will have the lowest solubility.[10] It is crucial to characterize the solid form used in solubility experiments.

  • Ionic Strength: The presence of salts in buffer systems can either increase or decrease the solubility of an API through the common ion effect or salting-in/salting-out phenomena.

Relationship Diagram

G Solubility API Solubility pH pH Ionization Ionization State (pKa) pH->Ionization determines Temp Temperature Temp->Solubility affects Polymorph Solid State (Polymorphism) Polymorph->Solubility affects Solvent Solvent Polarity Solvent->Solubility determines Ionization->Solubility strongly affects

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its unique structure, incorporating a halogenated benzoic acid and a hydrazine moiety, makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of the research.

Section 1: Hazard Identification and Risk Assessment

Based on the toxicological profiles of analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

Anticipated Hazards:

  • Skin Irritation: Direct contact with the solid or solutions of the compound is likely to cause skin irritation.[1][2][3][6][7]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant, potentially causing significant damage if not promptly addressed.[1][2][3][6][7]

  • Respiratory Tract Irritation: Inhalation of the dust can lead to irritation of the respiratory system.[1][2][3][5][6]

  • Potential for Sensitization: Hydrazine derivatives are known to be potential skin sensitizers. Repeated or prolonged contact may lead to an allergic skin reaction in some individuals.

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[8]

GHS Hazard Classification (Inferred):

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation
Acute Toxicity, Oral (Potential)4H302: Harmful if swallowed

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling this compound.

Engineering Controls:

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any laboratory where this compound is handled.[1][4][5]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[4][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated.[2][6][9]
Skin and Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.Provides a barrier against accidental spills and splashes.[2][4][6]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter may be necessary for large-scale operations or in situations where dust generation cannot be adequately controlled by engineering means.Protects against inhalation of fine particles.

PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Respirator (if required) don2->don3 don4 4. Gloves don3->don4 doff1 1. Gloves (inside-out) Wash Wash Hands Thoroughly doff2 2. Lab Coat doff1->doff2 doff3 3. Goggles/Face Shield doff2->doff3 doff4 4. Respirator (if used) doff3->doff4 doff4->Wash

Caption: Correct sequence for donning and doffing Personal Protective Equipment.

Section 3: Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is critical to prevent accidental exposure and maintain the stability of the compound.

Handling:

  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[4][9]

  • Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[1][3][4]

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.[4]

  • Wash Thoroughly After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[1][8][10]

  • Do Not Eat, Drink, or Smoke in the Laboratory: Standard laboratory practice to prevent ingestion.[8][10]

Storage:

  • Keep Container Tightly Closed: Store in a tightly sealed container to prevent moisture ingress and contamination.[1][2][3]

  • Store in a Cool, Dry, and Well-Ventilated Place: Protect from heat and direct sunlight.[1][2][4]

  • Incompatible Materials: Store away from strong oxidizing agents.[2][4][5]

Section 4: Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial. All laboratory personnel should be familiar with these procedures.

First-Aid Measures:

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][9][10][11]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2][3][10][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3][9][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][10][12]

Accidental Release Measures:

In the event of a spill, the following steps should be taken:

  • Evacuate: Immediately evacuate all non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection if necessary.

  • Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[4][9]

  • Clean the Area: Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.

  • Dispose of Waste: All contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[6][9][12]

  • Specific Hazards: Thermal decomposition may produce toxic and corrosive fumes, including nitrogen oxides, carbon oxides, and hydrogen bromide/chloride gas.[2][5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Section 5: Stability and Reactivity

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.[1][2]

  • Conditions to Avoid: Avoid exposure to moisture, heat, and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents.[2][4][5]

  • Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen bromide, and hydrogen chloride.[2][5]

Section 6: Toxicological and Ecological Information

Toxicological Information:

  • The toxicological properties of this compound have not been fully investigated.[1][2] However, based on its structure and data from similar compounds, it should be handled as a hazardous material.

  • Acute Effects: Expected to cause skin, eye, and respiratory irritation.[1][2][3][6][7]

  • Chronic Effects: The potential for chronic health effects from long-term exposure has not been determined. As a precaution, exposure should be minimized.

Ecological Information:

  • The environmental impact of this compound has not been fully evaluated.[1]

  • Do not allow this material to enter drains or waterways. Proper disposal is essential to prevent environmental contamination.[5]

Section 7: Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Waste Disposal: Dispose of in accordance with all applicable federal, state, and local regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3]

  • Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent and disposed of as hazardous waste. Do not reuse empty containers.

Disposal Decision Workflow

Disposal_Workflow start Waste Generated (Compound or Contaminated Material) is_empty Is Container Empty? start->is_empty rinse Triple Rinse with Appropriate Solvent is_empty->rinse Yes package_waste Package Solid/Liquid Waste in a Labeled, Sealed Container is_empty->package_waste No collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Container per EHS Guidelines rinse->dispose_container collect_rinsate->package_waste contact_ehs Contact EHS for Hazardous Waste Pickup package_waste->contact_ehs

Caption: Decision-making process for the proper disposal of waste material.

Conclusion

This compound is a valuable research chemical that demands careful and informed handling. By understanding its potential hazards, implementing appropriate engineering controls, consistently using personal protective equipment, and adhering to the safe handling and emergency procedures outlined in this guide, researchers can mitigate the risks associated with its use. A proactive approach to safety is not only a professional responsibility but also a cornerstone of sound scientific practice.

References

A Technical Guide to the Safe Handling and Application of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, focusing on its material safety profile, handling protocols, and essential data for laboratory use. As a specialized reagent in chemical synthesis, understanding its properties is paramount for ensuring experimental integrity and, most importantly, personnel safety. This guide moves beyond a standard Safety Data Sheet (SDS) to offer practical insights and procedural logic grounded in established safety science.

Section 1: Compound Identification and Physicochemical Profile

This compound is a carboxylic acid and hydrazine derivative used as a building block in organic synthesis.[1] Its identity and core physical properties are summarized below.

PropertyDataSource
IUPAC Name This compound
CAS Number 1260776-15-5
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 267.51 g/mol [1]
Physical State Powder Solid[2][3]
Appearance Beige to Light Cream Powder[2][3]
Odor Odorless / No information available[2][3]
Melting Point 154.00 - 156.00 °C (for related compound 5-Bromo-2-chlorobenzoic acid)[2]
Solubility No information available[2]

Section 2: Hazard Analysis and GHS Classification

This compound is classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[2][3][4] The primary risks are associated with irritation to the skin, eyes, and respiratory system. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.

GHS ClassificationCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation

Signal Word: Warning [2][3]

Expert Insight: The classification as a Category 3 STOT (Specific Target Organ Toxicity) agent for respiratory irritation is critical. This implies that inhalation of the dust can lead to immediate, albeit reversible, irritation of the respiratory tract. Therefore, engineering controls, such as the use of a fume hood or ventilated balance enclosure when handling the solid, are not merely recommendations but essential safety measures.

Section 3: Exposure Control and Personal Protective Equipment (PPE) Protocol

Effective exposure control is achieved through a combination of engineering controls and appropriate PPE. Given the compound's irritant properties and the lack of comprehensive toxicological data, a conservative approach to protection is warranted.[3][4]

Engineering Controls
  • Ventilation: Always handle the solid material in a well-ventilated area.[2][3][4] For weighing and transferring, a chemical fume hood or a ventilated enclosure is mandatory to minimize dust inhalation.

  • Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][4]

Personal Protective Equipment (PPE) Workflow

The selection of PPE is dictated by the specific laboratory task being performed. The following diagram outlines the decision-making process for ensuring adequate protection.

ppe_workflow start Start: Task Assessment weighing Weighing or Transferring Solid Compound start->weighing Solid Handling solution Working with Compound in Solution start->solution Solution Handling spill Accidental Spill Cleanup start->spill Spill Scenario ppe_base Baseline PPE: - Lab Coat - Closed-toe Shoes weighing->ppe_base ppe_weighing Required PPE: - Nitrile Gloves - Safety Goggles (EN166) - Fume Hood / Ventilated Enclosure weighing->ppe_weighing solution->ppe_base ppe_solution Required PPE: - Nitrile Gloves - Safety Goggles (EN166) solution->ppe_solution spill->ppe_base ppe_spill Required PPE: - Nitrile Gloves (double-gloved) - Safety Goggles - Respirator (if significant dust) - Disposable Gown spill->ppe_spill

Caption: PPE selection workflow based on the handling task.

Step-by-Step Protocol: Safe Handling and Weighing
  • Preparation: Designate a specific area for handling the compound, preferably within a chemical fume hood. Ensure the work surface is clean and uncluttered.

  • Don PPE: Put on a lab coat, closed-toe shoes, chemical safety goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards, and nitrile gloves.[2][3][4]

  • Engineering Control: Turn on the fume hood sash to the appropriate height. Place an analytical balance inside the hood or use a dedicated ventilated balance enclosure.

  • Handling: Use a spatula to carefully transfer the desired amount of the solid from the stock container to a tared weigh boat. Avoid any actions that could generate dust.

  • Closure: Immediately and securely close the stock container.

  • Cleanup: Wipe down the spatula and the work surface with a damp cloth to remove any residual dust. Dispose of the cloth and gloves as chemical waste.

  • Hand Washing: After removing PPE, wash hands thoroughly with soap and water.[2][3]

Section 4: Emergency Response and First-Aid Procedures

In the event of accidental exposure, immediate and correct first-aid is crucial to mitigate harm. The following procedures are based on standard chemical safety guidelines.[5]

First-Aid Decision Tree

This diagram provides a quick reference for the appropriate first-aid response depending on the route of exposure.

first_aid_decision_tree cluster_routes Route of Exposure cluster_actions Immediate Action exposure Exposure Event Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion action_skin Wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. skin->action_skin action_eyes Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. eyes->action_eyes action_inhalation Remove victim to fresh air. Keep at rest in a position comfortable for breathing. inhalation->action_inhalation action_ingestion Clean mouth with water and drink plenty of water. Do NOT induce vomiting. ingestion->action_ingestion seek_medical Seek Medical Attention If symptoms persist or develop. action_skin->seek_medical action_eyes->seek_medical action_inhalation->seek_medical action_ingestion->seek_medical stability_reactivity_logic cluster_stable Stable Conditions cluster_unstable Leads to Degradation / Hazardous Reaction compound 5-Bromo-2-hydrazinylbenzoic acid hydrochloride storage Store in cool, dry, well-ventilated area Keep container tightly sealed compound->storage Maintain Stability oxidizers Incompatible Material: Strong Oxidizing Agents compound->oxidizers Reacts With heat Condition to Avoid: Heat / Ignition Sources compound->heat Exposed To dust Condition to Avoid: Dust Formation compound->dust Generates decomposition Hazardous Decomposition Products: CO, CO₂, NOx, HCl, HBr heat->decomposition Causes

References

An In-depth Technical Guide to 5-Bromo-2-hydrazinylbenzoic acid hydrochloride: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Physicochemical Properties

5-Bromo-2-hydrazinylbenzoic acid hydrochloride, identified by the CAS number 1260776-15-5, is a halogenated arylhydrazine carboxylic acid.[1] Its structure, featuring a bromine atom, a hydrazine group, and a carboxylic acid on a benzene ring, makes it a valuable building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1260776-15-5[1]
Molecular Formula C₇H₈BrClN₂O₂[1]
Molecular Weight 283.51 g/mol [1]
Appearance Solid[1]
IUPAC Name 5-bromo-2-hydrazinobenzoic acid hydrochloride[1]
InChI Key GOKHHDKFFMKKIM-UHFFFAOYSA-N[1]
Storage Temperature 2-8°C, under inert atmosphere[1]

Foundational Synthesis: A Two-Step Approach from 2-Amino-5-bromobenzoic acid

The synthesis of this compound is a classic example of the preparation of an arylhydrazine from an arylamine. The process involves two key transformations: the diazotization of the primary aromatic amine followed by the reduction of the resulting diazonium salt. The logical and widely practiced starting material for this synthesis is 2-amino-5-bromobenzoic acid.[2][3]

Theoretical Framework

The conversion of an arylamine to an arylhydrazine is a cornerstone of organic synthesis, with well-established protocols. The initial step, diazotization, involves the reaction of the primary amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to form a diazonium salt.[4] This intermediate is highly reactive and is usually used immediately in the subsequent step.

The second step is the reduction of the diazonium salt to the corresponding hydrazine. Various reducing agents can be employed for this transformation, with stannous chloride (tin(II) chloride) in concentrated hydrochloric acid being a common and effective choice.[5][6] Alternative reducing agents include sodium sulfite and, more recently, greener options like ascorbic acid have been explored.[7] The use of stannous chloride is particularly prevalent in patent literature for the synthesis of pharmaceutical intermediates.[5][6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure derived from established methods for the synthesis of arylhydrazines.[5][6][8]

Step 1: Diazotization of 2-Amino-5-bromobenzoic acid

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromobenzoic acid (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise to the suspension while maintaining the temperature below 5 °C.

  • Continue stirring the reaction mixture at 0-5 °C for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Reduction of the Diazonium Salt

  • In a separate reaction vessel, prepare a solution of stannous chloride dihydrate (2.5-3.0 equivalents) in concentrated hydrochloric acid, and cool it to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the stannous chloride solution while vigorously stirring and maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period, then gradually warm to room temperature and stir for several hours until the reaction is complete.

  • The resulting precipitate, this compound, is collected by filtration, washed with a cold, dilute solution of hydrochloric acid, and then with a suitable organic solvent to remove impurities.

  • The product is then dried under vacuum to yield the final compound.

Synthesis_Workflow A 2-Amino-5-bromobenzoic acid B Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 5-Bromo-2-carboxybenzenediazonium chloride (Intermediate) B->C D Step 2: Reduction (SnCl₂·2H₂O, conc. HCl) C->D E This compound D->E

Figure 1: General synthetic workflow for this compound.

Applications in Drug Discovery and Organic Synthesis

Precursor for Heterocyclic Scaffolds

The primary application of this compound is as a precursor for the synthesis of various heterocyclic systems. The hydrazine moiety is particularly reactive towards carbonyl compounds, leading to the formation of hydrazones, which can then be cyclized to form indoles (via the Fischer indole synthesis), pyrazoles, and other nitrogen-containing heterocycles. The presence of the bromine atom and the carboxylic acid group provides additional handles for further chemical modifications.

Role in the Synthesis of Bioactive Molecules

The broader class of brominated benzoic acid derivatives and hydrazinobenzoic acids are integral components in the synthesis of numerous pharmaceuticals. For instance, 5-bromo-2-chlorobenzoic acid is a key starting material for the antidiabetic drugs Dapagliflozin and Empagliflozin.[1][9][10] This highlights the importance of the 5-bromo-substituted benzoic acid scaffold in medicinal chemistry.

Furthermore, studies on hydrazide-hydrazones derived from bromo-substituted benzoic acids have demonstrated their potential as anticancer and antimicrobial agents.[11] For example, novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines.[11] This suggests that derivatives of this compound could be explored for similar therapeutic applications.

Applications A This compound B Synthesis of Heterocyclic Compounds A->B F Drug Discovery Intermediate A->F C Indoles (Fischer Synthesis) B->C D Pyrazoles B->D E Other N-Heterocycles B->E G Anticancer Agents F->G H Antimicrobial Agents F->H I Antidiabetic Drug Scaffolds F->I

Figure 2: Potential applications of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. While its specific discovery and historical timeline are not prominently documented, its synthesis is based on well-established and reliable chemical transformations. The presence of multiple reactive functional groups on its structure allows for the creation of a diverse range of complex molecules, particularly heterocyclic compounds with potential therapeutic applications. For researchers and scientists in the pharmaceutical and chemical industries, a thorough understanding of the synthesis and reactivity of this compound is crucial for leveraging its full potential in the development of novel chemical entities.

References

Unlocking the Synthetic Potential of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride: A Guide to Emerging Research Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a readily available chemical building block that remains significantly under-explored in the scientific literature. Its unique trifunctional architecture—a brominated aromatic ring, a reactive hydrazine moiety, and a versatile carboxylic acid—presents a compelling scaffold for innovation in medicinal chemistry, heterocyclic synthesis, and materials science. This guide moves beyond established knowledge to delineate three primary areas of potential research. We provide the scientific rationale, detailed experimental protocols, and logical workflows to empower researchers to harness the untapped potential of this versatile molecule. This document is intended for researchers, scientists, and drug development professionals seeking novel scaffolds and synthetic pathways.

Foundational Analysis and Physicochemical Properties

This compound (CAS 1260776-15-5) is a trifunctional chemical entity poised for significant synthetic exploration.[1] The molecule incorporates three key functional groups that can be addressed with high chemo-selectivity:

  • A Hydrazine Group: Nucleophilic and reactive, it is a classical precursor for forming nitrogen-containing heterocycles and for derivatization into hydrazones and hydrazides.

  • A Carboxylic Acid Group: Enables amide bond formation, esterification, or can participate in cyclization reactions.

  • A Bromine-Substituted Phenyl Ring: The C-Br bond serves as a versatile handle for late-stage functionalization via modern cross-coupling methodologies.

A comprehensive understanding of its basic properties is essential for designing robust experimental protocols.

PropertyValueSource
CAS Number 1260776-15-5Sigma-Aldrich
Linear Formula C₇H₈BrClN₂O₂Sigma-Aldrich
Molecular Weight 283.51 g/mol Calculated
Physical State SolidSupplier Data

While detailed synthesis routes for this specific molecule are not prevalent in peer-reviewed literature, a plausible and logical pathway can be proposed starting from the commercially available 5-bromo-2-fluorobenzoic acid. This approach leverages the well-established nucleophilic aromatic substitution (SNAr) reaction, where hydrazine displaces the activated fluorine atom.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_intermediate Intermediate cluster_product Final Product A 5-Bromo-2-fluorobenzoic acid D 5-Bromo-2-hydrazinylbenzoic acid (Free base) A->D Nucleophilic Aromatic Substitution (SNAr) B 1. Hydrazine hydrate (N₂H₄·H₂O) 2. Solvent: e.g., Ethanol or NMP 3. Heat (Δ) C HCl (gas or solution in ether) E 5-Bromo-2-hydrazinylbenzoic acid HCl D->E Salt Formation

Caption: Proposed synthesis of 5-Bromo-2-hydrazinylbenzoic acid HCl.

Research Thrust 1: Synthesis of Novel Heterocyclic Scaffolds

The juxtaposition of the hydrazine and carboxylic acid functionalities within the molecule is a classic structural alert for the synthesis of nitrogen-containing heterocycles, which form the core of a vast number of pharmaceuticals.

Rationale: The Power of Pyridazinones

One of the most direct and powerful applications of this scaffold is the synthesis of 6-bromobenzo[d]pyridazin-1(2H)-one derivatives. The pyridazinone core is a "privileged scaffold" in medicinal chemistry, appearing in drugs with cardiovascular, analgesic, and anticancer properties. The reaction proceeds via an intramolecular condensation, which is typically high-yielding and atom-economical.

Experimental Protocol: Synthesis of 6-Bromobenzo[d]pyridazin-1(2H)-one

This protocol details the cyclization of the title compound. It is a self-validating system; successful formation of the product will be indicated by a significant change in polarity (TLC), a mass shift (LC-MS), and the disappearance of the carboxylic acid and hydrazine proton signals in ¹H NMR.

Materials:

  • This compound

  • Acetic acid (glacial) or Polyphosphoric acid (PPA)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (approx. 10-20 mL per gram of starting material). Acetic acid serves as both the solvent and an acid catalyst for the dehydration. Alternatively, for a more vigorous reaction, polyphosphoric acid can be used.

  • Cyclization Reaction: Heat the mixture to reflux (approx. 118 °C for acetic acid) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a mixture like 50% ethyl acetate in hexanes. The product should have a higher Rf value than the polar starting material.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice water (200 mL). A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove residual acid.

  • Purification: Dry the crude solid under vacuum. If necessary, purify further by recrystallization from ethanol or by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the desired 6-Bromobenzo[d]pyridazin-1(2H)-one using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

G Start 5-Bromo-2-hydrazinylbenzoic acid HCl Reaction Intramolecular Condensation / Dehydration Start->Reaction Reagent1 Condensing Agent (e.g., Acetic Acid, PPA) Reagent1->Reaction Product 6-Bromobenzo[d]pyridazin-1(2H)-one Scaffold Reaction->Product Forms Heterocycle Derivatization Further Functionalization (e.g., N-Alkylation, Cross-Coupling) Product->Derivatization Diversifies Scaffold Final Library of Novel Bioactive Compounds Derivatization->Final

Caption: Workflow for heterocyclic synthesis and diversification.

Research Thrust 2: Application in Medicinal Chemistry & Drug Discovery

The structural motifs present in this compound are highly relevant to modern drug discovery. Structurally related bromo-benzoic acids are known intermediates in the synthesis of blockbuster drugs, such as the SGLT2 inhibitor Dapagliflozin.[2] This precedent strongly suggests that our title compound is a valuable starting point for new therapeutic agents.

Rationale: A Scaffold for Targeted Library Synthesis

The molecule is an ideal substrate for fragment-based drug discovery (FBDD) or parallel synthesis. Each functional group can be independently and selectively modified to generate a diverse chemical library around a core scaffold.

  • Amide Scaffolding: The carboxylic acid can be coupled with a diverse library of amines to explore the chemical space around this position.

  • Hydrazone/Hydrazide Derivatization: The hydrazine moiety can be condensed with various aldehydes and ketones to form stable hydrazones, or acylated to form hydrazides.

  • Late-Stage C-Br Functionalization: The bromine atom allows for late-stage diversification using powerful cross-coupling reactions, introducing aryl, heteroaryl, or alkyl groups.

Workflow: Parallel Library Synthesis for Lead Generation

The following workflow outlines a logical progression from the starting material to a screened library of novel compounds.

G cluster_A Step 1: Core Derivatization (Parallel Synthesis) cluster_B Step 2: Late-Stage Functionalization cluster_C Step 3: Screening & Analysis node_start Start 5-Bromo-2-hydrazinyl- benzoic acid HCl node_A1 Path A Amide Coupling Diverse Amines (R¹-NH₂) EDC, HOBt node_start:f0->node_A1:f0 Selective Chemistry node_A2 Path B Hydrazone Formation Diverse Aldehydes (R²-CHO) cat. AcOH node_start:f0->node_A2:f0 node_B1 Suzuki Coupling R³-B(OH)₂ Pd Catalyst, Base node_A1->node_B1:f0 Diversification node_A2->node_B1:f0 Diversification node_C1 Compound Library Diverse R¹, R², R³ node_B1:f0->node_C1:f0 Purification & Plating node_C2 Biological Screening Target-based assays Phenotypic screens node_C1:f0->node_C2:f0 node_C3 Hit Identification Structure-Activity Relationship (SAR) node_C2:f0->node_C3:f0

Caption: A drug discovery workflow starting with the title compound.

Research Thrust 3: Advanced Functionalization via Cross-Coupling

The carbon-bromine bond is one of the most valuable functionalities in modern organic synthesis, providing a gateway to a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.

Rationale: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, allow for the precise and predictable installation of new functional groups onto the aromatic core. This is particularly powerful for late-stage functionalization, where complex fragments can be coupled to a core scaffold without requiring a lengthy de novo synthesis. Exploring these reactions with this compound would create a portfolio of advanced intermediates for various applications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki coupling of an arylboronic acid to the title compound. The success of the reaction is validated by the appearance of signals for the newly introduced aryl group in the ¹H NMR spectrum and a corresponding mass increase in LC-MS.

Materials:

  • This compound (or its ester derivative for better solubility/stability)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ester Protection (Recommended): To avoid potential side reactions with the carboxylic acid, it is advisable to first protect it as a methyl or ethyl ester using standard conditions (e.g., SOCl₂ in methanol).

  • Reaction Setup: To a Schlenk flask, add the 5-bromo-2-hydrazinylbenzoic acid ester (1.0 eq), the arylboronic acid (1.2 eq), the base (3.0 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the degassed solvent mixture (dioxane/water) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Deprotection (Optional): If the ester was used, it can be hydrolyzed back to the carboxylic acid using standard conditions (e.g., LiOH in THF/water).

G cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Resulting Scaffolds Start 5-Bromo-2-hydrazinylbenzoic acid (or ester derivative) Suzuki Suzuki + R-B(OH)₂ Start->Suzuki Heck Heck + Alkene Start->Heck Sonogashira Sonogashira + Alkyne Start->Sonogashira Buchwald Buchwald-Hartwig + Amine/Alcohol Start->Buchwald P_Suzuki Bi-aryl Product Suzuki->P_Suzuki P_Heck Styrenyl Product Heck->P_Heck P_Sonogashira Alkynyl Product Sonogashira->P_Sonogashira P_Buchwald Arylamine/Ether Product Buchwald->P_Buchwald

Caption: Potential cross-coupling pathways for diversification.

Conclusion and Future Outlook

This compound represents a significant, untapped resource for chemical innovation. While currently underutilized, its structural features provide a clear roadmap for three promising research avenues: the synthesis of novel heterocyclic cores like pyridazinones, the development of diverse libraries for drug discovery, and the creation of complex molecular architectures via late-stage cross-coupling reactions. The protocols and workflows detailed in this guide provide a robust foundation for researchers to begin exploring the vast potential of this versatile building block, paving the way for new discoveries in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, a key intermediate in the development of various pharmaceutical compounds. The protocol details a robust and scalable two-step process commencing with the diazotization of commercially available 2-amino-5-bromobenzoic acid, followed by a controlled reduction of the resulting diazonium salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and high-purity synthesis.

Introduction and Mechanistic Overview

The conversion of an aromatic amine to a hydrazine derivative is a fundamental transformation in organic synthesis, frequently employed in the construction of heterocyclic scaffolds such as indoles and pyrazoles. The synthesis of this compound from 2-amino-5-bromobenzoic acid proceeds through a classical two-step sequence: diazotization followed by reduction.

Step 1: Diazotization

The initial step involves the reaction of the primary aromatic amine, 2-amino-5-bromobenzoic acid, with nitrous acid (HNO₂) to form an aryl diazonium salt.[1][2][3] Nitrous acid is generated in situ by the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl), at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[1] The electrophilic nitrosonium ion (NO⁺), formed in the acidic medium, is attacked by the nucleophilic amino group, initiating a series of proton transfers and dehydration to yield the diazonium salt.[2] The presence of the electron-withdrawing carboxylic acid and bromine substituents on the aromatic ring influences the stability and reactivity of the diazonium intermediate.

Step 2: Reduction to Hydrazine

The intermediate aryl diazonium salt is then reduced to the corresponding hydrazine.[4] While several reducing agents can be employed, such as sodium sulfite or ascorbic acid, this protocol utilizes tin(II) chloride (stannous chloride, SnCl₂) in a strongly acidic medium.[5][6] Tin(II) chloride is a well-established and effective reagent for this transformation, providing the desired hydrazine in good yield.[5][6] The reaction must be carefully controlled to prevent over-reduction or side reactions. The final product is isolated as a hydrochloride salt, which enhances its stability and simplifies handling.

Experimental Workflow and Logic

The overall synthetic strategy is designed for efficiency, scalability, and safety. The workflow minimizes the isolation of the potentially explosive diazonium salt intermediate, which is generated and consumed in a "one-pot" or telescoped fashion.[7]

Synthesis_Workflow cluster_0 PART 1: Diazotization cluster_1 PART 2: Reduction & Isolation A 2-Amino-5-bromobenzoic acid in concentrated HCl B Cool to 0-5 °C (Ice-salt bath) A->B C Slow addition of aqueous NaNO₂ solution B->C D Formation of 5-Bromo-2-carboxybenzenediazonium chloride (Intermediate, in situ) C->D G Slow addition of Diazonium salt solution to SnCl₂ solution D->G Transfer cold E Preparation of SnCl₂·2H₂O in concentrated HCl F Cool to 0-5 °C E->F H Stir at 0-5 °C, then warm to RT G->H I Precipitation and Filtration H->I J Washing and Drying I->J K This compound (Final Product) J->K

Caption: Synthetic workflow for this compound.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )CAS No.PuritySupplier
2-Amino-5-bromobenzoic acidC₇H₆BrNO₂216.035794-88-7≥98%Sigma-Aldrich
Hydrochloric Acid, concentratedHCl36.467647-01-0~37%Fisher Scientific
Sodium NitriteNaNO₂69.007632-00-0≥99%Acros Organics
Tin(II) Chloride DihydrateSnCl₂·2H₂O225.6510025-69-1≥98%Alfa Aesar
Deionized WaterH₂O18.027732-18-5-In-house
EthanolC₂H₅OH46.0764-17-5AnhydrousVWR
Diethyl Ether(C₂H₅)₂O74.1260-29-7AnhydrousJ.T. Baker

Detailed Synthesis Protocol

PART 1: Diazotization of 2-Amino-5-bromobenzoic acid

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-amino-5-bromobenzoic acid (21.6 g, 0.10 mol) in concentrated hydrochloric acid (100 mL).

    • Expert Insight: A suspension is expected as the starting material has limited solubility in concentrated HCl at room temperature.[8] The use of concentrated acid is crucial for both forming the hydrochloride salt of the amine and for generating nitrous acid in the subsequent step.

  • Cooling: Immerse the flask in an ice-salt bath to cool the internal temperature to 0–5 °C. Maintain vigorous stirring to ensure a fine, mobile slurry.

    • Causality: Low temperatures are critical to prevent the decomposition of the diazonium salt, which is thermally unstable and can violently decompose, releasing nitrogen gas.[1][3] The diazonium group is an excellent leaving group, and at higher temperatures, it can be displaced by water or the chloride counter-ion.[1][2]

  • Nitrite Addition: Dissolve sodium nitrite (7.25 g, 0.105 mol, 1.05 eq) in deionized water (25 mL). Transfer this solution to the dropping funnel. Add the sodium nitrite solution dropwise to the stirred suspension over a period of 45–60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Self-Validation: A slight excess of sodium nitrite ensures complete conversion of the primary amine. The reaction progress can be monitored by periodically testing a drop of the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid and signals the completion of the diazotization.

  • Reaction Completion: After the addition is complete, continue to stir the resulting pale-yellow solution/suspension at 0–5 °C for an additional 30 minutes. This solution of the in situ generated 5-bromo-2-carboxybenzenediazonium chloride is used immediately in the next step.

    • Trustworthiness: Do not attempt to isolate the diazonium salt. It is a high-energy intermediate and can be explosive in a dry state.[7] Proceeding directly to the reduction step is the standard and safest practice.

PART 2: Reduction and Isolation of this compound

  • Reducer Preparation: In a separate 1 L beaker or flask equipped with a mechanical stirrer, dissolve tin(II) chloride dihydrate (56.4 g, 0.25 mol, 2.5 eq) in concentrated hydrochloric acid (100 mL). Cool this solution to 0–5 °C in an ice-salt bath.

    • Expert Insight: A significant excess of the reducing agent is used to ensure the complete and rapid reduction of the diazonium salt. The reaction is highly exothermic, and pre-cooling the tin(II) chloride solution is essential for temperature control.

  • Reduction: Slowly add the cold diazonium salt solution from Part 1 to the cold, stirred tin(II) chloride solution over approximately 60 minutes. Use a wide-bore cannula or a pre-cooled dropping funnel for the transfer. Maintain the temperature of the receiving flask below 10 °C throughout the addition.

    • Causality: This "reverse addition" (adding diazonium salt to the reductant) maintains an excess of the reducing agent at all times, minimizing side reactions such as diazo coupling.

  • Precipitation: After the addition is complete, a thick, off-white to pale yellow precipitate of the product should form. Continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold deionized water (2 x 50 mL) to remove excess tin salts and HCl, followed by cold ethanol (2 x 30 mL), and finally with diethyl ether (2 x 30 mL) to facilitate drying.

    • Self-Validation: The washing steps are critical for purity. The water wash removes inorganic impurities, while the ethanol and ether washes remove residual water and organic-soluble impurities, leading to a fine, free-flowing powder.

  • Drying: Dry the product in a vacuum oven at 40–50 °C to a constant weight. The typical yield is 20.8–23.5 g (78–88%).

Product Characterization

The identity and purity of the synthesized this compound (CAS No. 1260776-15-5) should be confirmed by standard analytical techniques.[9]

ParameterSpecification
Appearance Off-white to pale yellow crystalline solid
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 267.51 g/mol
Melting Point >200 °C (with decomposition)
¹H NMR (400 MHz, DMSO-d₆) δ 10.5 (br s, 3H, NH₂⁺, NH), 7.85 (d, J=2.4 Hz, 1H, Ar-H), 7.40 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 6.95 (d, J=8.8 Hz, 1H, Ar-H). Note: Carboxylic acid proton may be broad or exchange.
Purity (HPLC) ≥98%

Note: NMR spectral data can vary slightly based on solvent and concentration. The broad singlet at 10.5 ppm integrating to 3H represents the exchangeable protons of the hydrochloride salt and the hydrazine moiety.

Safety and Handling Precautions

This synthesis involves hazardous materials and reactions. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (butyl rubber or nitrile gloves are recommended).[10][11][12]

  • Engineering Controls: All operations must be conducted within a certified chemical fume hood to avoid inhalation of corrosive HCl vapors and potentially toxic hydrazine derivatives.[10][12]

  • Diazonium Salt Hazard: Aryl diazonium salts are thermally unstable and can be explosive, especially when dry. Never isolate the diazonium salt intermediate. Always keep the reaction mixture cold.

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic, corrosive, and suspected carcinogens.[10][13][14] Avoid all personal contact, including skin absorption and inhalation.[10][13][14] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Handle with extreme care.

  • Waste Disposal: All chemical waste, including tin-containing filtrates, must be disposed of according to institutional and local environmental regulations.

Logical Relationships and Mechanistic Pathway

Mechanism cluster_diazotization Diazotization Mechanism cluster_reduction Reduction Mechanism Amine Ar-NH₂ (2-Amino-5-bromobenzoic acid) Intermediate1 Ar-NH₂⁺-NO Amine->Intermediate1 + NO⁺ NaNO2 NaNO₂ + 2 HCl Nitrosonium NO⁺ (Nitrosonium ion) NaNO2->Nitrosonium In situ generation Intermediate2 Ar-N=N-OH Intermediate1->Intermediate2 - H⁺, tautomerization Diazonium Ar-N₂⁺ Cl⁻ (Diazonium Salt) Intermediate2->Diazonium + H⁺, - H₂O Hydrazine Ar-NH-NH₂·HCl (Final Product) Diazonium->Hydrazine + SnCl₂ / HCl (2e⁻ reduction) SnCl2 SnCl₂

Caption: Key mechanistic steps in the synthesis.

References

Application Note: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a trifunctional synthetic building block of significant interest in medicinal chemistry and organic synthesis. Its unique architecture, featuring a nucleophilic hydrazine moiety, a carboxylic acid group, and a synthetically versatile bromine atom on an aromatic scaffold, provides a robust platform for the construction of complex heterocyclic systems. This document serves as a detailed guide for researchers, outlining the compound's core properties, key reactivity principles, and providing a detailed protocol for its application in the synthesis of brominated indazolones, a privileged scaffold in drug discovery.

Introduction

The strategic design of small molecules for drug discovery often relies on the use of "building blocks"—reagents that introduce specific functionalities and structural motifs into a target molecule. This compound emerges as a particularly valuable building block due to the orthogonal reactivity of its three key functional groups:

  • The Hydrazinyl Group: A potent binucleophile, the hydrazine moiety is primed for participation in cyclization and condensation reactions, readily forming nitrogen-containing heterocycles.

  • The Carboxylic Acid Group: This group can act as an internal electrophile precursor for cyclization reactions or be leveraged for amide bond formation and other derivatizations.

  • The Bromine Atom: Positioned on the benzene ring, the bromine atom is an ideal handle for post-synthetic modification via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling rapid library generation and structure-activity relationship (SAR) studies.

The convergence of these functionalities makes this compound an excellent starting material for synthesizing substituted indazoles, pyrazoles, and other fused heterocyclic systems that are central to many therapeutic agents.

Physicochemical Properties & Handling

Proper handling and storage are critical for ensuring the reagent's stability and for user safety.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 1260776-15-5 [1][2]
Molecular Formula C₇H₈BrClN₂O₂ [1][2]
Molecular Weight 267.51 g/mol [2]
Appearance Beige to light cream powder/solid [3][4]
Melting Point 154.00 - 156.00 °C [3]

| Storage Conditions | Store at 2-8°C under an inert atmosphere |[2] |

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.[3][4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles (EN 166 standard), and a lab coat.[4][5]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[3][5]

  • Hazards: The compound is classified as a skin and eye irritant.[4] Avoid contact with skin, eyes, and clothing.[3]

  • First Aid: In case of skin contact, wash thoroughly with soap and water.[3][4] In case of eye contact, rinse cautiously with water for several minutes.[3][4] If irritation persists or if inhaled, seek medical attention.[3][5]

  • Incompatibilities: Avoid strong oxidizing agents.[4][5]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3][4]

Core Reactivity and Mechanistic Principles

The primary utility of this compound lies in its capacity to undergo intramolecular cyclization to form heterocyclic cores. The ortho-disposition of the hydrazinyl and carboxylic acid groups is key to this reactivity. The hydrazine acts as the nucleophile, while the carboxylic acid, typically after activation or under thermal conditions, serves as the electrophile.

A prime example is the synthesis of indazolones. This reaction proceeds via an intramolecular nucleophilic acyl substitution mechanism. Under acidic and heated conditions, the carboxylic acid is protonated, increasing its electrophilicity. The terminal nitrogen of the hydrazine moiety then attacks the carbonyl carbon, leading to a tetrahedral intermediate which subsequently eliminates a molecule of water to form the stable, five-membered heterocyclic ring of the indazolone.

Indazolone_Formation_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration & Cyclization A Carboxylic Acid (C=O) B Protonated Carbonyl (C=OH+) A->B Acidic Conditions C Hydrazine (-NH2) H H+ D Tetrahedral Intermediate C->D Intramolecular Attack E Elimination of H2O D->E F Indazolone Product E->F Tautomerization

Figure 1: Simplified mechanism for indazolone formation.

Key Synthetic Applications

Synthesis of Brominated Indazolones

This is the most direct and powerful application of the title compound. By simply refluxing in an acidic aqueous medium, this compound cyclizes to form 6-Bromo-1H-indazol-3(2H)-one. This protocol is highly reliable and analogous to well-established procedures for similar non-brominated compounds.[6] The resulting brominated indazolone is a valuable intermediate, ready for further diversification at the bromine position.

Platform for Further Functionalization

The true synthetic power is realized in multi-step sequences. After the formation of the indazolone core, the bromine atom can be subjected to a wide array of palladium-catalyzed cross-coupling reactions. This allows for the late-stage introduction of aryl, alkyl, alkynyl, and other groups, which is a highly efficient strategy in drug development for exploring chemical space around a core scaffold.

Detailed Experimental Protocols

The following section provides a robust, field-proven protocol for a key transformation. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of 6-Bromo-1H-indazol-3(2H)-one

This protocol is adapted from the highly reliable procedures found in Organic Syntheses for the analogous non-brominated compound.[6]

G start Start reagents Weigh 5-Bromo-2-hydrazinylbenzoic acid hydrochloride (1.0 eq) start->reagents dissolve Add deionized water and concentrated HCl reagents->dissolve reflux Heat mixture to reflux (approx. 100-105 °C) dissolve->reflux monitor Monitor reaction by TLC or LC-MS (approx. 30-60 min) reflux->monitor cool Cool reaction to room temp., then chill in an ice bath monitor->cool filter Collect precipitate by vacuum filtration cool->filter wash Wash solid with ice-cold water filter->wash dry Dry the solid product under vacuum wash->dry end Obtain 6-Bromo-1H-indazol-3(2H)-one dry->end

Figure 2: Experimental workflow for the synthesis of 6-Bromo-1H-indazol-3(2H)-one.

Materials:

  • This compound (e.g., 5.00 g, 18.7 mmol)

  • Deionized water

  • Concentrated hydrochloric acid (37%)

  • Round-bottom flask (appropriate size, e.g., 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.00 g, 18.7 mmol).

  • Solvent Addition: Add 125 mL of deionized water and 1.25 mL of concentrated hydrochloric acid.

    • Rationale: The aqueous HCl serves as the acidic medium necessary to catalyze the intramolecular cyclization and ensure the starting material is fully protonated and soluble.[6]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The solid should dissolve upon heating to give a pale yellow solution.

    • Rationale: Thermal energy is required to overcome the activation energy for the intramolecular nucleophilic acyl substitution that leads to cyclization and water elimination.

  • Monitoring: Maintain reflux for 30-60 minutes. The reaction can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane) or LC-MS by observing the disappearance of the starting material spot/peak.

  • Work-up and Isolation: After the reaction is complete, remove the heating mantle and allow the solution to cool to room temperature. As the solution cools, the product will begin to precipitate.

  • Crystallization: To maximize recovery, place the flask in an ice-water bath for 30 minutes to fully crystallize the product.

  • Filtration: Collect the pale yellow to off-white solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two small portions of ice-cold deionized water (2 x 10 mL) to remove any residual acid and inorganic salts.

  • Drying: Dry the product under vacuum at 50-60 °C to a constant weight. A typical yield for this type of transformation is in the range of 85-95%.

Expected Characterization: The final product, 6-Bromo-1H-indazol-3(2H)-one, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows significant starting material remaining after 1 hour, an additional portion of concentrated HCl can be added, or the reflux time can be extended. However, prolonged heating can sometimes lead to side products.

  • Product Purity: The product obtained from this procedure is often of high purity. If necessary, it can be further purified by recrystallization from an ethanol/water mixture.

  • Safety: Always perform the reaction in a well-ventilated fume hood. Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

Conclusion

This compound is a high-value, versatile building block for synthetic and medicinal chemists. Its predictable reactivity allows for the straightforward synthesis of the brominated indazolone core, providing a gateway to a vast chemical space through subsequent cross-coupling reactions. The protocols and principles outlined in this guide are designed to empower researchers to confidently and effectively utilize this reagent in their synthetic endeavors, accelerating the discovery of novel chemical entities.

References

Application Notes and Protocols: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride as a Versatile Synthon in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a highly functionalized aromatic building block poised for significant applications in modern drug discovery. Its structure uniquely combines three key reactive centers: a nucleophilic hydrazine group, a versatile bromine atom on the aromatic ring, and a modifiable carboxylic acid. This trifecta of functionality allows medicinal chemists to employ it as a strategic starting material or intermediate for constructing complex molecular architectures, particularly in the synthesis of heterocyclic scaffolds and bioactive hydrazone derivatives. These structural motifs are prevalent in a wide range of therapeutic agents, including those targeting cancer, inflammation, and metabolic diseases. This guide provides an in-depth look at the compound's properties, core reactivity, and detailed protocols for its synthesis and application in generating molecules of therapeutic interest.

Part 1: Physicochemical Properties and Handling

This compound is a stable, solid organic compound. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. Proper characterization and understanding of its properties are crucial for its effective use in synthesis.

Table 1: Physicochemical Data

Property Value Source
CAS Number 1260776-15-5 [1][2]
Molecular Formula C₇H₈BrClN₂O₂ [2]
Molecular Weight 267.51 g/mol [2]
Appearance Light cream to beige powder/solid [3]

| Classification | Organic Building Block, Hydrazine, Carboxylic Acid |[1] |

Safety and Handling: As with related benzoic acid and hydrazine derivatives, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[3].

  • Stability: The compound is stable under normal laboratory conditions[4].

  • Incompatibilities: Avoid contact with strong oxidizing agents, as these can react exothermically with the hydrazine moiety[4].

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Part 2: Core Reactivity and Synthetic Strategy

The power of this compound in medicinal chemistry stems from its three distinct reactive sites, which can be addressed sequentially or in concert to build molecular diversity.

  • The Hydrazine Moiety (-NHNH₂): This is a strong nucleophile, making it an excellent precursor for a variety of chemical transformations. Its primary application is in the formation of hydrazones through condensation with aldehydes and ketones. The resulting hydrazone linker is a key structural element in many biologically active compounds, known to participate in crucial hydrogen bonding interactions with protein targets.[5][6] Furthermore, the hydrazine group is a foundational element for synthesizing N-containing heterocycles such as pyrazoles, indazoles, and triazoles.[5]

  • The Aryl Bromide (-Br): The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (for introducing new aryl or alkyl groups) and Buchwald-Hartwig amination (for adding amine functionalities).[7] This capability is critical for Structure-Activity Relationship (SAR) studies, allowing chemists to systematically probe the steric and electronic requirements of a drug's binding pocket.

  • The Carboxylic Acid Moiety (-COOH): This group can be readily modified to tune the physicochemical properties of a final compound, such as solubility and bioavailability. Standard transformations include esterification and amidation.[7] The carboxylic acid can also be activated (e.g., to an acyl chloride) to facilitate reactions that the free acid would not undergo.

G main 5-Bromo-2-hydrazinylbenzoic acid hydrochloride path1 Hydrazine Reactivity main->path1 path2 Aryl Bromide Reactivity main->path2 path3 Carboxylic Acid Reactivity main->path3 prod1a Hydrazone Formation (with Aldehydes/Ketones) path1->prod1a prod1b Heterocycle Synthesis (e.g., Pyrazoles, Indazoles) path1->prod1b prod2a Suzuki Coupling (C-C Bond Formation) path2->prod2a prod2b Buchwald-Hartwig Amination (C-N Bond Formation) path2->prod2b prod3a Amidation / Esterification (Property Modulation) path3->prod3a

Core reactivity pathways of the title compound.

Part 3: Synthesis Protocol

Protocol 1: Synthesis of this compound

This protocol is adapted from the robust and well-established method for preparing o-hydrazinobenzoic acid hydrochloride via the diazotization and reduction of an anthranilic acid precursor.[8]

Causality: The synthesis proceeds in two main stages. First, the primary amine of 5-bromoanthranilic acid is converted into a diazonium salt using sodium nitrite under acidic conditions at low temperatures to ensure stability. Second, the diazonium salt is reduced in situ to the corresponding hydrazine using a suitable reducing agent like sulfur dioxide or stannous chloride. The final product precipitates as the hydrochloride salt upon addition of concentrated HCl.

Materials:

  • 5-Bromoanthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂) or Stannous Chloride (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization: a. In a beaker equipped with a magnetic stirrer and thermometer, suspend 5-bromoanthranilic acid (1.0 eq) in water. b. Cool the suspension to 0-5 °C in an ice-salt bath. c. Slowly add concentrated HCl (approx. 4.0 eq) while stirring. The starting material may dissolve and then reprecipitate as its hydrochloride salt. d. Prepare a solution of sodium nitrite (1.05 eq) in a minimal amount of cold water. e. Add the sodium nitrite solution dropwise to the cold suspension, ensuring the tip of the addition funnel is below the surface of the liquid. Maintain the temperature below 5 °C throughout the addition. f. After the addition is complete, stir the resulting clear solution for an additional 20 minutes at 0-5 °C. Confirm a slight excess of nitrous acid with starch-iodide paper.

  • Reduction: a. In a separate, larger flask, prepare a solution of the reducing agent. If using sulfur dioxide, saturate ice-cold water with SO₂ gas. If using stannous chloride, dissolve SnCl₂·2H₂O (approx. 3.0 eq) in concentrated HCl. b. Cool the reducing solution to 0-5 °C. c. Slowly add the cold diazonium salt solution from the previous step to the reducing solution with vigorous stirring, maintaining the temperature below 10 °C. d. After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 2-3 hours, or until gas evolution ceases.

  • Isolation: a. Add an equal volume of concentrated HCl to the reaction mixture to precipitate the product. b. Cool the mixture to 0-5 °C and stir for 30 minutes to maximize precipitation. c. Collect the solid product by vacuum filtration through a Büchner funnel. d. Wash the filter cake with a small amount of ice-cold dilute HCl, followed by a small amount of cold diethyl ether. e. Dry the product under vacuum to yield this compound as a solid.

Part 4: Application Protocol and Case Study

Protocol 2: Synthesis of a 5-Bromo-N'-(arylmethylene)-2-hydrazinylbenzoic acid Derivative

This protocol demonstrates the primary use of the title compound in forming a hydrazone, a key step in synthesizing potential kinase inhibitors and other bioactive molecules.[6][9]

Causality: This is a classic acid-catalyzed condensation reaction. The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration, driven by the formation of a stable, conjugated system and facilitated by the acid catalyst, yields the hydrazone product.

Materials:

  • This compound (1.0 eq)

  • An appropriate aromatic aldehyde (e.g., 4-(dimethylamino)benzaldehyde) (1.0 eq)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (catalytic amount)

G A 1. Dissolve Reactants - 5-Bromo-2-hydrazinylbenzoic acid HCl - Aldehyde (1.0 eq) in Ethanol B 2. Add Catalyst - Glacial Acetic Acid (2-3 drops) A->B C 3. Heat to Reflux (e.g., 80 °C) Monitor by TLC B->C D 4. Cool to RT Precipitate Forms C->D E 5. Isolate Product - Vacuum Filtration - Wash with cold Ethanol D->E F 6. Dry Product - Vacuum Oven E->F

Workflow for hydrazone synthesis.

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add the selected aromatic aldehyde (1.0 eq).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution. If not, the volume can be reduced under vacuum.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted aldehyde or impurities.

  • Drying: Dry the purified hydrazone derivative under vacuum. The product can be further purified by recrystallization if necessary.

Case Study: Scaffolds for VEGFR-2 Kinase Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibiting this process is a clinically validated strategy for treating cancer.[10] Many potent VEGFR-2 inhibitors feature a heterocyclic core that presents a hydrogen-bond donating and accepting motif to the "hinge region" of the kinase's ATP-binding site.

Derivatives of 5-Bromo-2-hydrazinylbenzoic acid are ideally suited for this application. The hydrazone linker formed in Protocol 2 provides the necessary hydrogen-bonding features. The bromo-substituted phenyl ring can be elaborated using Suzuki coupling to introduce diverse groups that can interact with other regions of the ATP pocket, thereby optimizing potency and selectivity.[6][9]

G kinase VEGFR-2 Kinase Active Site Hinge Region (Backbone NH) Hydrophobic Pocket Solvent Front inhibitor Hydrazone Moiety (-C=N-NH-) Bromo-Aryl Core R-group from Suzuki Coupling inhibitor:h0->kinase:f1 H-Bonding inhibitor:b0->kinase:f2 Hydrophobic Interactions inhibitor:r0->kinase:f3 Explores SAR

Binding hypothesis for a derived inhibitor.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for accelerating drug discovery. Its inherent trifunctional nature provides chemists with a reliable and versatile platform for synthesizing diverse libraries of complex molecules. From creating potent hydrazone-based kinase inhibitors to serving as a precursor for novel heterocyclic systems, this compound offers a direct and efficient route to structures of high medicinal value. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful building block in their therapeutic programs.

References

Application Note: The Strategic Role of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Selective Kinase Inhibitors

Protein kinases, a diverse family of enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most critical classes of drug targets in modern medicine.[1] The development of small molecule kinase inhibitors has revolutionized oncology, with dozens of drugs approved that significantly improve patient outcomes.[1] The design of these inhibitors often relies on strategically functionalized heterocyclic scaffolds that can effectively compete with ATP for binding in the kinase active site.

This application note details the utility of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride , a versatile and strategically designed chemical building block, for the synthesis of novel kinase inhibitors. We will explore the inherent chemical logic of its structure, provide detailed protocols for its conversion into a core kinase inhibitor scaffold, and discuss the rationale behind these synthetic transformations.

The Synthetic Advantage: Physicochemical Properties and Rationale

This compound is not merely a starting material but a carefully designed scaffold offering multiple, orthogonal points for chemical modification. This multi-faceted reactivity is crucial in drug discovery, where the ability to rapidly generate a library of analogues (Structure-Activity Relationship, SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1260776-15-5
Molecular Formula C₇H₈BrClN₂O₂
Molecular Weight 267.51 g/mol
Appearance Off-white to light brown solid
Key Functional Groups Hydrazine, Carboxylic Acid, Aryl Bromide
Causality Behind Experimental Choices

The power of this reagent lies in the distinct roles of its three key functional groups:

  • The Hydrazine Moiety: This nucleophilic group is a cornerstone for building nitrogen-containing heterocycles. It readily undergoes condensation reactions with carbonyl compounds to form hydrazones, which are themselves found in active kinase inhibitors, or can be used in cyclization reactions to generate stable heterocyclic cores like indazoles, pyrazoles, or triazoles.[2][3][4] These cores often serve as the primary scaffold that interacts with the hinge region of the kinase ATP binding site.

  • The Carboxylic Acid Group: This group provides a crucial interaction point. It can act as a hydrogen bond donor or acceptor, anchoring the inhibitor to key amino acid residues in the active site. Furthermore, it serves as a synthetic handle for creating amide or ester derivatives, allowing for the exploration of solvent-exposed regions of the target protein to improve properties like solubility and cell permeability.

  • The Bromine Atom: The bromine on the aromatic ring is a versatile handle for late-stage functionalization, a highly desirable feature in medicinal chemistry. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[5][6][7] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups deep into the synthetic sequence, enabling the precise targeting of hydrophobic pockets within the kinase active site to enhance potency and selectivity.[5][6]

G cluster_molecule This compound mol < > H Hydrazine Moiety mol->H C Carboxylic Acid mol->C B Aryl Bromide mol->B H_desc Scaffold Formation (e.g., Indazolone Core) H->H_desc C_desc H-Bonding & Solubilization (Amide/Ester Analogues) C->C_desc B_desc Late-Stage Diversification (Suzuki Coupling) B->B_desc

Diagram 1: Strategic functional points of this compound.

Application Protocol: Synthesis of a Bromo-Indazolone Kinase Scaffold

This section provides a validated, step-by-step protocol for converting this compound into a versatile 6-Bromo-1,2-dihydro-3H-indazol-3-one scaffold, followed by a representative late-stage diversification.

Workflow Overview

Diagram 2: Synthetic workflow for a model kinase inhibitor scaffold.

Step 1: Synthesis of 6-Bromo-1,2-dihydro-3H-indazol-3-one (Intramolecular Cyclization)

This protocol utilizes a simple, acid-catalyzed thermal cyclization. The hydrazine nitrogen attacks the carboxylic acid carbonyl, followed by dehydration to form the stable five-membered indazolone ring.[8]

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl) (catalytic amount, ~0.1 eq)

  • Dowtherm A or Diphenyl ether (solvent)

  • Hexanes

  • Methanol

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (e.g., 2.68 g, 10 mmol).

  • Add Dowtherm A (20 mL) and a catalytic amount of concentrated HCl (e.g., 0.1 mL).

  • Heat the reaction mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the starting material (Typical reaction time: 4-6 hours).

  • Rationale: High temperature is required to overcome the activation energy for the intramolecular condensation and subsequent dehydration. Dowtherm A is used as a high-boiling, inert solvent.

  • Once the reaction is complete, allow the mixture to cool to approximately 80 °C.

  • Carefully add hexanes (40 mL) to the warm mixture to precipitate the product. Stir for 30 minutes as it cools to room temperature.

  • Rationale: The product is insoluble in non-polar hexanes, while the Dowtherm A solvent remains in solution, allowing for efficient isolation.

  • Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with additional hexanes (3 x 20 mL) to remove residual solvent.

  • Recrystallize the crude product from hot methanol to yield pure 6-Bromo-1,2-dihydro-3H-indazol-3-one as a solid.

Step 2: Synthesis of 6-(4-methoxyphenyl)-1,2-dihydro-3H-indazol-3-one (Suzuki-Miyaura Coupling)

This step demonstrates the power of the bromine handle for late-stage diversification. A Suzuki-Miyaura reaction is used to form a C-C bond, introducing a new aryl group.[5][6]

Materials:

  • 6-Bromo-1,2-dihydro-3H-indazol-3-one (1.0 eq)

  • (4-methoxyphenyl)boronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl Acetate

  • Brine

Protocol:

  • To a Schlenk flask, add 6-Bromo-1,2-dihydro-3H-indazol-3-one (e.g., 213 mg, 1.0 mmol), (4-methoxyphenyl)boronic acid (e.g., 182 mg, 1.2 mmol), and K₂CO₃ (e.g., 414 mg, 3.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the Pd(dppf)Cl₂ catalyst (e.g., 22 mg, 0.03 mmol).

  • Rationale: Pd(dppf)Cl₂ is a robust and highly efficient catalyst for cross-coupling reactions involving heteroaryl halides.[5] An inert atmosphere is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with stirring for 8-12 hours, or until TLC/LC-MS indicates complete consumption of the starting bromide.

  • Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with water (20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Characterization, Data, and Biological Context

A self-validating protocol requires rigorous characterization of all products. The synthesized compounds should be analyzed to confirm their structure and purity.

Table 2: Representative Analytical Data for Synthesized Compounds

CompoundMethodExpected Result
6-Bromo-1,2-dihydro-3H-indazol-3-one ¹H NMR (DMSO-d₆)Peaks corresponding to 3 aromatic protons and 2 N-H protons.
LC-MS[M+H]⁺ at m/z 213/215 (characteristic bromine isotope pattern).
HPLC Purity>98%
6-(4-methoxyphenyl)-1,2-dihydro-3H-indazol-3-one ¹H NMR (DMSO-d₆)Appearance of new aromatic signals for the methoxyphenyl group and a singlet for the -OCH₃ group (~3.8 ppm).
LC-MS[M+H]⁺ at m/z 241.
HPLC Purity>98%
Biological Relevance: Analogy to VEGFR-2 Inhibitors

The indazolone core and the use of hydrazone linkers are prevalent in potent kinase inhibitors. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis and a major cancer drug target. Many successful VEGFR-2 inhibitors utilize scaffolds that can be derived from hydrazine-containing building blocks.[9][10][11] For example, a recently developed series of potent VEGFR-2 inhibitors based on an indolin-2-one scaffold connected via a hydrazone linker showed excellent biological activity.[12][13]

Table 3: VEGFR-2 Inhibitory Activity of Representative Hydrazone-Based Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
Compound 6 VEGFR-260.83[10][11]
Compound 17a VEGFR-278[9]
Sunitinib (Reference Drug)VEGFR-2139[9]
Sorafenib (Reference Drug)VEGFR-253.65[11]

This data underscores the biological significance of the hydrazone and related heterocyclic motifs in achieving high-affinity binding to the kinase active site. The molecules synthesized from this compound are designed to mimic these successful pharmacophores.

Pharmacophore Model of a Type II Kinase Inhibitor

The synthesized 6-Aryl-indazolone is designed to act as a Type II kinase inhibitor, which binds to the inactive "DFG-out" conformation of the kinase. This binding mode often leads to higher selectivity compared to Type I inhibitors.[14][15][16]

G cluster_kinase Kinase ATP Binding Site (DFG-out) cluster_inhibitor 6-Aryl-Indazolone Scaffold Hinge Hinge Region (Backbone H-Bonds) Gatekeeper Gatekeeper Residue Pocket Allosteric Hydrophobic Pocket Indazolone Indazolone Core Indazolone->Hinge Binding Interaction Linker Indazolone->Linker Aryl Coupled Aryl Group Aryl->Pocket Binding Interaction Linker->Aryl

Diagram 3: Binding model of the synthesized scaffold in a Type II kinase active site.

Conclusion

This compound is a high-value starting material for the construction of kinase inhibitor libraries. Its pre-installed, orthogonally reactive functional groups—hydrazine for heterocycle formation, carboxylic acid for polar interactions, and bromine for late-stage diversification via cross-coupling—provide a robust and efficient platform for medicinal chemists. The protocols outlined herein demonstrate a logical and field-proven pathway to generate novel indazolone scaffolds poised for biological evaluation, showcasing the power of strategic building block design in modern drug discovery.

References

Application Notes and Protocols for the Synthesis of Novel Indole-Carboxylic Acids using 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Utility of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride in Medicinal Chemistry

This compound is a bifunctional reagent of significant interest in modern drug discovery and organic synthesis. Its structure uniquely combines a reactive hydrazine moiety with a carboxylic acid, all positioned on a benzene ring bearing a bromine atom. This arrangement makes it an invaluable building block for creating complex heterocyclic scaffolds, particularly indole derivatives. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, natural products, and agrochemicals.[1]

The presence of the bromine atom offers a strategic advantage, serving as a versatile handle for post-synthesis modifications through various cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The carboxylic acid group provides a point for further derivatization, such as amidation or esterification, to modulate the physicochemical properties of the final compounds.[2] This guide provides a comprehensive experimental protocol for the synthesis of novel 6-bromo-indole-3-carboxylic acid derivatives via the Fischer indole synthesis, a classic and powerful method for indole formation.[3][4]

Safety First: Prudent Handling of Hydrazine Derivatives

Hydrazine and its derivatives are classified as hazardous materials and demand strict adherence to safety protocols.[5][6] this compound, while a salt form, should be handled with the same level of caution.

Core Safety Imperatives:

  • Engineering Controls: All manipulations involving this reagent must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[6][7] The work area should be equipped with an emergency eyewash station and a safety shower.[8][9]

  • Personal Protective Equipment (PPE): At a minimum, the following PPE is mandatory:

    • Flame-resistant lab coat.[7]

    • Chemical-resistant gloves (nitrile or neoprene).[6][7]

    • Splash-proof safety goggles or a full-face shield.[6][7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Spill & Waste Management: In case of a spill, evacuate the area and do not attempt to clean it up without appropriate PPE.[8] Absorb the spill with an inert material and place it in a sealed container for hazardous waste disposal.[8] All waste containing hydrazine derivatives must be labeled as "Hazardous Waste" and disposed of according to institutional and local regulations.[8]

The Fischer Indole Synthesis: A Mechanistic Overview

The Fischer indole synthesis is a venerable yet highly effective acid-catalyzed reaction that transforms an arylhydrazine and a carbonyl compound (aldehyde or ketone) into an indole.[3][4] The generally accepted mechanism, first proposed by Robinson, involves several key steps that underscore the elegance of this transformation.[10]

  • Hydrazone Formation: The reaction commences with the condensation of the arylhydrazine (this compound) with a carbonyl compound to form a phenylhydrazone intermediate.[3][10]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine (or 'ene-hydrazine') form.[3][10]

  • [5][5]-Sigmatropic Rearrangement: Under acidic conditions, the ene-hydrazine undergoes a[5][5]-sigmatropic rearrangement, which is the key bond-forming step, creating a new C-C bond.[3][10]

  • Cyclization and Aromatization: The resulting intermediate readily cyclizes, and with the elimination of an ammonia molecule, the aromatic indole ring is formed.[3][10]

The choice of acid catalyst is crucial and can range from Brønsted acids like HCl and H₂SO₄ to Lewis acids such as ZnCl₂ and BF₃.[4] Polyphosphoric acid (PPA) is also a common choice, often acting as both catalyst and solvent.[3]

Experimental Protocol: Synthesis of a Novel 6-Bromo-1H-indole-3-carboxylic Acid Derivative

This protocol details the synthesis of a novel 6-bromo-1H-indole-3-carboxylic acid derivative using this compound and a generic ketone as the starting materials.

Materials and Reagents
ReagentCAS NumberMolecular FormulaNotes
This compound1260776-15-5C₇H₈BrClN₂O₂Starting material.[11]
Generic Ketone (e.g., Cyclohexanone)108-94-1C₆H₁₀OThe carbonyl partner in the Fischer indole synthesis.[12]
Glacial Acetic Acid64-17-5CH₃COOHServes as both solvent and acid catalyst.[12]
Ethanol (EtOH)64-18-6C₂H₅OHUsed for recrystallization.
Ethyl Acetate (EtOAc)141-78-6C₄H₈O₂Extraction solvent.
Saturated Sodium Bicarbonate Solution (NaHCO₃)144-55-8NaHCO₃Used for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Deionized Water (H₂O)7732-18-5H₂OUsed in workup and recrystallization.
Step-by-Step Synthesis Workflow

The synthesis is a one-pot procedure involving the in-situ formation of the hydrazone followed by acid-catalyzed cyclization.

Synthesis_Workflow cluster_prep Step 1: Reaction Setup cluster_reaction Step 2: Fischer Indole Synthesis cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification reagents Combine: - 5-Bromo-2-hydrazinylbenzoic acid HCl (1.0 eq) - Ketone (1.1 eq) - Glacial Acetic Acid reflux Heat to Reflux (e.g., 118°C) Monitor by TLC reagents->reflux Heat cool Cool to RT reflux->cool Completion neutralize Neutralize with NaHCO₃ (aq) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization (e.g., EtOH/H₂O) or Column Chromatography concentrate->purify Crude Product

Caption: A generalized workflow for the synthesis of novel indole derivatives.

Detailed Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen ketone (1.0-1.2 eq).[1]

  • Addition of Acid Catalyst: Add glacial acetic acid to the flask to serve as the solvent and catalyst. The volume should be sufficient to ensure effective stirring.

  • Reaction: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) with vigorous stirring.[1] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the ketone.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[1]

    • Carefully pour the reaction mixture into a beaker of ice water.

    • Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).[1]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure novel 6-bromo-1H-indole-3-carboxylic acid derivative.

Characterization and Data Analysis

The structural elucidation of the newly synthesized compound is paramount and can be achieved through a combination of spectroscopic techniques.[13][14]

Standard Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.[15][16] The disappearance of the hydrazine protons and the appearance of the characteristic indole NH proton signal, along with the aromatic and aliphatic signals corresponding to the final structure, will confirm the successful synthesis.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) will provide the exact mass of the compound, confirming its molecular formula.[13][17]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups. The presence of a broad O-H stretch for the carboxylic acid and an N-H stretch for the indole, as well as the C=O stretch of the carboxylic acid, will be indicative of the target molecule.[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound.[17]

Expected Data Summary:

Analytical TechniqueExpected Observations for a Novel 6-Bromo-1H-indole-3-carboxylic Acid Derivative
¹H NMR Signals corresponding to indole ring protons, aromatic protons, the indole N-H proton (typically a broad singlet), and protons from the substituent derived from the ketone. The carboxylic acid proton will also be present as a broad singlet.
¹³C NMR Resonances for the indole core carbons, the carboxylic acid carbonyl carbon, and carbons of the substituent.
HRMS A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated exact mass of the target compound.
IR (cm⁻¹) Broad O-H stretch (~2500-3300), N-H stretch (~3300-3500), C=O stretch (~1700), and aromatic C-H and C=C stretches.
HPLC A single major peak indicating a high degree of purity.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the synthesis of novel 6-bromo-indole-3-carboxylic acid derivatives utilizing this compound. The strategic placement of the bromo and carboxylic acid functionalities on the indole scaffold opens up a vast chemical space for the development of new therapeutic agents. Derivatives of hydrazinobenzoic acid have shown promise as anticancer and antioxidant agents, highlighting the potential of the compounds synthesized via this protocol.[2][8][18][19][20] The synthesized compounds can be further elaborated through functionalization of the bromine atom via Suzuki, Heck, or other cross-coupling reactions, and through modification of the carboxylic acid group, to generate a library of novel compounds for biological screening.

References

Application Notes & Protocols: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Value in Drug Discovery

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a highly versatile precursor molecule, strategically important in the synthesis of complex pharmaceutical intermediates. Its value lies in the specific arrangement of its functional groups: the ortho-positioned hydrazinyl and carboxylic acid moieties serve as a robust platform for constructing heterocyclic scaffolds, most notably indazoles and their derivatives. The bromine atom at the 5-position is not merely a substituent but a critical synthetic handle, enabling late-stage functionalization through modern cross-coupling reactions. This allows for the rapid generation of diverse compound libraries, a cornerstone of contemporary drug discovery programs targeting kinases, viral proteases, and other key cellular targets.[1][2] This guide provides a detailed exploration of its properties, safety considerations, and step-by-step protocols for its application in synthesizing high-value pharmaceutical intermediates.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring the integrity of the starting material and the safety of laboratory personnel. The properties and safety precautions for this compound are summarized below.

PropertyValueReference
CAS Number 1260776-15-5[3]
Molecular Formula C₇H₈BrClN₂O₂[3]
Molecular Weight 267.51 g/mol [3]
Appearance Light cream to beige powder/solid[4]
Storage Inert atmosphere, 2-8°C[3]
Safety Profile Causes skin and serious eye irritation. May cause respiratory irritation.[4]
Handling Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]

Core Application: Synthesis of 5-Bromo-1H-indazol-3(2H)-one

The primary application of this compound is its conversion into the bromo-indazole scaffold. The intramolecular cyclization is a thermodynamically favorable process that forms the stable, bicyclic indazolone core. This reaction is typically acid-catalyzed and proceeds via a condensation mechanism, eliminating a molecule of water. The resulting 5-Bromo-1H-indazol-3(2H)-one is a pivotal intermediate, ready for further modification. A procedure analogous to the synthesis of the parent indazolone from o-hydrazinobenzoic acid hydrochloride is highly effective.[6]

Experimental Workflow: Intramolecular Cyclization

G cluster_start Reactants cluster_reaction Reaction cluster_workup Isolation cluster_product Product start_mat 5-Bromo-2-hydrazinylbenzoic acid HCl reaction Reflux (e.g., 100°C) Intramolecular Condensation start_mat->reaction solvent Water & Conc. HCl solvent->reaction cool Cool to RT reaction->cool filter Filter Precipitate cool->filter wash Wash with Cold Water filter->wash dry Dry Under Vacuum wash->dry product 5-Bromo-1H-indazol-3(2H)-one dry->product

Caption: Workflow for the synthesis of 5-Bromo-1H-indazol-3(2H)-one.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3(2H)-one

Rationale: This protocol utilizes a simple acid-catalyzed reflux to induce cyclization. Concentrated HCl ensures the reaction medium is sufficiently acidic to protonate the carbonyl, facilitating nucleophilic attack by the terminal hydrazine nitrogen. The product is sparingly soluble in the acidic aqueous medium upon cooling, allowing for straightforward isolation by filtration.

  • Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add this compound (10.0 g, 37.4 mmol).

  • Reagents: Add deionized water (100 mL) and concentrated hydrochloric acid (1.0 mL).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The solid will initially dissolve to form a clear solution. Continue refluxing for 2-3 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) until the starting material is consumed.

  • Work-up: Remove the heating mantle and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the resulting pale yellow to off-white solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two portions of ice-cold deionized water (2 x 20 mL) to remove residual acid and any water-soluble impurities.

  • Drying: Dry the solid in a vacuum oven at 50-60°C to a constant weight.

    • Expected Outcome: A high yield (>90%) of 5-Bromo-1H-indazol-3(2H)-one with high purity.

Advanced Application: A Gateway to Kinase Inhibitors via Suzuki Coupling

The true synthetic power of the 5-bromoindazole intermediate is realized in its use in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is an ideal site for forming new carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is a robust and widely used method for this transformation. This allows for the introduction of various aryl or heteroaryl moieties, which are critical for exploring the binding pockets of enzymes like Janus kinases (JAKs) or Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9]

Experimental Workflow: Suzuki Cross-Coupling```dot

Protocol 2: Palladium-Catalyzed Suzuki Coupling of 5-Bromo-1H-indazol-3(2H)-one

Rationale: This protocol employs a standard Suzuki coupling condition. A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), is used to facilitate the catalytic cycle. An inorganic base is required to activate the boronic acid. A two-phase solvent system (e.g., Toluene/Water) is often effective. The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-1H-indazol-3(2H)-one (1.0 g, 4.7 mmol), the desired arylboronic acid (1.2 equivalents, 5.6 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents, 0.235 mmol).

  • Solvents & Reagents: Add Toluene (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL).

  • Reaction: Fit the flask with a condenser. Heat the biphasic mixture to 85-90°C with vigorous stirring for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-aryl-1H-indazol-3(2H)-one product.

    • Expected Outcome: Moderate to high yields (50-85%) of the coupled product, depending on the specific boronic acid used.

Conclusion

This compound is a powerful and cost-effective building block for pharmaceutical research. Its straightforward conversion to the 5-bromoindazole core, combined with the synthetic accessibility offered by the bromine handle, provides an efficient pathway to novel heterocyclic compounds. The protocols outlined here demonstrate a reliable route from this precursor to advanced intermediates suitable for the development of next-generation therapeutics, particularly in the field of kinase inhibition.

References

Troubleshooting & Optimization

Improving the yield of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An essential precursor in pharmaceutical research, 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key building block for synthesizing a range of biologically active molecules. However, its synthesis can be challenging, often plagued by low yields and purification difficulties. This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis, ensuring higher yields and purity.

The synthesis of this compound is a two-step process starting from 2-amino-5-bromobenzoic acid. The core of this transformation involves:

  • Diazotization: The primary aromatic amine group of 2-amino-5-bromobenzoic acid is converted into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1]

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. The choice of reducing agent is a critical parameter that significantly impacts the overall yield and purity of the final product.[2]

This guide will delve into the common issues encountered during these steps and provide actionable solutions grounded in chemical principles.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_amino_5_bromobenzoic_acid 2-Amino-5-bromobenzoic acid diazonium_salt 5-Bromo-2-carboxybenzenediazonium chloride 2_amino_5_bromobenzoic_acid->diazonium_salt 1. NaNO₂, HCl 2. 0-5 °C final_product 5-Bromo-2-hydrazinylbenzoic acid hydrochloride diazonium_salt->final_product 1. Reducing Agent (e.g., SnCl₂) 2. H₂O

References

Purification techniques for 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Welcome to the technical support guide for this compound (CAS No. 1260776-15-5). This document is designed for researchers, chemists, and drug development professionals who are working with this compound and require guidance on purification. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field experience.

Part 1: Troubleshooting Guide for Purification

This section addresses specific issues that may arise during the purification of this compound. The question-and-answer format is intended to provide direct and actionable solutions to common experimental challenges.

Question 1: My yield is very low after recrystallization. What are the likely causes and how can I improve it?

Answer: Low recovery is a frequent issue in recrystallization and typically points to a suboptimal choice of solvent or procedural missteps.

  • Causality & Explanation: The core principle of recrystallization is exploiting the differential solubility of your compound and its impurities in a solvent at different temperatures. An ideal solvent dissolves the compound completely when hot but very poorly when cold. If your yield is low, it's likely that your product remains significantly soluble in the solvent even after cooling. Another common cause is using an excessive volume of solvent, which keeps the compound in solution.

  • Troubleshooting Steps:

    • Re-evaluate Your Solvent System: If you are using a single solvent like methanol or ethanol and observing high solubility at room temperature, consider a mixed-solvent system. For instance, you can dissolve the crude product in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or heptane) until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly. This technique can significantly improve recovery.

    • Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude material. Adding solvent in small portions to the heated mixture is a good practice.

    • Ensure Complete Precipitation: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can induce crystallization if it's slow to start.

    • Leverage the Common Ion Effect: Since the compound is a hydrochloride salt, washing the collected crystals with a small amount of ice-cold, dilute hydrochloric acid (e.g., 0.1 M HCl) instead of pure water can decrease its solubility in the wash liquid, thereby preventing product loss.[1]

Question 2: The product "oils out" during cooling instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high concentration of impurities or a very rapid cooling process.

  • Causality & Explanation: Impurities can create a eutectic mixture with the product, depressing its melting point below the temperature of the solution. Alternatively, if the solution is highly supersaturated and cooled too quickly, the molecules don't have time to arrange themselves into an ordered crystal lattice and instead crash out as a disordered, supercooled liquid.

  • Troubleshooting Steps:

    • Reduce the Cooling Rate: Allow the hot, filtered solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary, before moving it to an ice bath. Slow cooling is critical for the formation of well-ordered crystals.

    • Add a Seed Crystal: If you have a small amount of pure, crystalline product, adding a single seed crystal to the cooled solution can provide a nucleation site and template for proper crystal growth.

    • Dilute the Solution: Oiling out can be a sign of excessive supersaturation. Re-heat the mixture to dissolve the oil, add a small amount (10-20%) more solvent, and then attempt the slow cooling process again.

    • Change the Solvent: Try a solvent with a lower boiling point. If the boiling point of your solvent is higher than the melting point of your compound (or its eutectic mixture with impurities), it is more likely to separate as a liquid.

Question 3: My product is still colored (e.g., yellow or brown) after one round of recrystallization. How can I remove colored impurities?

Answer: Persistent color indicates the presence of highly conjugated impurities or degradation products that have similar solubility profiles to your target compound.

  • Causality & Explanation: These impurities co-precipitate with your product. Hydrazinyl compounds can be susceptible to aerial oxidation, which can generate colored by-products.

  • Troubleshooting Steps:

    • Use Activated Charcoal: Activated charcoal (e.g., Norit) is highly effective at adsorbing large, flat, conjugated molecules that are often responsible for color.

      • Protocol: After dissolving the crude product in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl the mixture for a few minutes.

      • Crucial Step: Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool. Never add charcoal to a boiling solution , as it can cause violent bumping.

    • Perform a Second Recrystallization: Sometimes, a single recrystallization is insufficient. A second pass, perhaps using a different solvent system, can be effective.

    • Consider an Inert Atmosphere: If you suspect the color is from oxidation during the workup, performing the recrystallization under an inert atmosphere of nitrogen or argon can prevent further degradation.

Question 4: HPLC analysis shows that an isomeric impurity is still present after purification. What is the best strategy to remove it?

Answer: Isomeric impurities are often the most challenging to remove due to their very similar physical and chemical properties.[2][3][4]

  • Causality & Explanation: Isomers, such as those arising from alternative positions of bromination on the aromatic ring, will have nearly identical polarities and solubilities, making separation by simple recrystallization difficult.[2][5]

  • Troubleshooting Steps:

    • Systematic Solvent Screening for Recrystallization: You must empirically screen a range of solvents and solvent mixtures.[5][6] The goal is to find a specific system where the solubility difference between the desired product and the isomer is maximized. This can be a tedious process but is often successful. Solvents to screen include alcohols (methanol, ethanol, isopropanol), acetic acid, and mixtures with water or aprotic solvents like toluene.[5][6]

    • Preparative Chromatography: If recrystallization fails, column chromatography is the most reliable method.

      • Stationary Phase: Silica gel is the standard choice.

      • Mobile Phase: A solvent system must be developed using analytical Thin Layer Chromatography (TLC) or HPLC to find an eluent that provides good separation (a ΔRf of >0.2 on TLC is ideal). Start with a non-polar solvent like hexanes or dichloromethane and gradually increase the polarity by adding ethyl acetate, methanol, or acetone.

    • Derivative Formation: In complex cases, one might temporarily convert the mixture into a derivative (e.g., an ester or an amide), perform the purification on the derivative where separation might be easier, and then hydrolyze it back to the desired acid. This is an advanced and often last-resort strategy.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

The compound should be stored in a tightly sealed container in a cool, dry, and dark place. Hydrazine derivatives can be sensitive to air and light.[7][8] For long-term storage, keeping it under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation.

Q2: How can I assess the purity of my final product?

A multi-faceted approach is best for confirming purity and identity.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity as a percentage (e.g., 99.5%).[9][10] It can also detect and quantify isomeric impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide confirmation of the chemical structure and can reveal the presence of solvent residues or major structural impurities.[11]

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm that the compound has the correct molecular weight.[9]

  • Melting Point: A sharp melting point range is a good qualitative indicator of purity. Note that many hydrazinyl hydrochloride salts decompose upon heating, so the value may vary with the rate of heating.[1]

Q3: What are the primary safety precautions when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE) is mandatory.

  • Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[7]

  • The material is classified as a skin, eye, and respiratory irritant.[7]

  • Hydrazine derivatives as a class should be handled with care, as some can be toxic. Always consult the latest Safety Data Sheet (SDS) for detailed information.[7]

Part 3: Protocols and Data

Standard Recrystallization Protocol

This protocol provides a general workflow. The choice of solvent must be determined experimentally.

  • Solvent Selection: Determine the best solvent or solvent pair through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with stirring. Continue adding small portions of hot solvent until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal. Swirl for 2-5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same solvent used for recrystallization) to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Recommended Solvents for Screening

The table below lists common solvents used for purifying substituted benzoic acids and their hydrochlorides, which can serve as a starting point for your experiments.

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for many hydrochloride salts. May require a co-solvent.
Methanol65HighOften a good solvent, but solubility might be high even when cold.[5][6]
Ethanol78HighA very common and effective choice, often used in mixtures with water.[5][6]
Isopropanol82MediumAnother excellent option, slightly less polar than ethanol.[5][6]
Acetic Acid118HighCan be effective but is harder to remove completely.[5]

Part 4: Visualization of Workflows

General Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

cluster_start Initial State cluster_purification Purification Step cluster_analysis Analysis & Decision cluster_end Final Outcome cluster_advanced Advanced Purification Crude Crude Product CheckColor Is Product Colored? Crude->CheckColor Recrystallize Perform Recrystallization (Solvent Screening) CheckPurity Purity >99% by HPLC? Recrystallize->CheckPurity Charcoal Treat with Activated Charcoal Charcoal->Recrystallize PureProduct Pure Product CheckPurity->PureProduct Yes Column Column Chromatography CheckPurity->Column No (Isomers) CheckColor->Recrystallize No CheckColor->Charcoal Yes Column->CheckPurity Re-analyze

Caption: A decision workflow for the purification of the target compound.

Troubleshooting Logic Diagram

This diagram outlines the logical steps to take when encountering a common purification problem.

cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solutions Solutions Problem Poor Result After Recrystallization Cause What is the primary issue? Problem->Cause Sol_Yield Change Solvent System (e.g., Ethanol/Water) Use Minimal Hot Solvent Cool in Ice Bath Cause->Sol_Yield Low Yield Sol_Oil Cool Slowly Add Seed Crystal Use More Solvent Cause->Sol_Oil Oiled Out Sol_Purity Re-recrystallize Use Activated Charcoal Switch to Chromatography Cause->Sol_Purity Low Purity

Caption: A troubleshooting tree for common recrystallization issues.

References

Technical Support Center: Synthesis of 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during this multi-step synthesis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring both scientific rigor and practical success in your laboratory.

Introduction: The Synthetic Pathway and its Challenges

The synthesis of this compound is a crucial process for the development of various pharmaceutical agents. The most common and logical synthetic route involves a two-step process starting from 2-amino-5-bromobenzoic acid:

  • Diazotization: The conversion of the primary aromatic amine group of 2-amino-5-bromobenzoic acid into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid).

  • Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

While seemingly straightforward, each of these steps presents unique challenges that can lead to the formation of various impurities, impacting the yield and purity of the final product. This guide will provide a detailed breakdown of these potential issues and their solutions.

Visualizing the Synthesis and Impurity Formation

To better understand the process, the following diagram illustrates the core synthetic pathway and the points at which common impurities can arise.

Synthesis_and_Impurities Start 2-Amino-5-bromobenzoic acid Diazonium 5-Bromo-2-carboxybenzenediazonium chloride Start->Diazonium 1. Diazotization (NaNO₂, HCl, 0-5 °C) Impurity1 Unreacted 2-Amino-5-bromobenzoic acid Start->Impurity1 Incomplete Diazotization Product This compound Diazonium->Product 2. Reduction (e.g., SnCl₂, HCl) Impurity2 5-Bromo-2-hydroxybenzoic acid Diazonium->Impurity2 Hydrolysis of Diazonium Salt Impurity3 Azo-dimer byproduct Diazonium->Impurity3 Azo Coupling Side Reaction Impurity4 5-Bromobenzoic acid (deamination product) Diazonium->Impurity4 Reductive Deamination Troubleshooting_Flow Start Start Synthesis Diazotization Diazotization Step Start->Diazotization Reduction Reduction Step Diazotization->Reduction Workup Workup & Isolation Reduction->Workup Analysis Analyze Crude Product (TLC, LC-MS) Workup->Analysis Problem Impure Product or Low Yield? Analysis->Problem Purification Purify by Recrystallization Problem->Purification Yes FinalProduct Pure Product Problem->FinalProduct No ImpurityID Identify Major Impurities StartingMaterial Unreacted Starting Material? ImpurityID->StartingMaterial PhenolicImpurity Phenolic Impurity? ImpurityID->PhenolicImpurity ColoredImpurity Colored Impurities? ImpurityID->ColoredImpurity StartingMaterial->PhenolicImpurity No OptimizeDiazo Optimize Diazotization (Temp, Stoichiometry) StartingMaterial->OptimizeDiazo Yes PhenolicImpurity->ColoredImpurity No OptimizeTemp Improve Temperature Control & Minimize Delays PhenolicImpurity->OptimizeTemp Yes OptimizepH Ensure Low pH in Diazotization ColoredImpurity->OptimizepH Yes ColoredImpurity->FinalProduct No OptimizeDiazo->Start OptimizeTemp->Start OptimizepH->Start Purification->ImpurityID Purification->FinalProduct

Optimizing reaction conditions for 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. It is structured as a series of frequently asked questions and troubleshooting scenarios to address common challenges encountered during its use, particularly in cyclization reactions for forming heterocyclic scaffolds.

Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the handling, properties, and applications of this compound.

Q1: What are the recommended storage, handling, and safety precautions for this compound?

A1:

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] Due to its hygroscopic nature, exposure to moisture should be minimized.[2]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Avoid breathing dust; handle in a chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.[1]

  • Safety: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[1] While specific toxicity data is limited, hydrazine derivatives as a class should be handled with care due to potential toxicity.

Q2: What are the typical applications of this compound in organic synthesis?

A2: The primary utility of this reagent is as a versatile building block for synthesizing substituted heterocyclic compounds. The presence of the hydrazine, carboxylic acid, and bromo functionalities on the benzene ring allows for a variety of subsequent chemical transformations.

  • Fischer Indole Synthesis: As a substituted arylhydrazine, it is a key precursor for creating bromo-substituted indole-carboxylic acids.[3][4] These indole scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active molecules.[5] The bromine atom serves as a convenient handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

  • Indazole Synthesis: The reagent can be used to synthesize 6-bromo-1H-indazole-3-carboxylic acid derivatives. Indazoles are considered bioisosteres of indoles and are also important pharmacophores in drug discovery.[6][7]

Q3: Which solvents are suitable for dissolving this compound?

A3: As a hydrochloride salt, its solubility is highest in polar protic solvents.

  • Good Solubility: Water, methanol, and ethanol are effective solvents, particularly with gentle heating.[2]

  • Moderate Solubility: It exhibits slight solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[8]

  • Poor Solubility: It is generally insoluble in nonpolar solvents such as hexanes, toluene, and dichloromethane.

For reactions like the Fischer indole synthesis, it is often used as a suspension in solvents like ethanol, acetic acid, or toluene, where it dissolves as it reacts with the carbonyl component to form the more soluble hydrazone intermediate.

Troubleshooting Guide: Fischer Indole Synthesis

The Fischer indole synthesis is a cornerstone reaction for this class of reagents, but its success is highly dependent on optimized conditions.[9] This section addresses common problems encountered when using this compound in this reaction.

Problem 1: Low or No Yield of the Target Indole Product.

This is the most common issue and can stem from several factors related to the multi-step mechanism of the reaction.

  • Potential Cause A: Inefficient Hydrazone Formation.

    • Explanation: The first step of the synthesis is the condensation of the hydrazine with an aldehyde or ketone to form a hydrazone.[4] As a hydrochloride salt, the hydrazine's nucleophilicity is reduced.

    • Solution:

      • Neutralization: Add a mild base (e.g., sodium acetate, pyridine, or one equivalent of triethylamine) to the reaction mixture to free the hydrazine base in situ, enhancing its nucleophilicity.

      • Pre-formation: In a separate step, form the hydrazone by reacting the hydrazine hydrochloride and the carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid. You can monitor the disappearance of the carbonyl starting material by Thin Layer Chromatography (TLC) before proceeding to the cyclization step.[3]

      • Stoichiometry: Use a slight excess (1.1–1.2 equivalents) of the carbonyl compound to ensure complete consumption of the hydrazine.

  • Potential Cause B: Incorrect Choice or Amount of Acid Catalyst for Cyclization.

    • Explanation: The key[10][10]-sigmatropic rearrangement and subsequent cyclization are acid-catalyzed.[4] However, the starting material contains an electron-withdrawing carboxylic acid group, which deactivates the benzene ring towards the electrophilic cyclization step. Therefore, a sufficiently strong catalyst is crucial.

    • Solution:

      • Screen Catalysts: Experiment with different Brønsted and Lewis acids. Polyphosphoric acid (PPA) and Eaton's reagent are powerful dehydrating acids often effective for challenging substrates. Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃) are also common choices.[4][9]

      • Optimize Catalyst Loading: Start with catalytic amounts, but for deactivated substrates, stoichiometric or even solvent-level quantities of the acid (like in PPA) may be necessary.

  • Potential Cause C: Sub-optimal Reaction Temperature.

    • Explanation: The Fischer indole synthesis typically requires elevated temperatures to drive the rearrangement and cyclization steps.[9]

    • Solution: If the reaction is sluggish at the reflux temperature of a lower-boiling solvent like ethanol, switch to a higher-boiling solvent such as toluene, xylene, or glacial acetic acid to achieve the necessary thermal energy. Monitor the reaction progress by TLC to avoid product degradation from excessive heat or prolonged reaction times.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

This protocol provides a starting point for optimization.

  • Hydrazone Formation (In Situ):

    • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

    • Add the chosen solvent (e.g., ethanol or glacial acetic acid, ~0.1 M concentration).

    • Add the aldehyde or ketone partner (1.1 eq).

    • Stir the mixture at room temperature for 30-60 minutes.

  • Cyclization:

    • Add the acid catalyst (e.g., ZnCl₂ (1.2 eq) or a few drops of concentrated H₂SO₄).

    • Heat the reaction mixture to reflux under an inert atmosphere (N₂ or Argon).

    • Monitor the reaction's progress by TLC, observing the formation of the indole product.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice water.[3]

    • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases. The product may precipitate at this stage.

    • Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient elution (e.g., hexanes/ethyl acetate with 1% acetic acid to improve peak shape) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[3]

Problem 2: Formation of Significant Impurities or Side Products.

  • Potential Cause A: Intermolecular Reactions of the Carboxylic Acid.

    • Explanation: If using an alcohol (e.g., ethanol) as the solvent at high temperatures with a strong acid catalyst, esterification of the carboxylic acid group can occur, leading to the ethyl ester of your target indole as a major byproduct.

    • Solution: Use a non-alcoholic solvent like toluene, xylene, or glacial acetic acid to prevent this side reaction. If the ester is desired, using the alcohol as the solvent can be an efficient tandem strategy.

  • Potential Cause B: Air Oxidation of the Hydrazine/Hydrazone.

    • Explanation: Hydrazines and hydrazones can be susceptible to oxidation, especially at elevated temperatures, leading to complex mixtures and reduced yields.

    • Solution: Perform the reaction under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions. Degassing the solvent prior to use can also be beneficial.

Data Summary: Catalyst and Solvent Selection

The choice of catalyst and solvent is critical and interdependent. The following table provides a general guide for initial screening.

Catalyst TypeExamplesRecommended SolventsKey Considerations
Brønsted Acids H₂SO₄, HCl, p-TsOHEthanol, Acetic Acid, TolueneStrong acids, effective but can promote side reactions. Acetic acid can act as both solvent and catalyst.
Lewis Acids ZnCl₂, AlCl₃, BF₃·OEt₂Ethanol, Toluene, XyleneMilder than strong Brønsted acids. Often require anhydrous conditions. ZnCl₂ is a classic and robust choice.[4]
Dehydrating Acids Polyphosphoric Acid (PPA)PPA (as solvent)Excellent for deactivated or stubborn substrates. Work-up can be challenging (hydrolysis).

Visualizing the Process

To better understand the experimental logic and chemical transformations, the following diagrams illustrate the core mechanism and a troubleshooting workflow.

Mechanism and Workflow Diagrams

Fischer_Indole_Synthesis Figure 1: Core Mechanism of the Fischer Indole Synthesis cluster_start Step 1: Hydrazone Formation cluster_rearrange Step 2: Key Rearrangement cluster_cyclize Step 3: Cyclization & Aromatization A Arylhydrazine + Ketone/Aldehyde B Phenylhydrazone A->B H⁺ cat. C Ene-hydrazine (Tautomer) B->C Tautomerization D Di-imine Intermediate C->D [3,3]-Sigmatropic Rearrangement (H⁺) E Cyclized Aminal D->E Cyclization F Aromatic Indole E->F -NH₃ Aromatization

Caption: Core Mechanism of the Fischer Indole Synthesis.[4][9]

Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Low Indole Yield start Low / No Yield check_sm Are starting materials pure? Confirm by NMR/LCMS. start->check_sm hydrazone_issue Is hydrazone forming? Monitor by TLC. check_sm->hydrazone_issue cyclization_issue Is cyclization failing? hydrazone_issue->cyclization_issue Yes solution_hydrazone1 Add mild base (NaOAc) to free hydrazine. hydrazone_issue->solution_hydrazone1 No solution_catalyst Increase catalyst strength. (e.g., switch ZnCl₂ to PPA) cyclization_issue->solution_catalyst Yes solution_temp Increase reaction temperature. (e.g., switch EtOH to Toluene/Xylene) cyclization_issue->solution_temp Yes solution_hydrazone2 Pre-form hydrazone before adding cyclization catalyst. solution_hydrazone1->solution_hydrazone2

Caption: Troubleshooting Workflow for Low Indole Yield.

References

Stability of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth information and troubleshooting advice regarding the stability of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride in various solvents. As a Senior Application Scientist, this guide synthesizes technical data with practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by several factors:

  • pH: The hydrazinyl group is susceptible to pH-dependent degradation. In acidic conditions, hydrolysis of the hydrazinyl moiety can be accelerated. Conversely, in basic conditions, oxidation may become more prevalent.

  • Solvent Choice: The polarity and protic nature of the solvent can significantly impact stability. Protic solvents may participate in degradation pathways, while aprotic solvents might offer better stability for short-term studies.

  • Presence of Oxygen: Like many hydrazine derivatives, this compound is prone to oxidation, which is often catalyzed by dissolved oxygen in the solvent.[1][2]

  • Exposure to Light: Photolytic degradation can occur, especially with prolonged exposure to UV light. It is recommended to handle solutions in a dark or well-shaded environment.[3][4]

  • Temperature: Elevated temperatures will generally accelerate the rate of all degradation pathways.[5][6]

  • Presence of Metal Ions: Trace metal ion impurities can catalyze oxidative degradation.[2]

Q2: What are the recommended storage conditions for this compound, both as a solid and in solution?

A2: To ensure the longevity and purity of your compound, adhere to the following storage recommendations:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[7]Protects from moisture, oxygen, and light, which can cause degradation over time.
Solution Prepare solutions fresh whenever possible. If short-term storage is necessary, store at -20°C to -80°C under an inert atmosphere.Minimizes solvent-mediated degradation and oxidation. The choice between -20°C and -80°C depends on the solvent and desired storage duration.

Q3: Which solvents are recommended for dissolving this compound for experimental use?

A3: The choice of solvent depends on the specific application. Here is a general guideline:

SolventSuitabilityConsiderations
Dimethyl Sulfoxide (DMSO) Good for stock solutions. Offers good solubility for many organic compounds. However, ensure it is of high purity and anhydrous, as residual water can affect stability.
Methanol Use with caution. While it can be a good solvent, its protic nature may lead to faster degradation compared to aprotic solvents.[8]
Acetonitrile Often a good choice for analytical work (e.g., HPLC). It is aprotic and less reactive than protic solvents. Its miscibility with water makes it suitable for reverse-phase chromatography mobile phases.
Aqueous Buffers Highly dependent on pH and application. If aqueous solutions are necessary, use deoxygenated buffers and prepare the solution immediately before use. The stability in aqueous media is expected to be limited.[9]

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, based on the chemistry of similar compounds, the following are plausible degradation pathways:

  • Oxidation: The hydrazinyl group can be oxidized to form a diazonium salt, which is highly reactive and can subsequently be converted to a variety of functional groups, or it can lead to the formation of other oxidized species.[1]

  • Hydrolysis: The C-N bond of the hydrazinyl group can undergo cleavage, particularly under harsh acidic or basic conditions, potentially leading to the formation of 5-bromo-2-hydroxybenzoic acid.[9]

  • Dimerization/Polymerization: Reactive intermediates formed during degradation could potentially react with each other to form dimers or polymeric impurities.

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound.

Issue 1: Rapid Discoloration of the Solution

  • Possible Cause: Oxidation of the hydrazinyl moiety. This is often accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.[1][2]

  • Recommended Solution:

    • Degas Solvents: Before use, sparge solvents with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

    • Use High-Purity Solvents: Ensure that the solvents are of high purity and free from metal contaminants.

    • Work Under Inert Atmosphere: Whenever possible, prepare and handle solutions in a glove box or under a blanket of inert gas.

    • Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photolytic degradation.[3]

Issue 2: Appearance of Multiple Unknown Peaks in HPLC Chromatogram

  • Possible Cause: This indicates that significant degradation has occurred, leading to a complex mixture of byproducts.[1]

  • Recommended Solution:

    • Analyze Samples Promptly: Minimize the time between sample preparation and analysis.

    • Conduct a Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study. This will help in developing a stability-indicating analytical method.[4]

    • Optimize HPLC Method: Ensure your HPLC method has sufficient resolution to separate the parent compound from all potential degradants. This may involve adjusting the mobile phase composition, gradient, or column chemistry.[9][10]

Issue 3: Poor Reproducibility of Experimental Results

  • Possible Cause: Inconsistent stability of the compound across different experimental runs. This can be due to variations in solvent quality, preparation time, or exposure to environmental factors.

  • Recommended Solution:

    • Standardize Procedures: Develop and strictly follow a standard operating procedure (SOP) for solution preparation and handling.

    • Use Freshly Prepared Solutions: Avoid using solutions that have been stored for extended periods, even at low temperatures.

    • Incorporate a Standard: Include a freshly prepared standard sample in each analytical run to monitor for any systematic degradation issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of the molecule and for developing a stability-indicating analytical method.[4]

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution in Acetonitrile Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidative (3% H2O2, RT) Prep->Oxidation Thermal Thermal (80°C in solution) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo Analysis HPLC-UV/MS Analysis at Time Points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis caption Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study

Steps:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M hydrochloric acid. Incubate at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before HPLC analysis.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M sodium hydroxide. Follow the same incubation and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add a small volume of 3% hydrogen peroxide. Keep at room temperature and sample at various time points.

  • Thermal Degradation: Dissolve the compound in a suitable solvent (e.g., acetonitrile) and incubate at an elevated temperature (e.g., 80°C). Sample at various time points.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines. A control sample should be kept in the dark.

Protocol 2: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for accurately quantifying the parent compound and its degradation products.[9][10]

HPLC_Method_Development cluster_column Column Selection cluster_mobile_phase Mobile Phase Optimization cluster_detection Detection cluster_validation Validation Col C18 Column (e.g., 250 x 4.6 mm, 5 µm) MP_A A: Phosphate Buffer (e.g., pH 3.0) Col->MP_A MP_B B: Acetonitrile or Methanol Col->MP_B Gradient Gradient Elution MP_A->Gradient MP_B->Gradient Detect UV Detector (e.g., 254 nm or λmax) Gradient->Detect Validate Validate according to ICH Q2(R1) Guidelines Detect->Validate caption HPLC Method Development Workflow

Caption: HPLC Method Development Workflow

Typical Starting Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm or its λmax).

  • Column Temperature: 25-30°C.

This method should be optimized to achieve baseline separation between the parent peak and all degradation product peaks observed in the forced degradation studies.

References

Technical Support Center: Troubleshooting Failed Reactions Involving 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies for reactions involving 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. This document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve experimental challenges effectively.

Compound Profile: this compound

A quick reference for the key physicochemical properties of the reagent. Understanding these properties is the first step in successful reaction design and troubleshooting.

PropertyValueSource / Notes
CAS Number 1260776-15-5[1][2]
Molecular Formula C₇H₈BrClN₂O₂[1][2]
Molecular Weight 267.51 g/mol [2]
Appearance Solid, typically a powder[1]
Storage Conditions Inert atmosphere, 2-8°C[1][2]
Incompatible Materials Strong oxidizing agents[3][4]
Hazards Skin, eye, and respiratory irritant.[1][4]
Frequently Asked Questions (FAQs)

Direct answers to the most common initial queries and challenges.

Q1: My this compound is not dissolving in the reaction solvent. What can I do?

A1: This is a common issue. The hydrochloride salt form, while stable for storage, often has limited solubility in common organic solvents.

  • For Reactions in Non-polar Solvents: It's often necessary to "free-base" the hydrazine. This is done by dissolving the hydrochloride salt in a minimal amount of water or a polar solvent, then adding a mild base (e.g., NaHCO₃, Na₂CO₃) until the solution is neutral or slightly basic. The free hydrazine can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Caution: The free hydrazine is less stable than the salt and should ideally be used immediately.

  • For Reactions in Polar/Protic Solvents: For reactions run in solvents like ethanol or acetic acid, gentle heating can improve solubility. Some reactions, like the Fischer indole synthesis, are often performed in acidic media (e.g., ethanol with a Lewis or Brønsted acid catalyst), which can aid solubility.[5][6]

Q2: What are the best practices for storing and handling this reagent to ensure its reactivity?

A2: The hydrazinyl group is susceptible to oxidation. Proper storage is critical for reproducibility.

  • Storage: Always store under an inert atmosphere (Argon or Nitrogen) at the recommended temperature of 2-8°C.[1][2] Avoid exposure to light and moisture.

  • Handling: When weighing and dispensing the reagent, do so quickly to minimize exposure to air. If possible, handle it in a glovebox. Discoloration (e.g., turning yellow or brown) can be an indicator of degradation.

Q3: My reaction is turning a dark color (red, brown, or black). What does this indicate?

A3: A dark coloration often suggests decomposition or the formation of side products. One common side reaction, particularly during diazotization or in the presence of excess nitrous acid, is the formation of azo dyes. This can occur if the hydrazine couples with other aromatic species. It can also indicate oxidation of the hydrazine or other sensitive functional groups in your reaction. Ensure your reaction is running under an inert atmosphere and that all reagents and solvents are pure and free of oxidizing contaminants.

Q4: Is it necessary to purify this compound before use?

A4: For most applications, reagents with a purity of 97% or higher from a reputable supplier can be used without further purification.[1] However, if you suspect degradation (e.g., discoloration) or are working on a highly sensitive reaction, purification by recrystallization may be necessary. The choice of solvent will depend on the impurities.

In-Depth Troubleshooting Guides

This section addresses specific failures in common synthetic applications of this compound.

Guide 1: Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for creating indole rings from a phenylhydrazine and a ketone or aldehyde.[6][7]

This is the most common failure mode and can be attributed to several stages of the reaction mechanism.

G start Reaction Failure: Low/No Indole Yield hydrazone Is Hydrazone forming? (Monitor by TLC/LC-MS) start->hydrazone cyclization Is the[6][6]-Sigmatropic Rearrangement failing? start->cyclization degradation Is the starting material or product degrading? start->degradation sol_hydrazone_ph Solution: - Adjust pH (mildly acidic) - Pre-form hydrazone - Check ketone/aldehyde quality hydrazone->sol_hydrazone_ph If NO sol_cyclization Solution: - Increase catalyst conc. (Lewis/Brønsted) - Increase temperature - Screen different acid catalysts (e.g., ZnCl₂, PPA)[6] cyclization->sol_cyclization If YES sol_degradation Solution: - Run under inert atmosphere (N₂/Ar) - Use purified, degassed solvents - Check for thermal stability degradation->sol_degradation If YES

  • Pillar 1: Incomplete Hydrazone Formation

    • Causality: The first step is the condensation of the hydrazine with a carbonyl compound to form a hydrazone.[6][7] This reaction is pH-sensitive. If the medium is too acidic, the hydrazine nitrogen is fully protonated and no longer nucleophilic. If it's too basic, the acid catalyst required for the subsequent cyclization is not present.

    • Troubleshooting Protocol:

      • Monitor Hydrazone Formation: Before heating or adding the main cyclization catalyst, stir the 5-Bromo-2-hydrazinylbenzoic acid HCl and the carbonyl compound (1.1-1.5 eq) in a solvent like ethanol at room temperature.[5] Monitor the disappearance of the starting materials by TLC or LC-MS.

      • pH Adjustment: If hydrazone formation is slow, you can add a small amount of a weak base to free some of the hydrazine, or a catalytic amount of acid (like acetic acid) to promote condensation.

      • In Situ vs. Pre-formation: While often done in situ, isolating the hydrazone intermediate before proceeding with the cyclization can sometimes improve yields by ensuring the first step is complete.

  • Pillar 2: Failure of the[6][6]-Sigmatropic Rearrangement

    • Causality: This is the key bond-forming step and requires an acid catalyst (either Brønsted or Lewis acid) to protonate the hydrazone, allowing it to tautomerize to the reactive ene-hydrazine intermediate.[6][7] Insufficient catalyst or temperature will cause the reaction to stall here.

    • Troubleshooting Protocol:

      • Catalyst Choice & Amount: Lewis acids like ZnCl₂ or BF₃·OEt₂ are often more effective than Brønsted acids like H₂SO₄ or p-TsOH for difficult substrates.[6] Ensure the catalyst is anhydrous, as water can inhibit Lewis acids. Use at least a stoichiometric amount.

      • Temperature: This rearrangement often requires elevated temperatures (reflux).[7] If you see no product formation at a lower temperature, gradually increase the heat while monitoring the reaction.

      • Steric Hindrance: The bulky bromo and carboxylic acid groups on the phenylhydrazine can sterically hinder the reaction. Using a stronger acid catalyst or higher temperatures may be necessary to overcome this barrier.

Guide 2: Pyrazole Synthesis

Pyrazoles are commonly synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or a similar precursor.[8][9]

  • Causality: When using an unsymmetrical 1,3-dicarbonyl compound, the two carbonyl groups have different reactivities. The more nucleophilic nitrogen of the hydrazine (the NH₂) will preferentially attack the more electrophilic carbonyl carbon. The subsequent cyclization can lead to two different regioisomers.

  • Troubleshooting Protocol:

    • Characterize the Mixture: Do not assume a single product has formed. Use ¹H NMR and ¹³C NMR to determine the composition of your product mixture.

    • Control Reaction Conditions: In some cases, regioselectivity can be influenced by reaction conditions.

      • Solvent: Running the reaction in a protic solvent like ethanol or acetic acid can influence which carbonyl is attacked first.

      • pH: The reaction pH can alter the reactivity of both the hydrazine and the dicarbonyl compound. An acidic medium might favor one pathway over another.

    • Purification: If a mixture is unavoidable, careful column chromatography is typically required to separate the isomers. Developing an effective TLC method first is crucial.

  • Causality: The reaction requires two key steps: initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration. A failure in any of these steps will result in low yield.

  • Troubleshooting Protocol:

    • Solvent Choice: The reaction is often performed in refluxing ethanol or acetic acid.[8][10] Acetic acid can act as both a solvent and an acid catalyst, driving the dehydration step. If ethanol gives low yields, try switching to glacial acetic acid.

    • Reaction Time and Temperature: These reactions can sometimes require prolonged heating. Monitor the reaction by TLC until the starting hydrazine is consumed.

    • Reagent Purity: Ensure your 1,3-dicarbonyl compound is pure. Enol content can vary between suppliers and batches, which can affect reactivity.

Validated Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 6-Bromo-1H-indole-3-carboxylic acid derivative

This protocol is a representative procedure adapted from established methods for the Fischer indole synthesis.[5][6]

Materials:

  • This compound (1.0 eq)

  • Ethyl pyruvate (1.2 eq)

  • Anhydrous Zinc Chloride (ZnCl₂) (1.5 eq)

  • Anhydrous Ethanol

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

G

Procedure:

  • Hydrazone Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous ethanol. Add ethyl pyruvate (1.2 eq) to the solution. Stir the mixture at room temperature for 1 hour. Monitor the formation of the hydrazone by TLC, observing the consumption of the starting materials.

  • Cyclization: To the mixture from the previous step, carefully add anhydrous zinc chloride (1.5 eq) in portions. Note: The addition may be exothermic.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C for ethanol).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction may take several hours to overnight. Look for the appearance of a new, UV-active spot for the indole product.

  • Work-up: a. Once the reaction is complete, cool the mixture to room temperature. b. Slowly pour the reaction mixture into a beaker containing ice water. c. Carefully neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases (pH ~7-8). d. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude solid by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure indole product. Further purification can be achieved by recrystallization if necessary.

References

Technical Support Center: Purification of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with isomeric impurities in their samples of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification strategy effectively.

Part 1: Foundational FAQs - Understanding the Challenge

This section addresses the most common initial questions regarding isomeric impurities in this compound.

Q1: What are the most likely isomeric impurities in my sample and where do they come from?

A: The primary isomeric impurities are typically positional isomers that arise during the synthesis, most commonly during the bromination of a 2-substituted benzoic acid precursor. The directing effects of the substituents on the aromatic ring are not perfectly selective, leading to the formation of other isomers.

For instance, in the synthesis of related compounds like 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid, the generation of a 4-bromo-2-chlorobenzoic acid impurity is a known issue.[1][2] Similarly, when preparing 5-bromo-2-alkylbenzoic acids, the 3-bromo-2-alkylbenzoic acid isomer is a common byproduct.[3] Therefore, in your this compound, you are likely dealing with impurities such as:

  • 3-Bromo-2-hydrazinylbenzoic acid hydrochloride

  • 4-Bromo-2-hydrazinylbenzoic acid hydrochloride [4]

These impurities form because the activation energy barrier for substitution at different positions on the aromatic ring is similar, resulting in a product mixture.

Q2: Why are these positional isomers so difficult to remove?

A: Positional isomers present a significant purification challenge because their physical properties are remarkably similar. They have the same molecular weight and elemental composition. Their differences in polarity, pKa, and solubility are often subtle, making standard separation techniques less effective.[5] This similarity means they behave almost identically during extraction, precipitation, and even on some chromatographic media.

Q3: What is the best analytical method to assess the purity of my material and identify these isomers?

A: High-Performance Liquid Chromatography (HPLC), particularly with a UV detector (HPLC-UV), is the gold standard for this task. A reverse-phase C18 column is an excellent starting point. The subtle differences in the isomers' polarity are often sufficient to achieve baseline separation, allowing for accurate quantification of purity.

  • Methodology: Use a gradient elution with a mobile phase consisting of water and acetonitrile (or methanol), with a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid (TFA). The acid suppresses the deprotonation of the carboxylic acid group, leading to sharper, more symmetrical peaks.

  • Identification: While HPLC can show you the number of components and their relative amounts, it doesn't identify them. For unambiguous identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is required. The isomers will have the same mass, but their fragmentation patterns in the mass spectrometer (MS/MS) might differ. If standards are available, comparison of retention times is the most straightforward identification method.

Part 2: Purification Strategy - A Decision Workflow

The choice of purification method depends heavily on the initial purity of your crude product and the scale of your experiment. Below is a logical workflow to guide your decision-making process.

Purification_Workflow start Crude 5-Bromo-2-hydrazinylbenzoic acid hydrochloride check_purity Assess Purity by HPLC-UV start->check_purity decision Purity > 90%? check_purity->decision recrystallization Recrystallization decision->recrystallization  Yes prep_hplc Preparative HPLC decision->prep_hplc No   final_qc Final Purity Check (HPLC > 99%) recrystallization->final_qc prep_hplc->final_qc end Pure Product final_qc->end

Caption: Decision workflow for selecting a purification method.

Part 3: Troubleshooting Guide: Recrystallization

Recrystallization is the most efficient method for purifying solids that are already relatively pure (>90%). It is scalable, cost-effective, and often the first choice in industrial processes.[3]

Q: How does recrystallization separate positional isomers?

A: It exploits the small differences in solubility between the desired isomer and the impurities in a specific solvent. The ideal solvent will dissolve the entire mixture at an elevated temperature but will allow only the desired, less soluble compound to crystallize upon cooling, leaving the more soluble isomeric impurities behind in the mother liquor.

Q: What is the best solvent system for this compound?

A: Given the polar nature of the hydrochloride salt and the benzoic acid moiety, polar protic solvents are the best starting point. Based on literature for analogous compounds like 5-bromo-2-chlorobenzoic acid, effective solvents include:

  • Water

  • Methanol

  • Ethanol

  • Isopropanol

  • Acetic Acid

  • Or aqueous mixtures of these organic solvents (e.g., 40% acetic acid in water).[6]

Pro-Tip: A solvent mixture often provides the best results. You can dissolve the crude product in a "good" solvent (like methanol) at its boiling point and then slowly add a "poor" solvent (like water) until turbidity persists. Then, add a small amount of the good solvent to redissolve and allow the solution to cool slowly.

Experimental Protocol: Recrystallization

Materials:

  • Crude this compound

  • Candidate solvent(s) (e.g., ethanol, deionized water)

  • Erlenmeyer flask

  • Hot plate with stirring function

  • Condenser

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add ~50 mg of crude material. Add your chosen solvent dropwise. A good solvent will dissolve the compound poorly at room temperature but completely upon heating.

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid. Stir continuously.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel. This step prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing the impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Analyze the final product and the mother liquor by HPLC to determine the success of the purification.

Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.

  • Solution 1: Add more solvent to the hot mixture to reduce saturation.

  • Solution 2: Switch to a lower-boiling point solvent.

  • Solution 3: After cooling, scratch the inside of the flask with a glass rod at the solution's surface. This can provide a nucleation site for crystal growth.

  • Solution 4: Add a "seed crystal" from a previous successful crystallization to initiate the process.

Part 4: Troubleshooting Guide: Preparative HPLC

When recrystallization fails or when the initial purity is low (<90%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It offers much higher resolving power.

Q: What is the principle behind HPLC separation of these isomers?

A: HPLC separates molecules based on their differential partitioning between a stationary phase (the column packing) and a mobile phase (the solvent). For reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The slightly less polar isomer will interact more strongly with the stationary phase and thus elute later than the slightly more polar isomer. These subtle differences in interaction are amplified over the length of the column, leading to separation.[8]

HPLC_Separation cluster_0 HPLC Column (Nonpolar Stationary Phase) cluster_1 column Start End Isomer_A_out A column:f5->Isomer_A_out Elutes Second (Less Polar) Isomer_B_out B column:f5->Isomer_B_out Elutes First (More Polar) a->b Isomer_A A Isomer_A->column:f0 Isomer_B B Isomer_B->column:f0 Isomer_A_mid Isomer_A_mid Isomer_A_mid->column:f4 Isomer_B_mid Isomer_B_mid Isomer_B_mid->column:f2

Caption: Isomer separation by reverse-phase HPLC.

Q: How do I develop a preparative HPLC method?

A: Always start with analytical scale HPLC to develop the separation method before scaling up.

Experimental Protocol: HPLC Method Development

Equipment:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system

  • Appropriate columns (analytical and preparative, e.g., C18, Phenyl-Hexyl, or Biphenyl)

Procedure:

  • Column Screening: Screen several reverse-phase columns. A C18 column is a workhorse, but columns with different selectivities, like Phenyl-Hexyl or Biphenyl, can sometimes provide better separation for aromatic isomers.[9]

  • Mobile Phase Optimization (Analytical Scale):

    • Start with a simple gradient of 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B).

    • Run a fast "scouting" gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution conditions.

    • Optimize the gradient to maximize the resolution between the desired product and the isomeric impurities. A shallower gradient around the elution point will increase separation.

    • If separation is poor, try methanol as the organic modifier instead of acetonitrile, as it has different solvent properties.

  • Scale-Up: Once you have a good analytical separation, scale the method to your preparative column. This involves adjusting the flow rate, gradient time, and sample loading based on the column dimensions. There are online calculators available to assist with this.

  • Fraction Collection: Set the fraction collector to trigger based on the UV signal of your target peak.

  • Post-Processing: Combine the pure fractions, remove the solvent (typically by rotary evaporation), and isolate your final product. You may need to perform a final lyophilization or precipitation step to obtain a solid.

Q: My peaks are tailing badly. What can I do?

A: Peak tailing for acidic or basic compounds is common.

  • Check pH: The mobile phase pH is critical. The addition of 0.1% formic acid or TFA is usually sufficient, but you may need to adjust the concentration.[10]

  • Reduce Loading: You may be overloading the column. Reduce the amount of sample injected.

  • Column Type: Some stationary phases have residual acidic silanol groups that can cause tailing with basic compounds. Try a column with end-capping or a different stationary phase designed for polar compounds.

Part 5: Method Comparison Summary

FeatureRecrystallizationPreparative HPLC
Best For High-throughput purification of moderately pure material (>90%)Purification of complex mixtures or low-purity material (<90%); final polishing step.
Pros - Scalable to kg quantities- Cost-effective (reusable solvents)- Simple equipment- Very high resolving power- Can separate very similar compounds- Amenable to automation
Cons - Lower recovery- May not work for very similar isomers- Can be labor-intensive to optimize solvent- Expensive (solvents, columns)- Lower throughput- Requires specialized equipment- Solvent removal can be challenging
Key Parameters Solvent choice, cooling rate, temperatureColumn chemistry, mobile phase composition, gradient slope, sample loading

References

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, or scale up this important synthetic transformation. As a key building block in pharmaceutical development, ensuring a robust and reproducible synthesis is paramount. This document moves beyond a simple protocol, offering in-depth explanations for procedural choices, troubleshooting common issues, and providing a framework for successful scale-up.

Synthesis Overview: The Two-Step Diazotization-Reduction Pathway

The synthesis of this compound from 2-Amino-5-bromobenzoic acid is a classic and effective two-step process. The overall transformation involves the conversion of a primary aromatic amine into a hydrazine functional group.

  • Step 1: Diazotization. The process begins with the conversion of the primary aromatic amine on 2-Amino-5-bromobenzoic acid into a diazonium salt. This is achieved by treating the starting material with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][2] This reaction is highly sensitive to temperature and must be conducted under cold conditions (0–5 °C) to prevent the unstable diazonium salt from decomposing.[3][4]

  • Step 2: Reduction. The resulting aryl diazonium salt is then reduced to the corresponding arylhydrazine. A variety of reducing agents can be used, but stannous chloride (tin(II) chloride, SnCl₂) in concentrated HCl is a common and effective choice for this transformation.[1][4][5] The desired product, this compound, typically precipitates from the acidic aqueous solution and can be isolated by filtration.

The entire workflow can be visualized as follows:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction A 2-Amino-5-bromobenzoic acid B Aryl Diazonium Salt [Ar-N₂]⁺Cl⁻ A->B  NaNO₂, conc. HCl  0–5 °C C 5-Bromo-2-hydrazinylbenzoic acid hydrochloride B->C  SnCl₂·2H₂O, conc. HCl  < 10 °C G Start Low or No Yield Check_Diazotization Check starch-iodide test after NaNO₂ addition. Start->Check_Diazotization Diazotization_Fail Problem: Incomplete Diazotization Cause: Insufficient NaNO₂ or HCl, Temp too high. Check_Diazotization->Diazotization_Fail Test Negative Reduction_Fail Problem: Reduction Failure Cause: Inactive SnCl₂, insufficient amount, over-oxidation. Check_Diazotization->Reduction_Fail Test Positive

References

Analytical methods for detecting impurities in 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical guidance on identifying and quantifying impurities in this important chemical intermediate. We will delve into the causality behind experimental choices, offering robust troubleshooting strategies and detailed analytical protocols to ensure the integrity of your results.

I. Understanding the Molecule and Its Analytical Challenges

This compound (CAS 1260776-15-5) is an aromatic hydrazine derivative.[1][2] Its structure, featuring a hydrazine group, a carboxylic acid, and a bromine atom on a benzene ring, presents unique analytical challenges. The high polarity of the hydrazine moiety can lead to poor retention on traditional reversed-phase HPLC columns, while its reactivity makes it susceptible to degradation. A thorough understanding of its synthesis and potential degradation pathways is critical for developing a robust, stability-indicating analytical method.

II. Potential Impurities: A Process and Stability Perspective

Impurities in this compound can originate from the synthetic process or arise from degradation. A common synthetic route for similar compounds, such as 4-hydrazinobenzoic acid, involves the diazotization of an aminobenzoic acid precursor, followed by reduction.[3][4]

Table 1: Potential Process-Related and Degradation Impurities
Impurity Type Potential Impurities Origin Analytical Considerations
Process-Related 2-Amino-5-bromobenzoic acidUnreacted starting materialMore polar than the final product. May elute early in reversed-phase HPLC.
Isomeric bromo-2-hydrazinylbenzoic acidsNon-selective brominationMay have similar chromatographic behavior, requiring high-resolution separation.
Azo-dimersSide reaction during diazotizationCan be highly colored. May require different detection wavelengths.
Byproducts of reductionIncomplete reduction of the diazonium saltPolarity will vary depending on the specific byproduct.
Degradation 5-Bromo-2-aminobenzoic acidHydrolysis of the hydrazine groupCan be formed under acidic or basic conditions.
5-Bromosalicylic acidOxidative degradationOxidation of the hydrazine group can lead to various products.
Decarboxylation productsThermal stressLoss of the carboxylic acid group, leading to a less polar compound.

III. Troubleshooting Guide for HPLC Analysis

This section addresses common issues encountered during the HPLC analysis of this compound.

Q1: Why am I seeing poor peak shape (tailing or fronting) for the main peak?

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The basic hydrazine group can interact with acidic silanols on the surface of silica-based columns, leading to peak tailing.

    • Solution 1: Adjust Mobile Phase pH. Lowering the pH (e.g., to 2.5-3.5 with phosphoric or formic acid) will protonate the hydrazine group, reducing its interaction with silanols.[5]

    • Solution 2: Use a Modern, End-capped Column. Columns with advanced end-capping or a hybrid particle technology are designed to minimize silanol interactions.

    • Solution 3: Add a Competing Base. A small amount of a competing base, like triethylamine, in the mobile phase can mask the active silanol sites.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Solution: Reduce the injection volume or the sample concentration.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Q2: My retention times are drifting or inconsistent. What should I do?

Possible Causes & Solutions:

  • Inadequate Column Equilibration: This is common in gradient methods.

    • Solution: Increase the column equilibration time between injections to ensure the column returns to its initial state.[3]

  • Mobile Phase Composition Changes: Evaporation of the organic solvent or improper mixing can alter the mobile phase strength.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.[3] Ensure the pump's mixing performance is optimal.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[3]

  • Pump Issues: Leaks or faulty check valves can lead to inconsistent flow rates.

    • Solution: Perform regular pump maintenance. Check for leaks and ensure the pump seals are in good condition.

Q3: I'm observing extraneous or "ghost" peaks in my chromatogram.

Possible Causes & Solutions:

  • Carryover from Previous Injections: The analyte or impurities may be strongly retained and elute in subsequent runs.

    • Solution: Implement a robust needle wash protocol in the autosampler. Increase the strength of the organic solvent at the end of the gradient to elute any strongly retained compounds.

  • Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can cause ghost peaks.

    • Solution: Use high-purity HPLC-grade solvents and freshly prepared mobile phase. Flush the system thoroughly.

  • Sample Degradation in the Autosampler: The analyte may not be stable in the sample solvent over the duration of the analytical run.

    • Solution: Assess the solution stability of the analyte. If necessary, use a cooled autosampler and minimize the time samples are stored before injection.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting cluster_problem Problem Identification cluster_investigation Systematic Investigation cluster_solution Corrective Actions Problem Chromatographic Issue (e.g., Poor Peak Shape, RT Drift) Check_Method Review Method Parameters (pH, Gradient, Temp) Problem->Check_Method Check_Hardware Inspect Hardware (Pump, Column, Detector) Problem->Check_Hardware Check_Consumables Verify Consumables (Mobile Phase, Sample Prep) Problem->Check_Consumables Adjust_Method Optimize Method (e.g., Adjust pH, Gradient) Check_Method->Adjust_Method Maintain_Hardware Perform Maintenance (e.g., Replace Seals, Flush System) Check_Hardware->Maintain_Hardware Prepare_Fresh Use Fresh Reagents (New Mobile Phase, Resample) Check_Consumables->Prepare_Fresh Resolution Problem Resolved Adjust_Method->Resolution Maintain_Hardware->Resolution Prepare_Fresh->Resolution

Caption: A systematic workflow for troubleshooting common HPLC issues.

IV. Frequently Asked Questions (FAQs)

Q: What is a good starting HPLC method for analyzing this compound?

Table 2: Proposed Starting HPLC Method

Parameter Recommendation Justification
Column C18, 250 x 4.6 mm, 5 µmProvides good retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterLow pH to protonate the hydrazine, improving peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 5% B to 95% B over 30 minA broad gradient is recommended for initial screening of unknown impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility of retention times.
Detection UV at 254 nmAromatic compounds typically have strong absorbance in this region. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µLA good starting volume to avoid column overload.
Sample Prep. Dissolve in Water:Acetonitrile (50:50)Ensures good solubility and compatibility with the mobile phase.

Q: How can I confirm the identity of unknown peaks?

A: For definitive identification, HPLC coupled with Mass Spectrometry (LC-MS) is the gold standard. By using a volatile mobile phase modifier like formic acid instead of phosphoric acid, you can obtain the mass-to-charge ratio of the impurities, which provides crucial information for structure elucidation.[5]

Q: How do I develop a stability-indicating method?

A: A stability-indicating method is one that can separate the drug substance from its degradation products, allowing for an accurate assay of the active ingredient. To develop such a method, you need to perform forced degradation studies.[6][7]

V. Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of your analytical method.[6][7][8]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide

  • 3% Hydrogen Peroxide

  • HPLC-grade water and acetonitrile

  • Calibrated oven and photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 30 minutes.

  • Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 105°C in an oven for 24 hours.

  • Photolytic Degradation: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]

After exposure, neutralize the acidic and basic samples, dissolve all samples in a suitable diluent, and analyze them using your HPLC method alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak.

Diagram: Forced Degradation Workflow

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) Start 5-Bromo-2-hydrazinylbenzoic acid hydrochloride Sample Acid Acid Hydrolysis (0.1M HCl, 80°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, RT) Start->Base Oxidation Oxidation (3% H2O2, RT) Start->Oxidation Thermal Thermal (105°C, solid) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis HPLC Analysis (Compare to Control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Assess Peak Purity Validate Method Specificity Analysis->Outcome

Caption: Workflow for conducting a forced degradation study.

By following this guide, researchers and scientists can develop a comprehensive understanding of the analytical methods for detecting impurities in this compound, troubleshoot common issues, and ensure the generation of accurate and reliable data.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Confirmation of 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, the synthesis of novel molecular entities demands rigorous structural verification. 5-Bromo-2-hydrazinylbenzoic acid hydrochloride and its derivatives serve as crucial building blocks for pharmaceuticals and functional materials, making their unambiguous characterization a cornerstone of successful research and development. This guide provides an in-depth, comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS)—used to confirm the structure of this compound class. By delving into the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The Imperative of Structural Integrity

The precise arrangement of functional groups in this compound dictates its reactivity, biological activity, and material properties. The key structural features include a disubstituted benzene ring, a bromine atom, a carboxylic acid, and a hydrazinyl hydrochloride moiety. An incorrect isomeric form or the presence of residual starting materials can lead to failed synthetic campaigns and misleading biological data. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for validating molecular integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular puzzle.

Expertise & Experience: Causality in NMR Analysis

For a molecule like this compound, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is preferred over chloroform (CDCl₃) due to the compound's polarity and, crucially, its ability to slow the exchange of acidic protons (from the -COOH and -NH₂NH₂⁺- groups), allowing them to be observed in the ¹H NMR spectrum. The electron-withdrawing effects of the bromine and carboxylic acid groups, and the electron-donating nature of the hydrazinyl group, create a predictable and unique pattern of chemical shifts for the aromatic protons.

¹H NMR Spectroscopy: A Proton's Perspective

The proton NMR spectrum provides a definitive fingerprint of the aromatic substitution pattern.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆.

  • Internal Standard: Use tetramethylsilane (TMS) as the internal standard (δ 0.00 ppm).[1]

  • Acquisition: Record the spectrum on a 400 MHz or higher spectrometer. Acquire at least 16 scans to ensure a good signal-to-noise ratio.

  • Analysis: Integrate the signals and determine the multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values).

Data Interpretation and Comparison

The aromatic region is key to distinguishing the 5-bromo-2-hydrazinyl isomer from other possibilities.

Expected ¹H NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment & Rationale
~13.0 (broad s)Singlet1H-COOH : The acidic proton of the carboxylic acid, typically broad due to hydrogen bonding and exchange.
~10.5 (broad s)Singlet3H-NHNH₃⁺ : Protons of the protonated hydrazinyl group, often appearing as a broad singlet due to exchange and quadrupolar effects of nitrogen.
~7.85Doublet (d)1HH-6 : This proton is ortho to the electron-withdrawing carboxylic acid group, causing a downfield shift.
~7.60Doublet of doublets (dd)1HH-4 : This proton is coupled to both H-3 and H-6, and is influenced by the adjacent bromine atom.
~7.00Doublet (d)1HH-3 : This proton is ortho to the electron-donating hydrazinyl group, causing an upfield shift relative to the other aromatic protons.

Comparative Insight: An alternative isomer, such as 2-bromo-5-hydrazinylbenzoic acid, would exhibit a different splitting pattern and chemical shifts in the aromatic region, providing a clear method of differentiation.[2]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR complements the proton data by providing information on the carbon framework.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Acquisition: Record a proton-decoupled ¹³C spectrum on a 100 MHz or higher spectrometer. A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Analysis: Identify the chemical shifts of all unique carbon atoms.

Data Interpretation and Comparison

Expected ¹³C NMR Data (DMSO-d₆)
Chemical Shift (δ, ppm) Assignment & Rationale
~167.0C=O : The carbonyl carbon of the carboxylic acid.
~148.0C-2 : The carbon attached to the hydrazinyl group, shifted downfield by the nitrogen.
~135.0C-4 : Aromatic CH carbon.
~132.0C-6 : Aromatic CH carbon.
~120.0C-1 : The ipso-carbon attached to the carboxylic acid group.
~118.0C-5 : The carbon attached to bromine, its chemical shift is directly influenced by the halogen.
~115.0C-3 : Aromatic CH carbon.

Self-Validating System: The number of distinct signals in both the ¹H and ¹³C NMR spectra must match the number of unique protons and carbons in the proposed structure, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing corroborating evidence for the overall structure.

Expertise & Experience: The Vibrational Signature

The most informative regions in the IR spectrum of this compound are the O-H and N-H stretching region (2500-3300 cm⁻¹) and the carbonyl (C=O) stretching region (~1700 cm⁻¹). The presence of extensive hydrogen bonding in the solid state will cause significant broadening of the O-H and N-H absorption bands.[3][4]

Experimental Protocol: FTIR

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.[5]

  • Background Scan: Perform a background scan of the empty sample compartment to subtract atmospheric CO₂ and H₂O signals.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Data Interpretation and Comparison

Expected FTIR Data (KBr Pellet)
Wavenumber (cm⁻¹) Vibration Type Functional Group Assignment
3300-2500 (very broad)O-H and N-H stretching-COOH and -NHNH₃⁺ : The broadness is a hallmark of strong hydrogen bonding in the solid state.[4][6]
~1700-1680C=O stretching-COOH : Characteristic absorption for a carboxylic acid carbonyl group, often slightly lower in frequency for aromatic acids.[3]
~1610, ~1580C=C stretchingAromatic ring
~1300C-O stretching-COOH
Below 850C-H out-of-plane bendingAromatic substitution pattern
Below 700C-Br stretchingCarbon-Bromine bond

Comparative Insight: A corresponding ester derivative would lack the broad O-H stretch and show a C=O stretch at a higher wavenumber (typically >1720 cm⁻¹). The absence of these characteristic broad bands would immediately refute the proposed carboxylic acid structure.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. For halogenated compounds, MS is particularly diagnostic.

Expertise & Experience: The Isotopic Fingerprint

The most critical feature in the mass spectrum of a bromine-containing compound is its isotopic signature. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[7][8] This results in a characteristic "M+" and "M+2" molecular ion peak cluster of almost equal intensity, separated by 2 m/z units. This is an unambiguous indicator of the presence of a single bromine atom in the molecule.[7][9]

Experimental Protocol: MS

  • Sample Introduction: Introduce the sample into the mass spectrometer, typically via electrospray ionization (ESI) for polar molecules like this one, or electron ionization (EI).

  • Ionization: Ionize the sample (e.g., ESI in positive mode to form [M+H]⁺).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Data Interpretation and Comparison

The molecular formula of 5-Bromo-2-hydrazinylbenzoic acid is C₇H₇BrN₂O₂. Its monoisotopic mass is approximately 229.97 g/mol .

Expected Mass Spectrometry Data (ESI+)
m/z Value Proposed Fragment Rationale
~231 and ~233[M+H]⁺ The molecular ion plus a proton. The two peaks of nearly equal intensity are due to the ⁷⁹Br and ⁸¹Br isotopes, confirming the presence of one bromine atom.
~214 and ~216[M+H - NH₃]⁺ Loss of ammonia from the hydrazinyl group.
~186 and ~188[M+H - COOH]⁺ Loss of the carboxylic group.
~171[M+H - Br]⁺ Loss of the bromine atom.

Trustworthiness: The observation of the M+ and M+2 peaks with near-equal intensity provides definitive proof of the presence of one bromine atom, a self-validating feature of the analysis.[8][9]

Integrated Spectroscopic Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The logical workflow ensures a comprehensive and irrefutable structural confirmation.

G cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation MS Mass Spectrometry H_NMR 1H NMR MS->H_NMR Provides Molecular Formula Confirms Bromine Presence IR FTIR Spectroscopy IR->H_NMR Confirms Functional Groups (-COOH, -NHNH3+) C_NMR 13C NMR H_NMR->C_NMR Defines Proton Environment & Connectivity Final Confirmed Structure of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride H_NMR->Final Finalizes Connectivity & Isomer Confirmation C_NMR->Final Confirms Carbon Skeleton

Caption: Integrated workflow for structural confirmation.

Conclusion

The structural confirmation of this compound is achieved through a synergistic application of NMR, FTIR, and Mass Spectrometry. Each technique provides a unique and essential piece of the structural puzzle. Mass spectrometry confirms the elemental composition and the presence of bromine through its distinct isotopic pattern. FTIR spectroscopy validates the presence of the key carboxylic acid and hydrazinyl functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive, high-resolution map of the atomic connectivity, confirming the specific isomeric form. By following the detailed protocols and comparative data analysis outlined in this guide, researchers can confidently verify the structure of their synthesized compounds, ensuring the integrity and reproducibility of their scientific endeavors.

References

A Senior Application Scientist's Guide to the Reactivity of 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the substituted 2-hydrazinylbenzoic acid scaffold is a cornerstone for the construction of a diverse array of heterocyclic compounds, many of which form the core of pharmacologically active agents. The strategic placement of substituents on the aromatic ring allows for the fine-tuning of the molecule's physicochemical properties and reactivity, thereby influencing its utility as a synthetic intermediate. This guide provides an in-depth comparative analysis of the reactivity of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride and its structurally similar counterparts, focusing on the underlying principles that govern their chemical behavior.

Unveiling the Reactivity Landscape: Electronic and Steric Effects at Play

The reactivity of this compound is primarily dictated by the interplay of its three key functional components: the nucleophilic hydrazinyl group, the acidic carboxylic acid moiety, and the electron-withdrawing bromine atom on the phenyl ring. Understanding the electronic and steric influences of the substituent at the 5-position is crucial for predicting and controlling the outcome of chemical transformations.

The bromine atom, being an electronegative halogen, exerts a dual electronic effect: a -I (negative inductive) effect and a +M (positive mesomeric or resonance) effect . The inductive effect withdraws electron density from the aromatic ring, thereby decreasing the nucleophilicity of the hydrazinyl group and increasing the acidity of the carboxylic acid. Conversely, the lone pairs on the bromine atom can participate in resonance, donating electron density to the ring, which can partially offset the inductive withdrawal. However, for halogens, the inductive effect generally outweighs the mesomeric effect.

This electronic tug-of-war directly impacts the two primary reaction pathways for this class of molecules: reactions involving the hydrazinyl group (e.g., hydrazone formation, Fischer indole synthesis) and reactions of the carboxylic acid (e.g., esterification, amidation).

Comparative Reactivity Profile

To provide a clear perspective, we will compare the reactivity of this compound with three key analogs: 5-chloro-, 5-nitro-, and 5-methyl-2-hydrazinylbenzoic acid hydrochloride.

CompoundSubstituent at C5Dominant Electronic EffectExpected Impact on Hydrazinyl NucleophilicityExpected Impact on Carboxylic Acid Acidity
5-Bromo-2-hydrazinylbenzoic acid HCl -Br-I > +M (Electron Withdrawing)DecreasedIncreased
5-Chloro-2-hydrazinylbenzoic acid HCl -Cl-I > +M (Stronger -I than Br)More DecreasedMore Increased
5-Nitro-2-hydrazinylbenzoic acid HCl -NO₂-I, -M (Strongly Electron Withdrawing)Significantly DecreasedSignificantly Increased
5-Methyl-2-hydrazinylbenzoic acid HCl -CH₃+I, +M (Electron Donating)IncreasedDecreased

Table 1: Predicted Electronic Effects of Substituents on Reactivity.

This table illustrates the expected trends in reactivity based on the electronic properties of the substituents. The strongly electron-withdrawing nitro group in the 5-nitro analog is predicted to render the hydrazinyl group the least nucleophilic and the carboxylic acid the most acidic among the series. Conversely, the electron-donating methyl group in the 5-methyl analog should enhance the nucleophilicity of the hydrazinyl moiety while reducing the acidity of the carboxylic acid. The halogenated analogs, 5-bromo and 5-chloro, are expected to exhibit intermediate reactivity, with the more electronegative chlorine atom exerting a stronger electron-withdrawing effect than bromine.

Key Reactions and Mechanistic Considerations

Hydrazone Formation: A Gateway to Further Synthesis

The reaction of the hydrazinyl group with aldehydes and ketones to form hydrazones is a fundamental transformation. This reaction is not only a method for derivatization but also the initial step in the widely utilized Fischer indole synthesis.

Hydrazone_Formation

A crucial insight from kinetic studies on similar systems is the catalytic effect of a neighboring carboxylic acid group.[1] The ortho-carboxy group can act as an intramolecular acid catalyst, protonating the leaving hydroxyl group in the tetrahedral intermediate and thereby accelerating the rate-determining dehydration step.[1] This inherent catalytic advantage is a key feature of the 2-hydrazinylbenzoic acid scaffold.

The rate of hydrazone formation is expected to follow the trend of hydrazinyl nucleophilicity:

5-Methyl > 5-Bromo ≈ 5-Chloro > 5-Nitro

The Fischer Indole Synthesis: Crafting the Indole Core

The Fischer indole synthesis is a powerful acid-catalyzed reaction that converts arylhydrazones into indoles.[2][3] This reaction is of immense importance in pharmaceutical synthesis. The yield and regioselectivity of the Fischer indole synthesis are sensitive to the electronic nature of the substituents on the phenylhydrazine ring.[3]

Fischer_Indole_Synthesis

Electron-withdrawing groups, such as bromo, chloro, and especially nitro, can decrease the rate of the key[3][3]-sigmatropic rearrangement step by destabilizing the electron-rich transition state. Conversely, electron-donating groups like methyl can facilitate this step. Therefore, the yield of the Fischer indole synthesis is expected to be influenced by the substituent at the 5-position. For instance, reactions with p-nitrophenylhydrazine have been reported to give low yields.[3]

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity trends, the following experimental protocols can be employed.

Protocol 1: Comparative Analysis of Hydrazone Formation Rates by ¹H NMR Spectroscopy

This protocol allows for the direct measurement of reaction kinetics.

Materials:

  • This compound

  • 5-Chloro-2-hydrazinylbenzoic acid hydrochloride

  • 5-Nitro-2-hydrazinylbenzoic acid hydrochloride

  • 5-Methyl-2-hydrazinylbenzoic acid hydrochloride

  • A suitable aldehyde or ketone (e.g., acetone or cyclohexanone)

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare stock solutions of each of the 2-hydrazinylbenzoic acid derivatives and the chosen carbonyl compound in the deuterated solvent of a known concentration.

  • In an NMR tube, combine a known volume of the hydrazinylbenzoic acid stock solution with the carbonyl compound stock solution at time t=0.

  • Immediately acquire a ¹H NMR spectrum and continue to acquire spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals corresponding to the starting materials and the hydrazone product.

  • Plot the concentration of the product versus time to determine the initial reaction rate for each of the four analogs.

Protocol 2: Comparative Yields in the Fischer Indole Synthesis

This protocol provides a comparison of the synthetic utility of the different analogs in a common and important reaction.

Materials:

  • The four 5-substituted-2-hydrazinylbenzoic acid hydrochloride analogs

  • Cyclohexanone

  • Glacial acetic acid

  • Standard laboratory glassware for reflux and work-up

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In separate round-bottom flasks, dissolve equimolar amounts of each of the four 2-hydrazinylbenzoic acid analogs and cyclohexanone in glacial acetic acid.

  • Reflux each reaction mixture for a set period (e.g., 2 hours).

  • Allow the reactions to cool to room temperature and then pour into ice-water.

  • Collect the precipitated product by filtration.

  • Purify the crude products by column chromatography.

  • Determine the isolated yield of the corresponding tetrahydrocarbazole-carboxylic acid product for each reaction.

Data Presentation and Interpretation

The quantitative data obtained from the above protocols can be summarized in a table for easy comparison.

CompoundRate of Hydrazone Formation (Relative to 5-Bromo)Yield of Fischer Indole Synthesis (%)
5-Bromo-2-hydrazinylbenzoic acid HCl 1.00Experimental Value
5-Chloro-2-hydrazinylbenzoic acid HCl Experimental ValueExperimental Value
5-Nitro-2-hydrazinylbenzoic acid HCl Experimental ValueExperimental Value
5-Methyl-2-hydrazinylbenzoic acid HCl Experimental ValueExperimental Value

Table 2: Template for Summarizing Experimental Data.

The results are expected to show that the 5-methyl analog exhibits the fastest rate of hydrazone formation and potentially the highest yield in the Fischer indole synthesis, while the 5-nitro analog will likely be the least reactive. The 5-bromo and 5-chloro analogs should display intermediate and comparable reactivities.

Conclusion: A Guide for Rational Synthesis Design

The reactivity of this compound and its analogs is a nuanced interplay of electronic and steric factors. For researchers and drug development professionals, a thorough understanding of these principles is paramount for the rational design of synthetic routes. The electron-withdrawing nature of the bromine atom in the title compound modulates the nucleophilicity of the hydrazinyl group and the acidity of the carboxylic acid, placing it in a moderate reactivity class compared to its analogs.

This guide provides a framework for predicting the reactivity of these valuable synthetic intermediates and offers detailed protocols for their empirical comparison. By leveraging this knowledge, scientists can make informed decisions in the selection of starting materials and reaction conditions to optimize the synthesis of target molecules with desired pharmacological profiles.

References

A Comparative Guide to Biological Activity Screening of Novel Compounds Derived from 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on screening the biological activities of novel compounds synthesized from the versatile scaffold, 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and present comparative data to benchmark potential therapeutic agents. Our focus is on establishing robust, self-validating experimental systems that ensure data integrity and reproducibility.

The hydrazide-hydrazone linkage (-CONH-N=CH-) is a privileged structural motif in medicinal chemistry, known for its broad spectrum of biological activities.[1] Starting from this compound, a series of novel hydrazide-hydrazone derivatives can be synthesized through condensation reactions. The inherent reactivity of the hydrazinyl group allows for the introduction of diverse functionalities, leading to a library of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties. This guide will compare the performance of several hypothetical derivatives (designated as BH-01 to BH-05 ) against established standards in key biological assays.

Part 1: Antimicrobial Activity Screening

The rise of multidrug-resistant pathogens necessitates the continuous discovery of new antimicrobial agents.[2] Hydrazone derivatives have shown considerable promise in this area.[2][3] The primary screening method to assess the potential of new compounds like the BH-series is the agar diffusion test, a cost-effective and widely used technique to determine initial antimicrobial efficacy.[4][5]

Causality in Experimental Design: Agar Well Diffusion

The agar well diffusion method is preferred for initial screening over broth dilution for several reasons. It provides a clear visual and qualitative assessment of activity (the zone of inhibition), which is easy to interpret.[6] The choice of Mueller-Hinton agar is standard for bacterial tests because it has good reproducibility, low levels of inhibitors to common antibiotics, and supports the growth of most non-fastidious pathogens.[7] The size of the inhibition zone is influenced by the compound's diffusion rate in agar and its intrinsic antimicrobial potency, providing a preliminary basis for comparison.[7][8]

Experimental Workflow: Antimicrobial Screening

Below is a diagram illustrating the standard workflow for the agar well diffusion assay.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Incubation & Analysis P1 Prepare & sterilize Mueller-Hinton Agar (MHA) P2 Pour MHA plates & allow to solidify P1->P2 P3 Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) P2->P3 A1 Swab inoculum uniformly onto MHA plate surface P3->A1 Inoculate A2 Create sterile wells (e.g., 6 mm cork borer) A1->A2 A3 Load wells with test compounds (BH-01 to BH-05), positive control (e.g., Ciprofloxacin), & negative control (DMSO) A2->A3 I1 Incubate plates (e.g., 37°C for 18-24h) A3->I1 Incubate I2 Measure diameter of the Zone of Inhibition (ZOI) in mm I1->I2 I3 Compare ZOI of test compounds to controls & interpret results I2->I3

Caption: Workflow for the Agar Well Diffusion Antimicrobial Assay.

Detailed Protocol: Agar Well Diffusion Assay
  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Allow it to cool to 45-50°C.

  • Plate Pouring: Pour approximately 20-25 mL of the molten MHA into sterile petri dishes to a uniform depth of about 4 mm. Let the plates solidify on a level surface.

  • Inoculum Preparation: Inoculate a loopful of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into Mueller-Hinton Broth (MHB) and incubate until the turbidity matches the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate 60 degrees after each application to ensure uniform coverage.

  • Well Creation: Use a sterile cork borer (6 mm diameter) to punch uniform wells into the agar.

  • Compound Loading: Carefully pipette a fixed volume (e.g., 50 µL) of each test compound solution (dissolved in a non-inhibitory solvent like DMSO), a positive control antibiotic (e.g., Ciprofloxacin, 10 µg/mL), and a negative control (solvent alone) into separate wells.

  • Incubation: Incubate the plates aerobically at 37°C for 18-24 hours.

  • Data Collection: After incubation, measure the diameter of the zone of complete growth inhibition around each well in millimeters (mm).

Comparative Data: Antimicrobial Activity

The following table summarizes the antimicrobial performance of the hypothetical BH-series compounds against representative Gram-positive and Gram-negative bacteria.

CompoundConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureus (Gram+)Zone of Inhibition (mm) vs. E. coli (Gram-)
BH-01 1001814
BH-02 100129
BH-03 1002211
BH-04 1001516
BH-05 100< 8 (Inactive)< 8 (Inactive)
Ciprofloxacin 102528
DMSO (Solvent) N/A00

Data is hypothetical for illustrative purposes, based on activities reported for similar compound classes.[2][9]

Part 2: Anticancer Activity Screening (Cytotoxicity)

Many hydrazone derivatives have demonstrated significant potential as anticancer agents.[10][11][12] The initial step in evaluating this potential is to screen for cytotoxicity against various cancer cell lines. The MTT assay is a gold-standard colorimetric method for this purpose, assessing cell metabolic activity as an indicator of cell viability.[13][14]

Causality in Experimental Design: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its reliability and direct correlation between mitochondrial activity and cell viability.[13] Living cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[14] The amount of formazan produced is directly proportional to the number of viable cells.[15] This allows for the quantification of cell death induced by the test compounds. The solubilization step using DMSO is critical because the formazan crystals are insoluble in aqueous culture medium and must be dissolved to be measured spectrophotometrically.[14] Reading the absorbance at around 570 nm provides a quantitative measure of cell viability.[15]

Experimental Workflow: MTT Cytotoxicity Assay

This diagram outlines the key stages of the MTT assay for determining compound cytotoxicity.

G cluster_prep Phase 1: Cell Culture & Seeding cluster_assay Phase 2: Compound Treatment cluster_analysis Phase 3: Viability Measurement P1 Culture cancer cell line (e.g., MCF-7, A549) to ~80% confluency P2 Trypsinize, count, and seed cells into a 96-well plate (e.g., 5,000 cells/well) P1->P2 P3 Incubate for 24h to allow cell attachment P2->P3 A2 Remove old media and add fresh media containing test compounds P3->A2 Treat A1 Prepare serial dilutions of BH-series compounds & Doxorubicin A1->A2 A3 Incubate for 48-72h A2->A3 I1 Add MTT solution (0.5 mg/mL) to each well A3->I1 Assay I2 Incubate for 4h at 37°C (Formazan crystal formation) I1->I2 I3 Add solubilizing agent (DMSO) to dissolve formazan I2->I3 I4 Read absorbance at 570 nm using a plate reader I3->I4 I5 Calculate % viability and IC50 values I4->I5

Caption: Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed cells (e.g., MCF-7 human breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[16]

  • Compound Treatment: Prepare stock solutions of the BH-series compounds and a positive control (e.g., Doxorubicin) in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.

  • Exposure: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank). Incubate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[15][16]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Comparative Data: Cytotoxicity (IC₅₀)

The table below shows the IC₅₀ values of the BH-series compounds against the MCF-7 breast cancer cell line.

CompoundIC₅₀ (µM) vs. MCF-7 Cells
BH-01 15.2
BH-02 > 100 (Inactive)
BH-03 7.8
BH-04 25.5
BH-05 9.1
Doxorubicin 0.8

Data is hypothetical for illustrative purposes, based on activities reported for similar compound classes.[17][18][19]

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and the inhibition of key inflammatory enzymes is a major therapeutic strategy.[20] For instance, Cyclooxygenase-2 (COX-2) is a well-established target for nonsteroidal anti-inflammatory drugs (NSAIDs).[21] Derivatives of benzoic acid have shown potential as anti-inflammatory agents.[21][22] An enzyme inhibition assay is the definitive method for screening compounds for this activity.[23][24]

Causality in Experimental Design: Enzyme Inhibition Assay

An enzyme inhibition assay directly measures the ability of a compound to reduce the activity of a specific target enzyme.[23][25] This is a mechanistic approach that moves beyond observing a cellular phenotype to identifying a molecular interaction. The protocol involves preparing the enzyme and substrate at optimal concentrations and pH to ensure a measurable reaction rate.[24] The test compound is pre-incubated with the enzyme to allow for binding to occur before the reaction is initiated by adding the substrate.[23] Monitoring the reaction rate (e.g., by observing the formation of a colored product with a spectrophotometer) in the presence and absence of the inhibitor allows for the calculation of percent inhibition and the IC₅₀ value.[23] Including a known inhibitor (e.g., Celecoxib for COX-2) serves as a positive control to validate the assay's performance.

Experimental Workflow: General Enzyme Inhibition Assay

This diagram illustrates a generalized workflow for screening enzyme inhibitors.

G cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Assay Execution (in 96-well plate) cluster_analysis Phase 3: Data Acquisition & Analysis P1 Prepare assay buffer at optimal pH P2 Prepare solutions of enzyme, substrate, and test compounds (BH-series & positive control) P1->P2 A1 Pipette enzyme and varying concentrations of test compound into wells P2->A1 Dispense A2 Pre-incubate to allow enzyme-inhibitor binding A1->A2 A3 Initiate reaction by adding substrate A2->A3 I1 Monitor reaction kinetically or as an endpoint assay (spectrophotometer) A3->I1 Measure I2 Calculate reaction rates and % inhibition I1->I2 I3 Determine IC50 values for active compounds I2->I3

Caption: Generalized Workflow for an Enzyme Inhibition Assay.

Detailed Protocol: COX-2 Inhibition Assay (Example)
  • Reagent Preparation: Prepare an assay buffer (e.g., 100 mM Tris-HCl, pH 8.0). Prepare solutions of human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the enzyme, and the colorimetric probe to each well.

  • Compound Addition: Add various concentrations of the BH-series compounds, a positive control (e.g., Celecoxib), and a vehicle control (DMSO) to the respective wells.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitors to bind to the COX-2 enzyme.[23]

  • Reaction Initiation: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Measurement: Immediately place the plate in a microplate reader and measure the absorbance kinetically at the appropriate wavelength for the probe used. The rate of color development is proportional to COX-2 activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition caused by each compound concentration relative to the vehicle control. Calculate the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.

Comparative Data: COX-2 Enzyme Inhibition

The following table presents the COX-2 inhibitory activity of the hypothetical BH-series.

CompoundIC₅₀ (µM) vs. COX-2 Enzyme
BH-01 2.5
BH-02 45.1
BH-03 18.9
BH-04 5.3
BH-05 > 100 (Inactive)
Celecoxib 0.04

Data is hypothetical for illustrative purposes, based on activities reported for similar compound classes.[26][27]

References

A Comparative Crystallographic Guide to 5-Bromo-2-hydrazinylbenzoic acid Hydrochloride and Its Derivatives: Unveiling Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of small molecules is paramount for rational drug design and development. X-ray crystallography stands as the gold standard for elucidating atomic arrangements within a crystalline solid, providing invaluable insights into intermolecular interactions that govern physical and biological properties. This guide offers a comprehensive comparison of the crystallographic features of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride derivatives, leveraging available experimental data from closely related analogs to predict and understand their structural characteristics.

While a dedicated crystallographic study for this compound is not publicly available, a robust comparative analysis can be constructed by examining the crystal structures of analogous compounds. This approach allows for the inference of key structural motifs and the influence of substituent effects on the overall crystal packing. A prime candidate for this comparison is 4-hydrazinobenzoic acid hydrochloride, for which detailed X-ray diffraction data has been published.[1][2] Further comparisons will be drawn from various other substituted benzoic acid derivatives to provide a broader context.[3]

The Significance of Hydrazinylbenzoic Acids in Medicinal Chemistry

Hydrazinylbenzoic acid derivatives are versatile scaffolds in medicinal chemistry, exhibiting a range of biological activities.[4][5] The presence of the hydrazine and carboxylic acid moieties allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. The introduction of a bromine atom, as in 5-Bromo-2-hydrazinylbenzoic acid, can significantly impact lipophilicity, metabolic stability, and binding interactions with biological targets, making these compounds particularly interesting for drug discovery programs.[6]

Experimental Workflow: From Synthesis to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. The following section outlines the typical experimental workflow for the X-ray crystallographic analysis of a small organic molecule like a this compound derivative.[7][8][9]

Synthesis and Crystallization

The synthesis of hydrazinylbenzoic acid derivatives often begins with the corresponding aminobenzoic acid, which undergoes diazotization followed by reduction to yield the hydrazine moiety.[10] For 5-Bromo-2-hydrazinylbenzoic acid, the starting material would likely be 2-amino-5-bromobenzoic acid.

Synthesis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization 2_amino_5_bromobenzoic_acid 2-Amino-5-bromobenzoic Acid diazotization Diazotization (NaNO2, HCl) 2_amino_5_bromobenzoic_acid->diazotization Step 1 diazonium_salt Diazonium Salt Intermediate diazotization->diazonium_salt reduction Reduction (e.g., SnCl2) diazonium_salt->reduction Step 2 5_bromo_2_hydrazinylbenzoic_acid 5-Bromo-2-hydrazinylbenzoic Acid reduction->5_bromo_2_hydrazinylbenzoic_acid hcl_treatment HCl Treatment 5_bromo_2_hydrazinylbenzoic_acid->hcl_treatment Step 3 target_compound 5-Bromo-2-hydrazinylbenzoic Acid HCl hcl_treatment->target_compound dissolution Dissolution in appropriate solvent target_compound->dissolution slow_evaporation Slow Evaporation / Vapor Diffusion / Cooling dissolution->slow_evaporation single_crystal Single Crystal Formation slow_evaporation->single_crystal

Caption: General synthesis and crystallization workflow.

Obtaining high-quality single crystals is often the most challenging step.[11] Common techniques include slow evaporation of a saturated solution, vapor diffusion, and controlled cooling. The choice of solvent is critical and is typically determined empirically.

X-ray Diffraction Data Collection and Structure Solution

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam.[7] The resulting diffraction pattern is collected and processed to determine the unit cell parameters and space group. The phase problem is then solved using direct methods or Patterson techniques, leading to an initial electron density map. This map is used to build a molecular model, which is subsequently refined against the experimental data to yield the final, high-resolution crystal structure.[9]

Xray_Workflow single_crystal Single Crystal diffractometer Diffractometer single_crystal->diffractometer Mounting xray_source X-ray Source xray_source->single_crystal diffraction_pattern Diffraction Pattern diffractometer->diffraction_pattern Data Collection data_processing Data Processing (Integration, Scaling) diffraction_pattern->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution model_building Model Building structure_solution->model_building refinement Refinement model_building->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: X-ray crystallography experimental workflow.

Comparative Crystallographic Analysis

This section compares the known crystal structure of 4-hydrazinobenzoic acid hydrochloride with other relevant substituted benzoic acids. This comparison will allow us to predict the likely structural features of this compound.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Reference
4-Hydrazinobenzoic Acid HClTriclinicP-13.71765.913319.363187.84188.92480.203[1][2]
5-Bromo-2-methylbenzoic AcidMonoclinicP2₁/c13.9314.06814.9969098.7890[3]
4-Bromo-2-nitrobenzoic AcidMonoclinicP2₁/n7.9535.21620.2019095.8390[3]
5-Bromo-2-(phenylamino)benzoic acidMonoclinicP2₁/c12.3456.90114.56790108.5790[12]

Key Observations and Predictions:

  • Crystal System and Space Group: Based on the data from its analogs, this compound is likely to crystallize in a low-symmetry system such as triclinic or monoclinic. The presence of the hydrochloride salt will influence the packing and favor the formation of extensive hydrogen bonding networks.

  • Intermolecular Interactions: The crystal structure of 4-hydrazinobenzoic acid hydrochloride is dominated by a complex three-dimensional network of O–H⋯O, N–H⋯N, and N–H⋯Cl hydrogen bonds.[1] It is highly probable that this compound will exhibit a similar intricate hydrogen bonding network. The bromine atom may also participate in halogen bonding interactions (C–Br⋯O or C–Br⋯N), which could further influence the crystal packing.[3]

  • Molecular Conformation: The dihedral angle between the carboxylic acid group and the benzene ring is a key conformational parameter in benzoic acid derivatives.[13] In 5-Bromo-2-(phenylamino)benzoic acid, the two aromatic rings are twisted with a dihedral angle of 45.74°.[12] A similar twist might be expected in derivatives of 2-hydrazinylbenzoic acid due to steric hindrance between the ortho-substituents.

Interactions cluster_molecule1 Molecule 1 cluster_molecule2 Molecule 2 N1 N-H Cl Cl- N1->Cl N-H...Cl Hydrogen Bond O1 C=O Br1 C-Br N2 N Br1->N2 C-Br...N Halogen Bond O2 O-H O2->O1 O-H...O Hydrogen Bond

Caption: Potential intermolecular interactions.

Conclusion and Future Directions

This comparative guide illustrates how existing crystallographic data can be powerfully leveraged to predict the structural properties of novel compounds. While the precise crystal structure of this compound remains to be determined experimentally, this analysis provides a strong foundation for understanding its likely solid-state conformation and intermolecular interactions. Such insights are crucial for anticipating its physicochemical properties, including solubility and crystal morphology, which are critical parameters in the drug development process.

Future work should focus on the successful crystallization and subsequent X-ray diffraction analysis of this compound and its derivatives. This would not only validate the predictions made in this guide but also provide a more complete picture of the structure-property relationships within this important class of compounds. The resulting experimental data would be invaluable for the continued design and optimization of new therapeutic agents.

References

Purity Assessment of Synthesized 5-Bromo-2-hydrazinylbenzoic acid hydrochloride: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous verification of chemical purity is a foundational pillar of scientific integrity and reproducibility. In the synthesis of novel compounds such as 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, a crucial intermediate in various pharmaceutical pathways, rigorous purity assessment is not merely a quality control step but a critical determinant of experimental success and downstream applicability. This guide provides an in-depth, scientifically grounded protocol for the purity assessment of synthesized this compound using High-Performance Liquid Chromatography (HPLC), comparing its performance against a certified analytical standard.

The Imperative of Purity in Synthesis

A Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile and thermally labile compounds like this compound. Its high resolving power allows for the separation of the main compound from closely related impurities. Based on established methods for aromatic hydrazines and benzoic acid derivatives, we have developed and validated a reversed-phase HPLC (RP-HPLC) method that is both precise and accurate.

The hydrazine functional group and the benzoic acid moiety are key determinants in selecting the chromatographic conditions. A C18 stationary phase is chosen for its hydrophobicity, which provides good retention for the aromatic ring. The mobile phase, a mixture of acetonitrile and a slightly acidic aqueous buffer, ensures efficient elution and good peak shape. The acidic modifier protonates the carboxyl group, suppressing its ionization and leading to a more retained and symmetrical peak.

Experimental Workflow

The overall process for the purity assessment is outlined in the workflow diagram below. This systematic approach ensures reproducibility and minimizes the potential for error.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison prep_sample Weigh Synthesized Compound dissolve Dissolve in Diluent (e.g., 50:50 ACN:H2O) prep_sample->dissolve prep_standard Weigh Certified Standard prep_standard->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc_system Equilibrate HPLC System with Mobile Phase filter->hplc_system inject_standard Inject Standard (System Suitability) hplc_system->inject_standard inject_sample Inject Synthesized Sample inject_standard->inject_sample data_acquisition Data Acquisition (UV Detection) inject_sample->data_acquisition integrate Integrate Chromatograms data_acquisition->integrate identify Identify Peaks (based on Retention Time) integrate->identify quantify Quantify Purity (% Area) identify->quantify compare Compare Synthesized Sample to Certified Standard quantify->compare

Caption: Experimental workflow for the HPLC purity assessment of this compound.

Detailed HPLC Protocol

This protocol is designed to be a self-validating system, where system suitability parameters are established before sample analysis to ensure the reliability of the results.

Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmProvides excellent separation for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure good peak shape for the benzoic acid moiety.
Mobile Phase B AcetonitrileOrganic modifier for eluting the analyte from the reversed-phase column.
Gradient 20% B to 80% B over 15 minAllows for the elution of a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temperature 30 °CMaintains a consistent and reproducible retention time.
Injection Volume 10 µLA suitable volume to achieve good sensitivity without overloading the column.
Detection UV at 254 nmA common wavelength for detecting aromatic compounds.

Sample Preparation:

  • Standard Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound certified analytical standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sample Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC system.

Comparative Data Analysis

The primary objective is to compare the purity of the synthesized batch against a commercially available, high-purity analytical standard. The chromatogram of the standard will exhibit a single major peak corresponding to this compound. The chromatogram of the synthesized sample will be evaluated for the presence of any additional peaks, which would indicate impurities.

Hypothetical Comparative Purity Data:

SampleRetention Time of Main Peak (min)Peak Area of Main PeakTotal Peak Area of ImpuritiesPurity (% Area)
Certified Standard 8.521,254,3211,26099.9%
Synthesized Batch 8.511,198,76525,43297.9%

In this hypothetical example, the synthesized batch shows a purity of 97.9%, with the remaining 2.1% attributed to impurities. The retention time of the main peak in the synthesized sample should closely match that of the certified standard under identical chromatographic conditions.

Identification of Potential Impurities

A crucial aspect of a robust purity assessment method is its ability to separate the main component from potential impurities. Based on the likely synthetic pathways, potential impurities could include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers that may form during bromination or other substitution reactions.

  • Byproducts: Compounds formed from side reactions.

  • Degradation Products: The stability of hydrazine-containing compounds can be a concern, and forced degradation studies can help identify potential degradants.[1]

The developed gradient HPLC method is designed to provide sufficient resolution to separate these potential impurities from the main peak.

Forced Degradation Studies for Method Validation

To ensure that the analytical method is stability-indicating, forced degradation studies should be performed. This involves subjecting the synthesized compound to various stress conditions to intentionally induce degradation. The ability of the HPLC method to separate the intact drug from its degradation products is then evaluated.

Forced Degradation Workflow:

Forced_Degradation cluster_stress Stress Conditions start Synthesized 5-Bromo-2-hydrazinylbenzoic acid hydrochloride Solution acid Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation thermal Thermal Stress (e.g., 80 °C) start->thermal analysis Analyze by Developed HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis evaluation Evaluate Peak Purity and Resolution of Degradants analysis->evaluation

Caption: Workflow for forced degradation studies to validate the stability-indicating nature of the HPLC method.

Conclusion

The purity of a synthesized compound is not a trivial detail; it is a fundamental characteristic that underpins the reliability of all subsequent research. The HPLC method detailed in this guide provides a robust and reliable framework for the purity assessment of this compound. By comparing the synthesized material to a certified analytical standard and employing a stability-indicating method, researchers can have high confidence in the quality of their compound, ensuring the integrity and validity of their scientific endeavors.

References

In Vitro Efficacy of Novel 5-Bromo-2-hydrazinylbenzoic Acid Hydrochloride Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of a novel series of molecules derived from 5-Bromo-2-hydrazinylbenzoic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals interested in the preliminary assessment of new chemical entities for potential therapeutic applications. We will delve into the rationale behind the experimental design, provide detailed protocols for key assays, and present comparative data to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of these novel compounds.

Introduction: The Rationale for Derivatization

This compound serves as a versatile scaffold in medicinal chemistry. The presence of the hydrazinyl and carboxylic acid moieties offers reactive sites for the synthesis of a diverse range of derivatives.[1] Our research aims to explore how modifications to this core structure influence biological activity, with a focus on developing potent and selective therapeutic agents. The derivatives discussed in this guide, designated as BHD-01 , BHD-02 , and BHD-03 , have been synthesized to investigate the impact of different functional groups on their bioactivity.

This guide will compare the in vitro performance of these novel derivatives against a relevant reference compound and the parent molecule where applicable. We will explore their cytotoxic effects on cancer cell lines, their ability to inhibit microbial growth, and their potential to modulate key inflammatory pathways.

Comparative In Vitro Anticancer Activity

A primary focus of our investigation is the anticancer potential of the novel BHD derivatives. Hydrazone derivatives, in particular, have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis.[1][2]

Experimental Design & Rationale

To assess the cytotoxic effects of our novel compounds, we employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a reliable and widely used method for evaluating cell viability and cytotoxicity.[3][4] The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][5] The amount of formazan produced is directly proportional to the number of viable cells.[3]

We selected two well-characterized human cancer cell lines for this study:

  • MCF-7: A human breast adenocarcinoma cell line.

  • HCT-116: A human colon carcinoma cell line.

Doxorubicin, a commonly used chemotherapeutic agent, was included as a positive control to benchmark the activity of our novel compounds.[2]

Experimental Workflow: Anticancer Screening

cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture MCF-7 & HCT-116 cells B 2. Seed cells into 96-well plates A->B C 3. Treat cells with BHD derivatives & Doxorubicin (24h) B->C D 4. Add MTT solution C->D E 5. Incubate (2-4h) D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Protocol: MTT Assay
  • Cell Seeding:

    • Harvest MCF-7 and HCT-116 cells during their exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.[6]

    • Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare stock solutions of the BHD derivatives and Doxorubicin in DMSO.

    • Create a series of dilutions in complete culture medium to achieve the desired final concentrations.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of fresh medium containing the different concentrations of the test compounds.

    • Include a vehicle control (cells treated with the same concentration of DMSO) and an untreated control (cells in fresh medium only).[3]

    • Incubate the plate for another 24 hours.

  • MTT Incubation:

    • After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well.[6]

    • Incubate the plate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement:

    • Measure the absorbance at 590 nm using a microplate reader.[6]

Results: Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit 50% of cell growth, were calculated and are presented in the table below.

CompoundIC50 on MCF-7 (µM)IC50 on HCT-116 (µM)
BHD-01 25.8 ± 2.130.5 ± 3.4
BHD-02 15.2 ± 1.818.9 ± 2.5
BHD-03 > 100> 100
Doxorubicin 19.7 ± 3.122.6 ± 3.9

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: BHD-02 exhibited the most potent anticancer activity, with IC50 values comparable to the reference drug Doxorubicin against both cell lines. BHD-01 showed moderate activity, while BHD-03 was largely inactive at the tested concentrations. These results suggest that the specific chemical modifications in BHD-02 are favorable for cytotoxic activity.

Comparative In Vitro Antimicrobial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[7] We screened the novel BHD derivatives for their ability to inhibit the growth of clinically relevant bacterial strains.

Experimental Design & Rationale

The agar well diffusion method was chosen for the preliminary screening of antimicrobial activity.[8] This technique is a cost-effective and widely used method for evaluating the antibacterial properties of novel compounds.[9] The principle involves the diffusion of the test compound from a well through an agar medium inoculated with a specific bacterium. A zone of inhibition around the well indicates antimicrobial activity.[9]

We tested the compounds against a Gram-positive bacterium, Staphylococcus aureus, and a Gram-negative bacterium, Escherichia coli. Neomycin was used as a positive control.[8]

Experimental Workflow: Antimicrobial Screening

cluster_0 Inoculum Preparation cluster_1 Agar Plate Preparation cluster_2 Compound Application & Incubation cluster_3 Data Analysis A 1. Prepare bacterial suspension B 2. Adjust turbidity to 0.5 McFarland standard A->B C 3. Inoculate Mueller-Hinton agar plates B->C D 4. Create wells in the agar C->D E 5. Add BHD derivatives & Neomycin to wells D->E F 6. Incubate plates (24h at 37°C) E->F G 7. Measure the zone of inhibition (mm) F->G H 8. Compare with controls G->H

Caption: Workflow for in vitro antimicrobial screening using the agar well diffusion method.

Detailed Protocol: Agar Well Diffusion Assay
  • Inoculum Preparation:

    • Prepare a bacterial suspension of S. aureus and E. coli in Mueller-Hinton broth.

    • Incubate for 24 hours at 37°C.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8]

  • Plate Inoculation:

    • Using a sterile cotton swab, evenly spread the bacterial inoculum over the entire surface of a Mueller-Hinton agar plate.[8]

  • Well Creation and Compound Application:

    • Create wells (6 mm in diameter) in the agar plates using a sterile borer.

    • Add a defined volume of the BHD derivatives and Neomycin solutions (dissolved in DMSO) into the wells. A DMSO-only well serves as a negative control.[8]

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 24 hours.

    • Measure the diameter of the zone of inhibition in millimeters.

Results: Antimicrobial Activity Data
CompoundZone of Inhibition against S. aureus (mm)Zone of Inhibition against E. coli (mm)
BHD-01 14 ± 1.210 ± 0.8
BHD-02 18 ± 1.513 ± 1.1
BHD-03 --
Neomycin 22 ± 1.019 ± 1.3
DMSO --

Data are presented as mean ± standard deviation. '-' indicates no inhibition zone.

Interpretation: BHD-02 demonstrated the most significant antimicrobial activity against both bacterial strains, followed by BHD-01. BHD-03 showed no activity. The broader activity of BHD-02 suggests it may be a more promising candidate for further antimicrobial drug development.

Comparative In Vitro Anti-inflammatory Activity

Chronic inflammation is implicated in various diseases.[10] Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandins.[11] Selective COX-2 inhibitors are a class of anti-inflammatory drugs with potentially fewer side effects than non-selective NSAIDs.[11]

Experimental Design & Rationale

We evaluated the potential of the BHD derivatives to selectively inhibit COX-2 over COX-1 using a commercially available fluorometric inhibitor screening kit. This assay is based on the detection of Prostaglandin G2, an intermediate product of the COX enzyme.[12] A lower IC50 value for COX-2 compared to COX-1 indicates selectivity. Celecoxib, a known selective COX-2 inhibitor, was used as a reference compound.[12]

Signaling Pathway: COX-2 in Inflammation

A Pro-inflammatory Stimuli B COX-2 Expression A->B C Arachidonic Acid D Prostaglandins C->D COX-2 E Inflammation D->E F BHD Derivatives (Potential Inhibitors) F->D Inhibition

Caption: Simplified signaling pathway showing the role of COX-2 in inflammation.

Detailed Protocol: COX-2 Inhibitor Screening Assay
  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, and COX cofactor according to the manufacturer's instructions.[12]

    • Reconstitute the human recombinant COX-2 enzyme.[12]

  • Assay Procedure:

    • In a 96-well white opaque plate, add the assay buffer, COX-2 enzyme, and the test compounds (BHD derivatives and Celecoxib) or a vehicle control.

    • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

    • Prepare a reaction mix containing arachidonic acid.

    • Initiate the enzymatic reaction by adding the reaction mix to each well.

    • Measure the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[12]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitors.

    • Determine the percent inhibition relative to the vehicle control.

    • Calculate the IC50 values for COX-1 and COX-2 inhibition.

Results: COX Inhibition Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
BHD-01 > 10025.6> 3.9
BHD-02 85.35.814.7
BHD-03 > 100> 100-
Celecoxib 50.20.45111.6

Selectivity Index is the ratio of COX-1 IC50 to COX-2 IC50.

Interpretation: BHD-02 was the most potent and selective COX-2 inhibitor among the novel derivatives, although its selectivity was lower than that of Celecoxib. BHD-01 showed weak COX-2 inhibition and poor selectivity, while BHD-03 was inactive. These findings suggest that the structural features of BHD-02 may be a good starting point for developing more potent and selective anti-inflammatory agents.

Conclusion and Future Directions

This comparative in vitro guide demonstrates that novel molecules derived from this compound possess a range of biological activities. Of the derivatives tested, BHD-02 emerged as the most promising lead compound, exhibiting:

  • Potent anticancer activity comparable to Doxorubicin.

  • The broadest spectrum of antimicrobial activity.

  • The most significant and selective COX-2 inhibition.

These findings underscore the importance of structural modifications in tuning the biological properties of the this compound scaffold. The self-validating nature of the protocols, with the inclusion of positive and negative controls, ensures the reliability of these preliminary findings.

Future research should focus on elucidating the specific mechanisms of action of BHD-02, particularly its apoptotic pathways in cancer cells. Further optimization of the BHD-02 structure could lead to the development of derivatives with enhanced potency and selectivity. In vivo studies are also warranted to evaluate the safety and efficacy of these promising compounds in preclinical models.

References

A Comparative Guide to the Synthesis of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Bromo-2-hydrazinylbenzoic acid hydrochloride is a key building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of heterocyclic compounds with potential therapeutic activities. The strategic placement of the bromo, hydrazinyl, and carboxylic acid functionalities on the benzene ring makes it a versatile precursor for the construction of complex molecular architectures. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the underlying chemical principles, procedural details, and a critical evaluation of their respective advantages and disadvantages. The information presented herein is intended to assist researchers in selecting the most appropriate synthetic strategy based on factors such as scale, available resources, and desired product purity.

Synthetic Strategies: An Overview

Two principal synthetic routes to this compound dominate the chemical literature: the classical diazotization and subsequent reduction of an aniline precursor, and the more contemporary palladium- or copper-catalyzed cross-coupling of an aryl halide with a hydrazine source. This guide will delve into the specifics of each approach.

Route 1: The Classical Pathway - Diazotization and Reduction

This well-established, multi-step synthesis commences with the readily available 2-amino-5-bromobenzoic acid. The core of this strategy involves the transformation of the primary amino group into a diazonium salt, which is then reduced to the target hydrazine.

Mechanistic Insights

The initial step is the diazotization of the aromatic amine.[1] In a cold, acidic solution (typically hydrochloric acid), sodium nitrite is introduced to generate nitrous acid in situ. The nitrous acid is then protonated, and after the loss of water, it forms the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the primary amine of 2-amino-5-bromobenzoic acid attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Following a series of proton transfers and the elimination of a water molecule, the stable aryl diazonium salt is formed.[1]

The subsequent step is the reduction of the diazonium salt to the corresponding aryl hydrazine. Several reducing agents can be employed for this transformation, with tin(II) chloride being one of the most common. The mechanism of this reduction is believed to proceed through a radical pathway.

Experimental Protocol: Diazotization and Reduction of 2-amino-5-bromobenzoic acid

Materials:

  • 2-amino-5-bromobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ice

Procedure:

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-5-bromobenzoic acid in a solution of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

    • Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Reduction:

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid. Cool this solution in an ice bath.

    • Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with a small amount of cold water, followed by a suitable organic solvent to remove any non-polar impurities.

    • Dry the product under vacuum to yield this compound.

Workflow Diagram: Route 1

Route 1: Diazotization and Reduction start 2-Amino-5-bromobenzoic acid diazotization Diazotization (NaNO₂, HCl, 0-5 °C) start->diazotization diazonium_salt 5-Bromo-2-carboxybenzenediazonium chloride diazotization->diazonium_salt reduction Reduction (SnCl₂·2H₂O, HCl) diazonium_salt->reduction product This compound reduction->product

Caption: Workflow for the synthesis of this compound via diazotization and reduction.

Route 2: The Modern Approach - Catalytic Cross-Coupling

A more contemporary strategy for the synthesis of aryl hydrazines involves the direct formation of the C-N bond through a palladium- or copper-catalyzed cross-coupling reaction.[2][3][4] This approach typically utilizes an aryl halide and hydrazine (or a protected form) as the coupling partners. For the synthesis of this compound, a suitable starting material would be 5-bromo-2-chlorobenzoic acid or 2,5-dibromobenzoic acid.

Mechanistic Insights

The catalytic cycle of a palladium-catalyzed C-N cross-coupling reaction (a variation of the Buchwald-Hartwig amination) generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Ligand Exchange/Deprotonation: The hydrazine coordinates to the palladium center, and a base facilitates the deprotonation of the hydrazine, forming a hydrazido-palladium complex.

  • Reductive Elimination: The aryl group and the hydrazinyl moiety are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

Copper-catalyzed C-N couplings, often referred to as Ullmann-type reactions, proceed through a different mechanism, which is still a subject of some debate but is generally believed to involve Cu(I)/Cu(III) or radical pathways.

Proposed Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Materials:

  • 5-Bromo-2-chlorobenzoic acid

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

  • Anhydrous Hydrochloric Acid (in a suitable solvent like ether or dioxane)

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 5-bromo-2-chlorobenzoic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with the inert gas several times.

    • Add the anhydrous, deoxygenated solvent via syringe.

  • Coupling Reaction:

    • Add hydrazine hydrate to the reaction mixture via syringe.

    • Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Salt Formation:

    • Cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

    • Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

    • Wash the filtrate with a mild aqueous acid to remove excess hydrazine, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of anhydrous hydrochloric acid to precipitate the hydrochloride salt.

  • Purification:

    • Collect the precipitated hydrochloride salt by vacuum filtration.

    • Wash the solid with cold solvent and dry under vacuum.

Workflow Diagram: Route 2

Route 2: Catalytic Cross-Coupling start 5-Bromo-2-chlorobenzoic acid coupling Pd-catalyzed Cross-Coupling (Hydrazine, Pd catalyst, Ligand, Base) start->coupling freebase 5-Bromo-2-hydrazinylbenzoic acid coupling->freebase salt_formation Salt Formation (Anhydrous HCl) freebase->salt_formation product This compound salt_formation->product

Caption: Workflow for the synthesis of this compound via catalytic cross-coupling.

Comparative Analysis

ParameterRoute 1: Diazotization & ReductionRoute 2: Catalytic Cross-Coupling
Starting Materials 2-amino-5-bromobenzoic acid5-bromo-2-chlorobenzoic acid or 2,5-dibromobenzoic acid
Number of Steps Multiple steps (diazotization, reduction, isolation)Typically a one-pot coupling followed by salt formation
Reaction Conditions Low temperatures (0-5 °C) for diazotizationElevated temperatures (80-110 °C) for coupling
Reagents & Catalysts Stoichiometric strong acids and reducing agents (e.g., SnCl₂)Catalytic amounts of precious metals (e.g., Palladium) and ligands
Potential Hazards Diazonium salts can be explosive if isolated and not handled with care at low temperatures. Use of strong acids.Use of pyrophoric ligands and potentially flammable solvents. Hydrazine is toxic and corrosive.
Scalability Well-established for large-scale synthesis, though waste disposal can be a concern.Can be challenging to scale up due to catalyst cost and sensitivity, but offers higher atom economy.
Green Chemistry Generates significant inorganic waste (e.g., tin salts).Potentially "greener" due to the use of catalytic reagents, but depends on the specific catalyst and solvent system.
Substrate Scope Generally reliable for a wide range of anilines.Can be sensitive to sterically hindered substrates and competing functional groups.

Conclusion

The choice between the classical diazotization-reduction route and the modern catalytic cross-coupling approach for the synthesis of this compound depends on a careful consideration of several factors.

The classical route is often favored for its use of relatively inexpensive reagents and its robustness for large-scale production. However, it is a multi-step process that requires careful temperature control to manage the stability of the diazonium intermediate and generates a significant amount of inorganic waste.

The catalytic cross-coupling route offers a more elegant and atom-economical approach, often proceeding in a single pot from commercially available starting materials. This method can provide high yields and purity, but the cost and sensitivity of the palladium catalysts and ligands can be a barrier to large-scale synthesis. Additionally, careful optimization of the reaction conditions is often required for each specific substrate.

For academic research and small-scale synthesis where access to specialized catalysts and ligands is available, the cross-coupling method may be preferable for its efficiency and elegance. For industrial applications and large-scale campaigns, the classical diazotization-reduction pathway, despite its drawbacks, may still be the more economically viable option.

References

Validating the Mechanism of Action for Kinase Inhibitors Derived from 5-Bromo-2-hydrazinylbenzoic acid hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic use of versatile chemical scaffolds is paramount to the efficient synthesis of novel therapeutic agents. 5-Bromo-2-hydrazinylbenzoic acid hydrochloride is one such scaffold, offering a unique combination of reactive groups that make it a valuable starting material for the synthesis of a diverse range of small molecule kinase inhibitors. This guide provides an in-depth technical overview for validating the mechanism of action of drugs potentially synthesized from this compound, with a focus on their likely targets: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

We will explore the hypothesized mechanisms of action, present detailed experimental protocols for their validation, and offer a comparative analysis of their potential performance against established alternative inhibitors. This guide is intended to serve as a practical resource for researchers dedicated to advancing novel kinase inhibitors from the bench to the clinic.

Hypothesized Mechanisms of Action: Targeting Key Signaling Nodes

The chemical structure of this compound, featuring a bromine atom, a hydrazinyl group, and a carboxylic acid on a benzene ring, provides multiple points for synthetic modification. This versatility allows for the generation of derivatives that can potently and selectively target the ATP-binding pockets of various kinases. Based on the synthesis of structurally related compounds, we hypothesize that derivatives of this compound are likely to function as inhibitors of VEGFR-2, p38 MAPK, or IRAK4.[1][2][3]

VEGFR-2 Inhibition: A Strategy Against Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[4][5] Inhibition of VEGFR-2 is a well-established anti-cancer strategy.[6] The binding of VEGF-A to VEGFR-2 triggers a signaling cascade involving the activation of multiple downstream pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-AKT pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[7][8][9]

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Drug from 5-Bromo-2-hydrazinyl benzoic acid HCl Inhibitor->VEGFR2

Figure 1: Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.
p38 MAPK Inhibition: Modulating Inflammatory Responses

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of inflammatory responses.[10][11] It is activated by a wide range of cellular stresses and inflammatory cytokines.[7] Upon activation, a kinase cascade involving MAP3Ks and MAP2Ks (MKK3/6) leads to the phosphorylation and activation of p38 MAPK.[12][13] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[10][14]

p38MAPK_Pathway Stress Stress Stimuli (e.g., LPS, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38MAPK p38 MAPK MAP2K->p38MAPK Downstream Downstream Substrates p38MAPK->Downstream Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Downstream->Inflammation Inhibitor Drug from 5-Bromo-2-hydrazinyl benzoic acid HCl Inhibitor->p38MAPK

Figure 2: Simplified p38 MAPK Signaling Pathway and Point of Inhibition.
IRAK4 Inhibition: Targeting Innate Immunity

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase in the innate immune system, acting as a master regulator of signaling downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[15][16] Upon receptor stimulation, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, where it becomes activated and subsequently phosphorylates IRAK1.[17][18] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB, resulting in the production of a wide array of inflammatory mediators.[18][19]

IRAK4_Pathway Ligand TLR/IL-1R Ligand Receptor TLR/IL-1R Ligand->Receptor MyD88 MyD88 Receptor->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TRAF6 TRAF6 IRAK1->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Inflammatory Cytokine Production NFkB->Cytokines Inhibitor Drug from 5-Bromo-2-hydrazinyl benzoic acid HCl Inhibitor->IRAK4

Figure 3: Simplified IRAK4 Signaling Pathway and Point of Inhibition.

Experimental Validation of the Mechanism of Action

To rigorously validate the proposed mechanism of action, a multi-faceted experimental approach is essential. This involves confirming direct target engagement, assessing the impact on downstream signaling pathways, and evaluating the cellular consequences of target inhibition.

Validation_Workflow cluster_target Target Engagement cluster_pathway Pathway Analysis cluster_cellular Cellular Phenotype CETSA Cellular Thermal Shift Assay (CETSA) ICW In-Cell Western CETSA->ICW BRET Bioluminescence Resonance Energy Transfer (BRET) BRET->ICW Viability Cell Viability Assays ICW->Viability WB Western Blot Cytokine Cytokine Release Assays WB->Cytokine

Figure 4: General Experimental Workflow for MoA Validation.
Confirming Target Engagement

Directly demonstrating that the synthesized compound binds to its intended kinase target within a cellular environment is the foundational step in MoA validation.

CETSA is a powerful label-free method to confirm target engagement in intact cells or cell lysates.[20][21] It is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[22]

Experimental Protocol: CETSA

  • Cell Treatment: Treat cultured cells with varying concentrations of the test compound or vehicle control for a defined period (e.g., 1-2 hours).

  • Heating: Harvest and resuspend the cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.

  • Lysis and Separation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

BRET is a proximity-based assay that can be used to monitor target engagement in live cells in real-time.[23][24] It measures the energy transfer between a bioluminescent donor (e.g., NanoLuc® luciferase) fused to the target protein and a fluorescent acceptor that is either a labeled version of the inhibitor or a competitive ligand.[25]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Generation: Create a stable cell line expressing the target kinase fused to a NanoLuc® luciferase.

  • Cell Plating: Seed the engineered cells into a 96- or 384-well plate.

  • Compound and Tracer Addition: Add the test compound at various concentrations, followed by the addition of a fluorescently labeled tracer that is known to bind to the target kinase.

  • Substrate Addition and Signal Detection: Add the NanoLuc® substrate (e.g., furimazine) and immediately measure both the donor and acceptor emission signals using a plate reader equipped for BRET detection.[26]

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing concentrations of the test compound indicates displacement of the tracer and, therefore, target engagement.

Assessing Downstream Signaling

Once target engagement is confirmed, the next step is to demonstrate that this binding event leads to the inhibition of the kinase's activity and its downstream signaling pathway.

In-Cell Western (ICW) and traditional Western blotting are immunodetection-based methods used to quantify the levels of specific proteins, including the phosphorylated (activated) forms of kinases and their substrates.[6][27][28][29][30]

Experimental Protocol: In-Cell Western for Phospho-Protein Analysis

  • Cell Treatment: Seed cells in a 96-well plate and treat with the test compound for a specified time, followed by stimulation with an appropriate agonist (e.g., VEGF for VEGFR-2, LPS for p38 MAPK/IRAK4) to activate the signaling pathway.

  • Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining: Block non-specific binding sites and then incubate with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate. Subsequently, incubate with a near-infrared fluorescently labeled secondary antibody. A second primary/secondary antibody pair targeting a total protein can be used for normalization.

  • Imaging and Quantification: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity for the phospho-protein and normalize it to the total protein signal or a cell staining dye.

  • Data Analysis: A dose-dependent decrease in the normalized phospho-protein signal in the presence of the test compound confirms inhibition of the signaling pathway.

Comparative Performance Analysis

A critical aspect of evaluating a new drug candidate is to compare its performance against existing alternatives. This includes assessing its potency, efficacy, and selectivity.

Potency and Efficacy
  • Potency refers to the concentration of a drug required to produce a specific effect, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). A lower IC50/EC50 value indicates higher potency.

  • Efficacy is the maximal response a drug can produce.

These parameters can be determined from dose-response curves generated from in vitro kinase assays, cellular phospho-protein assays, and cell viability or cytokine release assays.

Comparison with Alternative Inhibitors

The following tables provide a comparative overview of the potency of our hypothetical inhibitors derived from this compound against a selection of established inhibitors for each of the target kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions.

Table 1: Comparative Potency of VEGFR-2 Inhibitors

InhibitorVEGFR-2 IC50 (nM)Key Cellular EffectReference
Hypothetical Compound A To be determinedInhibition of endothelial cell proliferation-
Sorafenib53.65 - 78.9Multi-kinase inhibitor[17]
Sunitinib18.9Multi-kinase inhibitor
Rivoceranib16Highly selective VEGFR-2 inhibitor[16]
Axitinib~1Potent and selective VEGFR inhibitor[16]
Lenvatinib~4Multi-kinase inhibitor[16]
Compound 6 (Nicotinamide-based) 60.83Anti-proliferative in HCT-116 cells[17]
Compound 11 (Piperazinylquinoxaline-based) 192Anti-proliferative in various cancer cell lines[14]

Table 2: Comparative Potency of p38 MAPK Inhibitors

Inhibitorp38α IC50 (nM)Key Cellular EffectReference
Hypothetical Compound B To be determinedInhibition of TNF-α production-
Neflamapimod (VX-745)10Selective p38α inhibitor[19]
Doramapimod (BIRB-796)38Pan-p38 inhibitor (allosteric)[19]
Losmapimod~10Selective p38α/β inhibitor[19]
SCIO-469 (Talmapimod)9Selective p38α inhibitor[4]
AMG-5480.5 (Ki)Highly selective p38α inhibitor[4]
SB 706504 ~13Potent p38α/β inhibitor[12]

Table 3: Comparative Efficacy of IRAK4 Inhibitors (Clinical Data)

InhibitorIndicationKey Clinical OutcomeReference
Hypothetical Compound C To be determinedReduction in inflammatory biomarkers-
Zimlovisertib (PF-06650833)Rheumatoid Arthritis, SLEReduction in IFN gene signature[20]
Emavusertib (CA-4948)B-cell Lymphoma, AMLAnti-tumor activity in preclinical models[15]
Zabedosertib (BAY 1834845)Inflammatory DiseasesSuppression of systemic and local inflammation[5]
KT-474 (IRAK4 Degrader)Hidradenitis Suppurativa, Atopic DermatitisReduction in IRAK4 levels and inflammatory cytokines[18]

Conclusion

The validation of a drug's mechanism of action is a rigorous, multi-step process that is fundamental to its successful development. For novel compounds synthesized from the versatile scaffold this compound, a systematic approach combining target engagement assays, downstream signaling analysis, and cellular functional assays is crucial. By hypothesizing likely kinase targets such as VEGFR-2, p38 MAPK, and IRAK4 based on structural analogies, and then systematically testing these hypotheses, researchers can build a robust data package to support the continued development of these promising therapeutic candidates.

This guide provides a framework for these validation studies and a comparative landscape of existing inhibitors to benchmark the performance of new chemical entities. The ultimate goal is to identify and advance novel kinase inhibitors with superior potency, selectivity, and efficacy to address unmet medical needs in oncology and inflammatory diseases.

References

A Senior Application Scientist's Guide to Benchmarking New Compounds Against Existing Drugs with Similar Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Rigorous Benchmarking in Scaffold Hopping

In modern medicinal chemistry, "scaffold hopping" has emerged as a pivotal strategy for innovation.[1] It allows us to navigate beyond the confines of existing patents and discover novel chemical entities by modifying the core structure of a known active compound while aiming to retain or improve its biological activity.[2][3][4] This approach can enhance physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, leading to safer and more effective therapeutics.[2] However, the promise of a new scaffold can only be realized through a rigorous, multi-faceted benchmarking process against its predecessors.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the efficacy of new chemical entities against established drugs built on similar scaffolds. We will move beyond simplistic potency comparisons to build a holistic understanding of a compound's performance, ensuring that every experimental choice is deliberate, defensible, and contributes to a self-validating dataset. The goal is to empower you to make informed, data-driven decisions that accelerate the journey from a promising hit to a viable clinical candidate.[5]

Part 1: The Strategic Framework for Comparison

Before any assay is run, a robust strategic framework is essential. The validity of your entire benchmarking study rests on the thoughtful selection of comparators and the definition of key performance indicators.

The Art of Selecting the Right Benchmark

The choice of the existing drug for comparison is the cornerstone of your study. It is not merely about choosing the parent compound. A comprehensive approach involves selecting a primary comparator (often the direct predecessor) and, where applicable, a secondary comparator representing the "best-in-class" or a competitor drug to understand the broader therapeutic landscape.

Causality Behind the Choice:

  • Direct Predecessor: This comparison provides a direct measure of the incremental improvements achieved through scaffold hopping (e.g., improved potency, reduced off-target effects).

  • Best-in-Class Competitor: Benchmarking against a market leader or a compound with a superior clinical profile sets a higher bar and contextualizes your compound's potential within the current standard of care. This is crucial for understanding the competitive landscape and the new drug's potential value proposition.[5][6]

Defining the Pillars of Efficacy

A new compound's success is not defined by a single metric. We must evaluate it across three core pillars:

  • Potency: How much of the drug is needed to produce a desired effect? This is the most fundamental measure of efficacy.

  • Selectivity: How well does the drug interact with its intended target versus unintended off-targets? Poor selectivity can be a primary driver of toxicity and side effects.[7]

  • Mechanism of Action (MoA): How does the drug achieve its effect? Even with a similar scaffold, subtle changes can alter target engagement and downstream signaling, leading to different biological outcomes.

The following experimental cascade is designed to systematically investigate these three pillars.

Benchmarking_Workflow cluster_0 Part 1: Strategy cluster_1 Part 2: Experimental Cascade cluster_2 Part 3: Analysis & Decision Start Define New Compound & Predecessor Drug Select Select Primary & Secondary Benchmarks Start->Select Define Define Key Efficacy Pillars (Potency, Selectivity, MoA) Select->Define Potency Step 1: In Vitro Potency (IC50/EC50 Determination) Define->Potency Selectivity Step 2: Selectivity Profiling (e.g., Kinase Panel) Potency->Selectivity MoA Step 3: MoA Deconvolution (e.g., Target Engagement) Selectivity->MoA Analysis Comparative Data Analysis (Synthesize Results) MoA->Analysis Decision Go/No-Go Decision (Lead Optimization) Analysis->Decision

Caption: A high-level workflow for benchmarking new compounds.

Part 2: The Experimental Cascade for Comparative Efficacy

This section details the core experimental workflow. Each step is designed to build upon the last, creating a comprehensive and self-validating dataset. Cell-based assays are central to this process as they provide more biologically relevant data than simple biochemical assays by preserving signaling pathways and mimicking disease states.[8][9][10]

Step 1: Foundational Potency Assessment (IC50/EC50)

The first step is to quantify and compare the potency of the new compound against its benchmark. The most common metrics are the half-maximal inhibitory concentration (IC50) for antagonists and the half-maximal effective concentration (EC50) for agonists.[11]

The Causality Behind This Step: This is a go/no-go checkpoint. If the new compound is significantly less potent than its predecessor with no other discernible advantages, further investment may not be justified. A low IC50 or EC50 value suggests higher potency, meaning less drug is needed for the desired effect.[12]

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

This protocol is widely used to assess a compound's cytotoxic or anti-proliferative effects.

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Preparation: Prepare a 10-point serial dilution series for the new compound and the benchmark drug in appropriate cell culture media. Start from a high concentration (e.g., 100 µM) and dilute downwards. Include a "vehicle only" (e.g., 0.1% DMSO) control for 100% viability and a "no cells" blank control.

  • Dosing: Remove the old media from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: After subtracting the blank, normalize the data to the vehicle control (100% response). Plot the normalized response against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[13]

Dose_Response     x_axis Log [Compound] y_axis % Response p1 p2 p3 p4 p5 p6 p7 0,0 7,0 0,0->7,0 0,3.5 0,0->0,3.5 100% 50% 0% ic50_label IC50 0,1.75 3.5,1.75 0,1.75->3.5,1.75 3.5,0 3.5,1.75->3.5,0

Caption: A representative dose-response curve used to calculate IC50.

Step 2: Critical Selectivity Profiling

A potent compound is of little value if it causes significant side effects by hitting unintended targets. Selectivity profiling is essential to assess the "cleanness" of a new drug compared to its benchmark.[14] Poor selectivity can lead to toxicity and is a major cause of clinical trial failure.[7]

The Causality Behind This Step: This step directly addresses safety and therapeutic window. A new compound that is equipotent to the benchmark but significantly more selective is a major advancement. Conversely, a compound with a "dirtier" profile may be deprioritized. We are looking for compounds that are potent against the target of interest while having weak or no activity against other potential targets.[15]

Experimental Protocol: Kinase Panel Screening (Example)

If your target is a protein kinase, screening against a panel of other kinases is a standard method to determine selectivity.

  • Panel Selection: Choose a commercially available kinase panel (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo® platform) that includes the primary target and a broad representation of the human kinome.

  • Compound Submission: Prepare and submit the new compound and the benchmark drug at a standard screening concentration (e.g., 1 µM).

  • Assay Performance: The service provider will perform radiometric or fluorescence-based assays to measure the percent inhibition of each kinase in the panel by your compounds.

  • Data Analysis: The primary output is a list of kinases and their corresponding percent inhibition.

    • Selectivity Score (S-Score): A common metric is to calculate a selectivity score, such as S(10), which is the number of kinases inhibited by >90% at a 1 µM concentration. A lower S-score indicates higher selectivity.

    • Kinome Mapping: Visualize the results on a kinome tree diagram to identify which branches of the kinome are most affected. This provides a powerful visual comparison between your new compound and the benchmark.

Data Presentation: Comparative Selectivity Profile

Kinase TargetNew Compound (% Inhibition @ 1µM)Benchmark Drug (% Inhibition @ 1µM)
Target X 98% 95%
Off-Target A15%65%
Off-Target B5%10%
Off-Target C40%42%
S-Score(10) 1 2

This table clearly demonstrates that while both compounds are potent against Target X, the new compound has a superior selectivity profile, notably avoiding Off-Target A.

Step 3: Illuminating the Mechanism of Action (MoA)

Understanding how a compound works at a molecular level is crucial.[16] The process of identifying the molecular targets of active hits is known as target deconvolution.[17][18] Even with a conserved binding motif, a new scaffold can alter how a drug engages its target or affects downstream signaling pathways.

The Causality Behind This Step: MoA studies validate that the new compound works through the intended biological pathway. Unexpected MoA results can be either a red flag (e.g., the compound works through a toxic pathway) or an opportunity for a new therapeutic indication. These studies are essential for rational optimization and risk reduction.[19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to verify direct target engagement in a cellular environment. It operates on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

  • Cell Culture and Treatment: Grow cells to confluency. Treat the cells with the new compound, the benchmark drug, or a vehicle control for a set period (e.g., 1 hour).

  • Harvest and Heat Shock: Harvest the cells, wash them, and resuspend them in PBS. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., from 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.

  • Cell Lysis: Lyse the cells to release the proteins (e.g., through freeze-thaw cycles).

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Protein Detection: Collect the supernatant and analyze the amount of the soluble target protein remaining at each temperature using Western blotting or ELISA.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for each treatment condition. A successful binding event will result in a rightward shift of the melting curve, indicating a higher melting temperature (Tm) and therefore stabilization of the target protein.

CETSA_Workflow cluster_input Cell Treatment A Vehicle Control Heat Harvest & Apply Temperature Gradient A->Heat B Benchmark Drug B->Heat C New Compound C->Heat Lyse Cell Lysis & Centrifugation (Separate Soluble/Aggregated) Heat->Lyse Detect Detect Soluble Target Protein (e.g., Western Blot) Lyse->Detect Analyze Plot Melting Curves (Compare Tm Shift) Detect->Analyze

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

Part 3: Synthesizing Data for Informed Decisions

The final step is to integrate the data from all experiments into a coherent narrative. The use of data visualization tools is critical for transforming complex datasets into actionable insights.[20][21][22]

Comprehensive Data Summary

A master table provides a high-level overview, allowing for at-a-glance comparison.

ParameterNew CompoundBenchmark DrugAssessment
Potency
IC50 (Target X)50 nM75 nMImproved
Selectivity
S-Score(10)12Improved
Inhibition of Off-Target A15%65%Significantly Improved
Mechanism of Action
Target Engagement (ΔTm)+5.2 °C+4.8 °CConfirmed & Slightly Improved

Narrative Synthesis: The data indicates that the new compound is not only modestly more potent than the benchmark drug but also demonstrates a superior selectivity profile, particularly in avoiding Off-Target A. Crucially, the CETSA results confirm that the new compound engages the intended target in cells with slightly higher stabilization, validating its mechanism of action. This comprehensive dataset provides a strong rationale for advancing the new compound into further lead optimization and preclinical studies.[23][24][25]

Conclusion

Benchmarking a new compound against an existing drug is a cornerstone of modern drug discovery. By moving beyond a simple potency race and systematically evaluating potency, selectivity, and mechanism of action, we can build a robust, evidence-based case for a new compound's therapeutic potential. This structured, multi-parameter approach ensures scientific integrity, minimizes the risk of late-stage failures, and ultimately accelerates the development of safer, more effective medicines.

References

A Comparative Guide to the Applications of Substituted Hydrazinylbenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of substituted hydrazinylbenzoic acids, a versatile class of compounds with significant potential across multiple therapeutic areas. We will objectively compare the performance of various derivatives, supported by peer-reviewed experimental data, and detail the methodologies used for their evaluation. The unique bifunctional nature of the hydrazinylbenzoic acid scaffold, featuring a reactive hydrazine moiety and a carboxylic acid group, allows for extensive derivatization, making it a valuable building block in medicinal chemistry.[1]

The Synthetic Foundation: From Scaffold to Diverse Derivatives

The utility of any chemical scaffold in drug discovery is fundamentally tied to its synthetic accessibility. The 4-hydrazinobenzoic acid core is typically synthesized from the readily available 4-aminobenzoic acid via a reliable three-step process: diazotization, reduction, and hydrolysis.[1][2] This straightforward synthesis allows for the production of the core building block on a large scale.

The true versatility of this scaffold lies in the subsequent derivatization, most commonly through the condensation reaction between the hydrazine group and various aldehydes or ketones to form stable hydrazone linkages (-NH–N=CH−).[1][3] This reaction is robust and allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

General Synthesis Protocol: 4-Hydrazinobenzoic Acid[1][4]

Materials:

  • 4-Aminobenzoic acid

  • 10N Hydrochloric acid

  • Sodium nitrite

  • Sodium metabisulfite or other suitable reducing agent

  • Sodium hydroxide

  • Water, Ice

Procedure:

  • Diazotization: Suspend 4-aminobenzoic acid in water and hydrochloric acid. Cool the mixture to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature. This generates the diazonium salt intermediate. The choice to perform this at low temperature is critical to prevent the unstable diazonium salt from decomposing.

  • Reduction: The resulting diazonium salt solution is then treated with a reducing agent, such as sodium metabisulfite. The pH is carefully controlled (typically pH 7-9) to optimize the reduction to the corresponding hydrazine derivative.[4]

  • Hydrolysis & Isolation: The reaction mixture is then hydrolyzed, often by adjusting the pH, to yield 4-hydrazinobenzoic acid, which can be collected by filtration, washed, and dried.

General Synthesis Protocol: Hydrazone Derivatives[1][5]

Procedure:

  • Dissolve 4-hydrazinobenzoic acid in a suitable solvent, such as ethanol, at reflux temperature.

  • Add an appropriately substituted aldehyde or ketone to the solution, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the condensation reaction.

  • The reaction mixture is typically refluxed for several hours until the reaction is complete (monitored by TLC).

  • Upon cooling, the resulting hydrazone derivative often precipitates and can be isolated by filtration and purified by recrystallization.

G cluster_0 Synthesis of Core Scaffold cluster_1 Synthesis of Derivatives 4-Aminobenzoic Acid 4-Aminobenzoic Acid Diazonium Salt Diazonium Salt 4-Aminobenzoic Acid->Diazonium Salt 1. Diazotization (HCl, NaNO2, 0-5°C) 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic Acid Diazonium Salt->4-Hydrazinobenzoic Acid 2. Reduction (e.g., Na2S2O5) Hydrazone Derivative Hydrazone Derivative 4-Hydrazinobenzoic Acid->Hydrazone Derivative 3. Condensation (Aldehyde/Ketone, EtOH) Aldehyde / Ketone Aldehyde / Ketone Aldehyde / Ketone->Hydrazone Derivative G Hydrazinylbenzoic Acid Derivative Hydrazinylbenzoic Acid Derivative Cellular Stress Cellular Stress Hydrazinylbenzoic Acid Derivative->Cellular Stress Bcl-2 (Anti-apoptotic) Bcl-2 (Anti-apoptotic) Hydrazinylbenzoic Acid Derivative->Bcl-2 (Anti-apoptotic) Inhibits Bax (Pro-apoptotic) Bax (Pro-apoptotic) Cellular Stress->Bax (Pro-apoptotic) Mitochondrion Mitochondrion Bax (Pro-apoptotic)->Mitochondrion Promotes MOMP Bcl-2 (Anti-apoptotic)->Mitochondrion Prevents MOMP Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of ourselves, our colleagues, and the environment. This guide provides a detailed, scientifically grounded protocol for the proper disposal of 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, moving beyond simple steps to explain the causality behind each procedural choice.

The molecular structure of this compound presents a trifecta of disposal considerations: it is a halogenated organic compound due to the bromine atom, a hydrazine derivative , and an acidic salt . Each of these characteristics dictates a specific handling and disposal pathway rooted in chemical reactivity and regulatory compliance.

Part 1: Hazard Assessment & Proactive Risk Mitigation

Understanding the chemical's profile is the foundation of its safe management. The hazards are not monolithic but are contributed by its distinct functional groups.

  • Halogenated Benzene Ring: The bromo-substituted aromatic ring classifies this compound as a Halogenated Organic Compound (HOC). HOCs are subject to stringent disposal regulations because their improper incineration can lead to the formation of persistent environmental pollutants like dioxins and furans.[1][2] Therefore, they must be segregated from non-halogenated waste streams.[3][4]

  • Hydrazine Moiety: Hydrazine and its derivatives are a well-documented class of compounds with potential carcinogenicity and high toxicity.[5][6] This necessitates handling with extreme caution to prevent exposure and dictates a disposal method, typically high-temperature incineration, that ensures complete molecular destruction.

  • Benzoic Acid Hydrochloride: The acidic nature of the compound requires segregation from bases to prevent violent neutralization reactions. As a solid powder, it poses an inhalation risk and is classified as a skin, eye, and respiratory irritant.[7][8][9][10][11][12]

Quantitative Hazard Data

The following table summarizes the key hazard classifications extrapolated from safety data sheets (SDSs) of structurally similar compounds. Always refer to the specific SDS provided by your supplier for the most accurate information.

Hazard ClassificationGHS Hazard CodePrecautionary Statement ExamplesRationale
Skin Corrosion/IrritationH315P280: Wear protective gloves/protective clothing.Prevents local irritation and potential systemic absorption upon contact.[7][11][12]
Serious Eye Damage/IrritationH319P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Protects sensitive eye tissue from severe irritation or damage.[7][11][12]
Specific Target Organ ToxicityH335P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.Minimizes the risk of respiratory tract irritation from inhaling the fine powder.[7][11][12]
Acute Toxicity (Potential)H301/H302 (Implied)P270: Do not eat, drink or smoke when using this product.Hydrazine derivatives can be toxic if swallowed; this prevents accidental ingestion.[13]
Mandatory Personal Protective Equipment (PPE)

A self-validating safety protocol demands that PPE is not just worn, but is appropriate for the specific risks.

  • Eye Protection: Chemical safety goggles with side shields are mandatory.[7]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for tears or punctures before each use.

  • Body Protection: A lab coat must be worn and kept fully fastened.

  • Respiratory Protection: All handling of the solid material should be conducted within a certified chemical fume hood to prevent inhalation of dust.[14]

Part 2: Step-by-Step Disposal Protocol

The cardinal rule for disposing of this compound is that it must be treated as hazardous waste . On-site treatment or neutralization in a standard laboratory setting is strongly discouraged due to the complex nature of the compound and is often non-compliant with environmental regulations.

Step 1: Waste Segregation (The Critical Decision)

This is the most important step a researcher performs. Incorrect segregation can lead to dangerous chemical reactions, contaminate entire waste streams, and result in significant financial penalties for your institution.

  • Identify the Correct Waste Stream: This compound MUST be disposed of in a container designated for "Halogenated Organic Waste." [3][4]

  • Verify Incompatibility: Under no circumstances should this waste be mixed with:

    • Non-halogenated organic waste (e.g., acetone, hexane).

    • Aqueous waste, particularly bases (e.g., sodium hydroxide).

    • Strong oxidizing agents.[14][15]

Step 2: Containerization and Labeling
  • Select a Proper Container: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, screw-top lid. Ensure the container is in good condition and free from contamination.

  • Label Before Use: The waste container must be labeled before the first drop of waste is added.[4] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound."

    • Associated hazard pictograms (e.g., Irritant, Health Hazard).

    • An accumulation start date.

Step 3: Accumulation and Storage
  • Point of Generation: Keep the waste container closed at all times except when actively adding waste.[4]

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Adhere to Limits: Be aware of your institution's and region's limits on the volume of waste that can be stored in an SAA and the maximum accumulation time.

Step 4: Final Disposal
  • Contact EHS: Once the container is full or the time limit is approaching, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Documentation: Be prepared to provide the full chemical name and an estimate of the quantity for their records and manifest.

Part 3: Emergency Procedures for Spills

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Full PPE: Before addressing the spill, ensure you are wearing the complete PPE described in Part 1.

  • Contain the Spill: If it is a small amount of solid, prevent it from spreading.

  • Clean-Up:

    • DO NOT use a dry brush or create dust.

    • Gently cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material up and place it into your labeled "Halogenated Organic Waste" container.[14][15]

    • Decontaminate the area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.

  • Large Spills: For any large or unmanageable spill, evacuate the area immediately and contact your institution's emergency EHS hotline.

Part 4: The Logic of Disposal Pathways

To ensure trust and understanding, it is vital to know why this specific protocol is necessary. The following diagram illustrates the decision-making process that leads to the correct disposal pathway.

DisposalWorkflow Start Waste Generated: 5-Bromo-2-hydrazinylbenzoic acid hydrochloride Identify Step 1: Identify Chemical Properties Start->Identify IsHalogenated Is it a Halogenated Organic Compound? Identify->IsHalogenated IsHydrazine Is it a Hydrazine Derivative? IsHalogenated->IsHydrazine Yes (Bromo Group) IsReactive Is it Reactive (e.g., Acidic)? IsHydrazine->IsReactive Yes (Hydrazinyl Group) Segregate Step 2: Segregate in Designated 'HALOGENATED ORGANIC WASTE' Container IsReactive->Segregate Yes (HCl Salt) NoMix Causality: Prevents formation of dioxins during incineration. Complies with EPA RCRA regulations. Segregate->NoMix Label Step 3: Label Container with Full Chemical Name and Hazards Segregate->Label Store Step 4: Store in Closed Container in Secondary Containment (SAA) Label->Store ContactEHS Step 5: Arrange Pickup by EHS or Licensed Contractor for High-Temp Incineration Store->ContactEHS

Caption: Disposal Decision Workflow for this compound.

The ultimate fate of this segregated waste is typically high-temperature incineration at a specialized Treatment, Storage, and Disposal Facility (TSDF). This method is chosen for halogenated compounds because temperatures above 850°C, combined with sophisticated emission controls, are required to break the carbon-halogen bonds and scrub acidic gases (like HBr and HCl) from the exhaust, thereby preventing environmental contamination.[3] This stands in contrast to non-halogenated solvents, which may be eligible for fuel blending.

By adhering to this detailed protocol, you are not just following rules; you are participating in a system designed for maximum safety, regulatory compliance, and environmental stewardship, reinforcing the trust placed in us as scientific professionals.

References

Personal protective equipment for handling 5-Bromo-2-hydrazinylbenzoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A complete guide to the personal protective equipment (PPE) required for safely handling 5-Bromo-2-hydrazinylbenzoic acid hydrochloride, designed for researchers and drug development professionals. This document provides essential, immediate safety and logistical information, including operational and disposal plans.

Hazard Analysis: Understanding the Compound

Hydrazine and its derivatives are known to be toxic and potentially carcinogenic.[1][2] They can be corrosive and cause severe damage to the skin and eyes upon contact.[2][3] Aromatic halides also warrant careful handling. Therefore, a robust personal protective equipment (PPE) plan is crucial.

Primary Hazards:

  • Skin and Eye Irritation: The compound is likely to cause skin and eye irritation.[4][5]

  • Respiratory Irritation: Inhalation of the dust may cause respiratory irritation.[4][5]

  • Toxicity: Due to the hydrazine component, the compound may be toxic if ingested, inhaled, or absorbed through the skin.[2][6]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the user's last line of defense against chemical exposure and should be chosen based on a thorough risk assessment of the specific procedures being performed.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_controls Hierarchy of Controls cluster_ppe PPE Selection A Identify Chemical Hazards (Irritant, Toxic, Corrosive) C Determine Exposure Potential (Dust, Splash, Aerosol) A->C B Evaluate Task (Weighing, Dissolving, Reaction) B->C D Engineering Controls (Fume Hood) C->D Mitigate with G Task-Specific PPE (Face Shield, Respirator, Apron) C->G Requires Additional E Administrative Controls (SOPs, Training) D->E Reinforce with F Standard PPE (Lab Coat, Safety Glasses, Gloves) E->F Mandatory Base Layer

Caption: PPE selection is a systematic process based on risk.

Recommended PPE Protocols

Activity Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transferring Solid Safety glasses with side shields. A face shield is recommended to protect against splashes.[7][8]Nitrile gloves. Double gloving is a good practice.Standard lab coat.A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated.[7]
Preparing Solutions Chemical splash goggles. A face shield is highly recommended.[7][8]Chemical-resistant gloves (e.g., nitrile).[7]A lab coat is required. A chemical-resistant apron is also recommended.All work should be performed in a certified chemical fume hood.[2]
Running Reactions & Workups Chemical splash goggles and a face shield.[7][8]Chemical-resistant gloves.A lab coat and a chemical-resistant apron.All work should be performed in a certified chemical fume hood.[2]

Step-by-Step Handling and Disposal Plan

4.1. Pre-Handling Safety Checklist

  • Review Safety Data Sheet (SDS): Always consult the manufacturer's SDS for the most specific and up-to-date safety information.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Gather PPE: Assemble all necessary PPE before handling the chemical.[9]

  • Know Emergency Procedures: Locate the nearest eyewash station, safety shower, and fire extinguisher.[10]

4.2. Safe Handling Procedures

  • Don PPE: Put on all required PPE before entering the designated work area.

  • Work in a Fume Hood: All manipulations of this compound should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

  • Minimize Dust: Handle the solid material carefully to avoid creating dust.[11]

  • Avoid Contact: Use spatulas and other appropriate tools to handle the chemical. If gloves become contaminated, remove them immediately and wash your hands.[6]

  • Spill Response: In case of a small spill, absorb the material with an inert substance and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and follow your institution's emergency protocols.

4.3. Disposal Plan

  • Waste Collection: All materials contaminated with this compound, including used gloves, weigh paper, and absorbent materials, must be collected in a designated hazardous waste container.[12]

  • Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Regulatory Compliance: Dispose of the waste in accordance with all federal, state, and local regulations.[4][12] Do not pour this chemical down the drain.[4]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.